Branaplam
説明
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-(1H-pyrazol-4-yl)-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15/h5-9,12-13,16,27-28H,10-11H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWTUEAWRAIWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801337133 | |
| Record name | Branaplam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801337133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1562338-42-4 | |
| Record name | LMI 070 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1562338-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Branaplam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1562338424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Branaplam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14918 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Branaplam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801337133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRANAPLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P12R69543A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
branaplam mechanism of action in spinal muscular atrophy
An In-depth Technical Guide to the Mechanism of Action of Branaplam in Spinal Muscular Atrophy
Executive Summary
This compound (formerly LMI070, NVS-SM1) is an orally bioavailable, brain-penetrant small molecule developed as a splicing modulator for the treatment of Spinal Muscular Atrophy (SMA). SMA is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is deleted or mutated, a nearly identical gene, SMN2, is present but predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during pre-mRNA splicing. This compound corrects this splicing defect. Its mechanism of action is centered on the stabilization of the U1 small nuclear ribonucleoprotein (snRNP) complex at the weak 5' splice site of SMN2 exon 7. This enhancement of spliceosome recognition promotes the inclusion of exon 7, leading to an increased production of full-length, functional SMN protein. Preclinical studies in severe SMA mouse models demonstrated that this compound treatment increased SMN protein levels in the central nervous system, improved motor function, and significantly extended survival.[1][2] Although its development for SMA was discontinued due to a rapidly evolving treatment landscape, the study of this compound has provided a foundational understanding of small molecule-mediated splice correction.[3][4]
The Molecular Basis of Spinal Muscular Atrophy and the Therapeutic Target
Spinal Muscular Atrophy is caused by a deficiency of the SMN protein, which is critical for the survival and function of motor neurons.[1] Humans have two genes that code for the SMN protein: SMN1 and SMN2. In most SMA patients, the SMN1 gene is deleted or contains loss-of-function mutations.[2] The SMN2 gene, often referred to as a "backup" gene, differs from SMN1 by a single, critical C-to-T nucleotide transition within exon 7.[3] This change disrupts an exonic splicing enhancer, weakening the 5' splice site (5'ss) of exon 7. Consequently, the spliceosome frequently skips exon 7, leading to the production of a truncated and unstable protein (SMNΔ7) that is rapidly degraded.[1][3] Only a small fraction (~10-15%) of transcripts from the SMN2 gene are correctly spliced to produce full-length, functional SMN protein.[1] Therefore, therapeutic strategies for SMA have focused on increasing the amount of functional SMN protein produced from the SMN2 gene. This compound was designed as a small molecule that could orally and systemically correct SMN2 splicing.
Core Mechanism of Action: Stabilization of the U1 snRNP Splicing Complex
This compound is a pyridazine derivative that functions as a highly potent and selective SMN2 splicing modulator.[5][6] Its primary mechanism is to enhance the inclusion of exon 7 into the final SMN2 mRNA transcript. It achieves this by directly interacting with the splicing machinery at the pre-mRNA level.
The core molecular action of this compound is the stabilization of the interaction between the U1 snRNP—the first component of the spliceosome to recognize a 5' splice site—and the SMN2 pre-mRNA.[2][5][7] By binding to a pocket formed at the interface of the U1 snRNP and the SMN2 pre-mRNA, this compound reinforces the recognition of the weak exon 7 5' splice site.[7][8] This stabilization effectively increases the binding affinity of U1 snRNP for this site, ensuring that the spliceosome correctly identifies and includes exon 7 during the splicing process.[5][7] This mechanism represents a sequence-selective modulation of splicing, converting the inefficiently spliced SMN2 gene into a robust producer of full-length SMN protein.[5]
Quantitative Data Summary
This compound was identified and optimized from a high-throughput screen, demonstrating potent activity both in vitro and in vivo. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Activity of this compound and its Precursor
| Compound | Assay | Target/Cell Line | Parameter | Value | Fold Increase | Reference |
| Hit Compound 2 | SMN2 Reporter | NSC34 Cells | EC50 | 3.5 µM | 17x vs. DMSO | [2] |
| Hit Compound 2 | SMN Protein ELISA | SMNΔ7 Mouse Myoblasts | EC50 | 0.6 µM | 2.5x | [2] |
| Hit Compound 2 | SMN Protein ELISA | Human SMA Patient Fibroblasts | - | - | 1.5x | [2] |
| This compound | SMN Splicing Modulation | - | EC50 | 20 nM | - | [6] |
| This compound (Cmpd 8) | SMN Protein ELISA | SMNΔ7 Mouse Myoblasts | EC50 | 31 nM | 3.1x | [2] |
| This compound | hERG Inhibition | - | IC50 | 6.3 µM | - | [6] |
Table 2: In Vivo Efficacy of this compound in the SMNΔ7 Mouse Model
| Dose (mg/kg/day, oral) | Dosing Regimen | Mean Brain Concentration (4h post-dose) | Outcome | Reference |
| 1, 3, 10, 30 | Daily from PND 3 for 10 days | 1.55 µM (at 1 mg/kg) | Concentration-dependent increase in brain SMN protein | [2] |
| 30 | Daily from PND 3 for 10 days | 61.7 µM | Plateau in SMN protein levels suggested maximal effect | [2] |
| 0.03, 0.1, 0.3, 1, 3 | Daily from PND 3 | Not Reported | Dose-dependent improvement in body weight and extended lifespan | [6] |
| 3, 10 | Daily from PND 3 | Not Reported | Similar efficacy in extending survival vs. vehicle | [2] |
| 30 | Daily from PND 3 | Not Reported | Reduced survival, suggesting potential tolerability issues at high dose | [2] |
Experimental Protocols
The discovery and characterization of this compound involved a series of key experiments, from high-throughput screening to in vivo efficacy studies. The methodologies are summarized below.
High-Throughput Screening for SMN2 Splicing Modulators
The discovery of this compound originated from a large-scale screening campaign to identify small molecules that could increase the inclusion of SMN2 exon 7.[2][5]
-
Screening Platform: A motor neuron-like cell line (NSC34) was engineered to stably express a dual SMN2 minigene reporter system.[2][9]
-
Inclusion Reporter: Expressed luciferase in-frame only when exon 7 was included.
-
Exclusion Reporter: Expressed luciferase in-frame only when exon 7 was excluded.
-
-
Protocol Summary:
-
Approximately 1.4 million compounds were screened using this dual-reporter system.[5]
-
Hits were defined as compounds that caused complementary changes: an increase in the inclusion reporter signal and a decrease in the exclusion reporter signal.[2]
-
Initial hits were validated for dose-responsiveness and confirmation of the desired splicing activity using quantitative PCR (qPCR) to directly measure full-length and Δ7 SMN2 mRNA levels.[2]
-
SMN Protein Quantification via ELISA
A critical secondary assay was the direct measurement of SMN protein levels to confirm that the observed splicing correction translated into increased functional protein.[2]
-
Assay Type: Sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[10]
-
Cell Lines/Tissues: SMNΔ7 mouse myoblasts, human SMA patient-derived fibroblasts, and tissues (brain, spinal cord, muscle) from animal models.[6][10]
-
Protocol Summary:
-
Cells or tissues were lysed to extract total protein.
-
Protein concentration was normalized across samples.
-
The ELISA plate, coated with a capture anti-SMN antibody, was incubated with the protein lysates.
-
A detection anti-SMN antibody conjugated to an enzyme (e.g., HRP) was added, followed by a substrate.
-
The resulting signal, proportional to the amount of SMN protein, was quantified using a plate reader.
-
EC50 values and fold-increase over vehicle control were calculated.
-
In Vivo Efficacy in the SMNΔ7 Mouse Model
To assess therapeutic potential, this compound was tested in a severe mouse model of SMA.[2]
-
Animal Model: SMNΔ7 mice (genotype: Smn−/−;SMN2+/+;SmnΔ7+/+), which exhibit a severe phenotype with a median survival of approximately 15 days.[1][2]
-
Drug Administration: Daily oral gavage, typically starting at postnatal day (PND) 3.[6]
-
Protocol Summary:
-
Litters of SMNΔ7 mice were treated daily with either vehicle control or varying doses of this compound.
-
Pharmacodynamic (PD) Assessment: A cohort of mice was sacrificed after a set duration (e.g., 10 days), and tissues (brain, spinal cord) were harvested to measure full-length SMN2 mRNA (via qPCR) and SMN protein (via ELISA) levels to establish a dose-response relationship.[2]
-
Efficacy Assessment: A separate cohort of mice was monitored daily for body weight and survival to determine the therapeutic benefit.[2]
-
Clinical Status and Conclusion
This compound was advanced into a Phase 1/2 open-label clinical trial for infants with SMA Type 1 (NCT02268552).[5][11] Interim results showed the therapy was generally well-tolerated and demonstrated efficacy.[3] However, in July 2021, Novartis discontinued the development of this compound for SMA. This decision was not based on safety or efficacy concerns within the trial but was a strategic response to the significant advancements in the SMA treatment landscape, including the approval of other therapies, which limited the potential for this compound to be a highly differentiated option for patients.[3][4]
References
- 1. Short-duration splice promoting compound enables a tunable mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Orally administered this compound does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Compounds That Increase SMN Protein Levels Using an Improved SMN2 Reporter Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. smafoundation.org [smafoundation.org]
- 11. This compound como um Promissor Modulador de Splicing: Da Atrofia Muscular Espinhal à Doença de Huntington | Sinapse [sinapse.pt]
Branaplam's Mode of Action in Huntington's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Branaplam (LMI070) is an orally bioavailable, brain-penetrant small molecule that modulates messenger RNA (mRNA) splicing. Initially developed for the treatment of Spinal Muscular Atrophy (SMA), it was repurposed for Huntington's Disease (HD) following the discovery of its ability to lower huntingtin (HTT) protein levels. The core mechanism of action in the context of HD involves the targeted inclusion of a cryptic pseudoexon within the HTT pre-mRNA. This event introduces a premature termination codon, leading to the degradation of the HTT mRNA transcript and a subsequent reduction in the synthesis of both wild-type and mutant huntingtin proteins. While preclinical studies demonstrated promising dose-dependent lowering of HTT, the Phase IIb VIBRANT-HD clinical trial was terminated due to safety concerns, specifically the emergence of peripheral neuropathy in participants. This guide provides a detailed technical overview of this compound's mechanism of action, summarizing key quantitative data and experimental methodologies.
Core Mechanism of Action: Splicing Modulation of HTT Pre-mRNA
This compound's primary mode of action in Huntington's Disease is the modulation of alternative splicing of the HTT pre-mRNA.[1][2] It promotes the inclusion of a previously unannotated, 115-base-pair cryptic exon, sometimes referred to as a "pseudoexon," located within intron 49 of the HTT gene.[3][4][5] This inclusion is not a correction of a disease-specific splicing defect but rather the induction of a novel splicing event.
The molecular mechanism involves this compound stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and a weak 5' splice site on the HTT pre-mRNA.[1][3] This enhanced recognition of a suboptimal splice site leads to the inclusion of the pseudoexon into the mature HTT mRNA transcript.
The inclusion of this pseudoexon introduces a frameshift in the coding sequence, which in turn generates premature termination codons.[4] The presence of these premature stop codons flags the aberrant mRNA for degradation through the nonsense-mediated decay (NMD) pathway.[5] The ultimate result is a reduction in the levels of both total HTT (tHTT) and mutant HTT (mHTT) protein.[1][3]
Quantitative Data Summary
This compound has been shown to reduce HTT levels in a dose-dependent manner across various preclinical models. The VIBRANT-HD trial provided the first clinical data in an HD population before its discontinuation.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Endpoint | IC50 / EC50 | mHTT Reduction | Reference |
| HD Patient Fibroblasts | mHTT Protein | < 10 nM | Dose-dependent | [1] |
| HD Patient iPSC-derived Cortical Neurons | mHTT Protein | < 10 nM | Dose-dependent | [1] |
| SH-SY5Y Neuroblastoma Cells | HTT mRNA | Not specified | Significant downregulation | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing | Brain mHTT Reduction | Reference |
| BACHD Mouse Model | Oral administration | Dose-dependent | [3] |
Table 3: VIBRANT-HD Phase IIb Clinical Trial Data (Terminated)
| Parameter | This compound-treated Group | Placebo Group | Timepoint | Reference |
| CSF mHTT Reduction | Up to 26.6% | Not reported | 17 weeks | [6] |
| Serum Neurofilament Light Chain (NfL) | Increased | Not reported | From 9 weeks | [6] |
| Ventricular Volume Increase (MRI) | Up to 9.5% | 1.6% | 17 weeks | [6] |
Note: The VIBRANT-HD trial was terminated due to safety concerns, and the data should be interpreted in that context.[7]
Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate this compound's mode of action and efficacy.
iPSC-derived Cortical Neuron Culture and Treatment
-
Cell Lines: Induced pluripotent stem cells (iPSCs) derived from Huntington's Disease patients and healthy controls were used.[1]
-
Differentiation Protocol: iPSCs were differentiated into cortical neurons using established protocols. This typically involves dual SMAD inhibition to induce neural fate, followed by culture in neuron-specific media containing neurotrophic factors (e.g., BDNF, GDNF) to promote maturation.
-
This compound Treatment: Differentiated neurons were treated with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control for a specified duration (e.g., 72 hours).[8]
-
Endpoint Analysis: Following treatment, cells were harvested for protein and RNA analysis.
HTT Protein Quantification (Meso Scale Discovery Assay)
The Meso Scale Discovery (MSD) platform is a highly sensitive electrochemiluminescence-based immunoassay used for quantifying total and mutant HTT levels.[9][10]
-
Principle: This sandwich immunoassay utilizes a pair of antibodies that bind to different epitopes on the HTT protein.
-
Plate Coating: MSD plates are coated with a capture antibody specific for HTT.
-
Sample Incubation: Cell lysates or cerebrospinal fluid (CSF) samples are added to the wells and incubated to allow the HTT protein to bind to the capture antibody.
-
Detection Antibody: A detection antibody, labeled with an electrochemiluminescent SULFO-TAG™, is added. This antibody can be specific for mutant HTT (e.g., recognizing the polyglutamine tract) or for total HTT.
-
Signal Generation: After washing away unbound antibodies, a voltage is applied to the plate, causing the SULFO-TAG™ to emit light. The intensity of the emitted light is proportional to the amount of HTT protein in the sample.
-
Data Analysis: HTT concentrations are determined by comparing the signal from unknown samples to a standard curve generated from recombinant HTT protein.
RNA Sequencing and Splicing Analysis
-
RNA Extraction: Total RNA was extracted from this compound-treated and control cells using standard commercial kits.
-
Library Preparation: RNA-seq libraries were prepared to deplete ribosomal RNA and then sequenced on a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads were aligned to the human reference genome. Bioinformatic tools were used to quantify gene expression and identify alternative splicing events, such as exon skipping and inclusion.[4][11] This analysis identified the novel pseudoexon in the HTT transcript that is induced by this compound.[4]
Off-Target Effects and Clinical Discontinuation
While this compound effectively lowers HTT levels, its development for HD was halted due to safety concerns.[7] The VIBRANT-HD trial revealed that participants receiving this compound experienced signs and symptoms of peripheral neuropathy.[7][12] This was supported by clinical observations, changes in nerve conduction studies, and an increase in serum neurofilament light chain (NfL), a biomarker of neuronal damage.[6][7]
Transcriptome-wide analyses have shown that while this compound is relatively selective, it does modulate the splicing of other genes besides HTT.[11][13] At higher concentrations, these off-target effects become more pronounced.[14] Recent studies suggest that the observed neurotoxicity may be linked to the activation of the p53 pathway and subsequent nucleolar stress in motor neurons.[8] These findings highlight the narrow therapeutic window for this class of splicing modulators and the critical importance of comprehensive toxicological screening.
Conclusion
This compound represents a novel and potent mechanism for lowering the production of the huntingtin protein by modulating the splicing of its pre-mRNA. Its ability to induce the inclusion of a pseudoexon, leading to mRNA degradation, is a clear and well-documented mode of action. However, the clinical development of this compound for Huntington's Disease was ultimately unsuccessful due to the emergence of peripheral neuropathy, underscoring the challenges of translating splicing modulation therapies for neurodegenerative diseases. The insights gained from the study of this compound, particularly regarding its off-target effects and the mechanisms of its toxicity, provide valuable lessons for the future development of safer and more specific splicing modulators for Huntington's Disease and other genetic disorders.
References
- 1. An alternative splicing modulator ... | Article | H1 Connect [archive.connect.h1.co]
- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 3. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. hdsa.org [hdsa.org]
- 8. RNA splicing modulator for Huntington’s disease treatment induces peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Meso scale discovery-based assays for the detection of aggregated huntingtin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. novartis.com [novartis.com]
- 13. academic.oup.com [academic.oup.com]
- 14. medicineinnovates.com [medicineinnovates.com]
Branaplam as a Splicing Modulator of SMN2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branaplam (formerly LMI070/NVS-SM1) is an orally bioavailable, brain-penetrant small molecule designed to modulate the pre-messenger RNA (pre-mRNA) splicing of the Survival Motor Neuron 2 (SMN2) gene. Initially developed for the treatment of Spinal Muscular Atrophy (SMA), its mechanism of action involves correcting the characteristic exclusion of exon 7 in SMN2 transcripts, thereby increasing the production of full-length, functional Survival Motor Neuron (SMN) protein. This compound functions by binding to and stabilizing the transient RNA duplex formed between the 5' splice site of SMN2 exon 7 and the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome. This stabilization enhances the recognition of the weak splice site, promoting exon 7 inclusion. While its development for SMA was discontinued due to a rapidly evolving therapeutic landscape, the unique mechanism of this compound has provided significant insights into the targeted modulation of RNA splicing for therapeutic purposes. This technical guide provides an in-depth overview of this compound's core mechanism, a summary of key preclinical and clinical data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action: Correcting the SMN2 Splicing Defect
Spinal Muscular Atrophy is caused by the loss of the SMN1 gene, leaving the nearly identical SMN2 gene as the sole source of SMN protein. A critical single nucleotide difference in exon 7 of SMN2 (a C-to-T transition) disrupts a splicing enhancer element. This leads to the inefficient recognition of exon 7 by the spliceosome, resulting in its exclusion from the majority of mature mRNA transcripts. The resulting protein, SMNΔ7, is truncated, unstable, and rapidly degraded, leading to the SMN protein deficiency that drives SMA pathology.[1]
This compound is a pyridazine derivative that directly addresses this splicing defect.[2] Its mechanism relies on enhancing the interaction between the spliceosome and the SMN2 pre-mRNA.[3] Specifically, this compound stabilizes the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 snRNP complex at the 5' splice site of exon 7.[2][4] By increasing the binding affinity of U1 snRNP in a sequence-selective manner, this compound promotes the inclusion of exon 7 into the final mRNA transcript, leading to an increase in the production of full-length, functional SMN protein.[4][5]
Visualizing the Splicing Pathway and this compound's Intervention
The following diagrams illustrate the native SMN2 splicing pathway and the mechanism by which this compound corrects the defect.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and preclinical evaluations of this compound.
Table 1: In Vitro Activity of this compound and Analogs
| Compound/Analog | Assay System | Parameter | Value | Reference |
| This compound (NVS-SM1) | SMNΔ7 Mouse Myoblasts (ELISA) | SMN Protein Increase | Efficacy at lower doses vs. NVS-SM2 | [6] |
| Pyridazine 2 (Hit) | SMN2 Reporter (NSC34 Cells) | % Activation vs. DMSO | 1700% | [7] |
| Pyridazine 2 (Hit) | SMN2 Reporter (NSC34 Cells) | EC50 | 3.5 µM | [7] |
| Pyridazine 2 (Hit) | Mouse SMN ELISA | EC50 | 0.6 µM | [7] |
| Pyridazine 2 (Hit) | Mouse SMN ELISA | Fold Increase in SMN | 2.5-fold | [7] |
| This compound | U1 snRNP Binding Assay (FP) | Increase in Binding Affinity | 2- to 3-fold | [1] |
Table 2: Preclinical Pharmacokinetics and Efficacy of this compound
| Animal Model | Dosing Regimen (Oral) | Parameter | Result | Reference |
| SMNΔ7 Mouse | 1, 3, 10, 30 mg/kg daily (PND3-12) | SMN Protein Levels in Brain | Dose-dependent increase | [7] |
| SMNΔ7 Mouse | 1 mg/kg daily | Mean Brain Concentration (4h post-dose) | 1.55 µM | [7] |
| SMNΔ7 Mouse | 30 mg/kg daily | Mean Brain Concentration (4h post-dose) | 61.7 µM | [7] |
| SMNΔ7 Mouse | 3 and 10 mg/kg daily | Survival | Increased overall survival | [7] |
| SMN C/+ Mouse | 10 mg/kg | SMN Protein Levels in Brain | Statistically significant increase | [7] |
Clinical Studies Overview
This compound was evaluated in a Phase 1/2, open-label, dose-escalating study in infants with SMA Type 1 (NCT02268552).[7] The primary objectives were to assess safety, tolerability, pharmacokinetics, and efficacy. The key efficacy endpoint was the change from baseline in the Children’s Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP INTEND) score, a 16-item, 64-point scale assessing motor function in infants with SMA.[6]
In July 2021, Novartis announced the discontinuation of this compound's development for SMA.[8] This decision was not based on safety or efficacy concerns but rather on the "rapid advancements in the SMA treatment landscape," which included several approved therapies.[8] The company determined that this compound would likely not represent a highly differentiated treatment option.[3] While interim data was presented at conferences, full, peer-reviewed results from the trial have not been published.[2][8]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize SMN2 splicing modulators like this compound.
SMN2 Minigene Reporter Assay for High-Throughput Screening
This cell-based assay is designed to identify and quantify the activity of compounds that modulate SMN2 exon 7 splicing. It utilizes a reporter construct where the inclusion or exclusion of exon 7 results in a measurable output, such as luciferase activity.
Objective: To quantify a compound's ability to promote SMN2 exon 7 inclusion in a cellular context.
Materials:
-
Cell Line: NSC34 motor neuron cells or HEK293T cells.
-
Reporter Plasmid: An exon-trapping vector (e.g., pSPL3) containing SMN2 genomic sequence spanning from exon 6 to exon 8. The construct is designed such that inclusion of exon 7 produces a functional reporter (e.g., Luciferase), while exclusion results in a frameshift and no functional reporter.
-
Transfection Reagent (e.g., Lipofectamine).
-
Cell culture medium, serum, and antibiotics.
-
Test compounds (dissolved in DMSO).
-
Luciferase assay reagent.
-
Luminometer-compatible microplates (e.g., white, opaque 96-well plates).
Protocol:
-
Cell Seeding: Seed NSC34 cells into 96-well plates at a density that will result in 60-70% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the SMN2 minigene reporter plasmid. Optimize plasmid and reagent concentrations according to manufacturer instructions.
-
Compound Treatment: 24 hours post-transfection, remove the medium and add fresh medium containing the test compounds at various concentrations (typically a serial dilution). Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO₂.
-
Luciferase Assay: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the raw luminescence units (RLU) of compound-treated wells to the average of the DMSO-treated control wells.
-
Plot the normalized data against the compound concentration.
-
Calculate the EC₅₀ (half-maximal effective concentration) using a non-linear regression model (e.g., four-parameter logistic curve).
-
RT-qPCR for Quantification of SMN mRNA Isoforms
This method quantifies the relative abundance of full-length (FL-SMN, containing exon 7) and exon 7-skipped (Δ7-SMN) transcripts.
Objective: To measure the change in the ratio of FL-SMN to Δ7-SMN mRNA following compound treatment.
Materials:
-
Treated cells or tissues.
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
Reverse transcription kit (e.g., with oligo(dT) or random primers).
-
qPCR instrument (e.g., ABI Prism 7000).
-
qPCR master mix (e.g., TaqMan Universal Master Mix).
-
Primers and Probes:
-
Forward Primer (Exon 6): 5'-GTCCAGATTCTCTTGATGAT-3'
-
Reverse Primer (Exon 8): 5'-CTATAACGCTTCACATTCCA-3'
-
FL-SMN Probe (Exon 7-8 junction): 5'-[FAM]-CAGCATTTCTCCTTAATTT-[MGBNFQ]-3'
-
Δ7-SMN Probe (Exon 6-8 junction): 5'-[VIC]-TCTAAAACATACCTC-[MGBNFQ]-3'
-
Housekeeping Gene Primers/Probe (e.g., PGK1, GAPDH) for normalization.
-
Protocol:
-
RNA Extraction: Lyse cells or homogenized tissue and extract total RNA using a column-based kit. Include a DNase I treatment step to eliminate genomic DNA contamination. Assess RNA quality and quantity (e.g., via NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare qPCR reactions in a 96- or 384-well plate. For each sample, set up reactions for FL-SMN, Δ7-SMN, and the housekeeping gene. A typical 25 µL reaction includes: 1X Master Mix, 0.4 µM of each primer, 0.2 µM of the probe, and diluted cDNA.
-
qPCR Run: Perform the qPCR on a real-time PCR system using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 45 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis:
-
Determine the threshold cycle (CT) for each target.
-
Calculate the relative expression of each isoform using the ΔΔCT method, normalizing to the housekeeping gene and relative to a control sample (e.g., DMSO-treated).
-
Calculate the percentage of exon 7 inclusion as: [FL-SMN / (FL-SMN + Δ7-SMN)] * 100.
-
Western Blot for SMN Protein Quantification
This protocol details the semi-quantitative analysis of total SMN protein levels in cell or tissue lysates.
Objective: To determine the relative increase in SMN protein expression after treatment with a splicing modulator.
Materials:
-
Protein lysates from treated cells/tissues.
-
RIPA buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels (10-12%).
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and electrophoresis running buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).
-
Primary Antibodies: Mouse anti-SMN monoclonal antibody (1:1,000), Mouse anti-β-actin or anti-GAPDH monoclonal antibody (1:10,000, for loading control).
-
Secondary Antibody: HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Protocol:
-
Protein Extraction: Lyse cells or homogenized tissues on ice using RIPA buffer supplemented with protease inhibitors. Centrifuge at ~12,000 rpm for 20 min at 4°C to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of total protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SMN antibody diluted in blocking buffer overnight at 4°C on a shaker.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 8).
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The same membrane can be stripped and re-probed with the loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensity for SMN and the loading control using image analysis software (e.g., ImageJ). Normalize the SMN band intensity to the corresponding loading control band intensity.
Workflow Visualization
The discovery and validation of splicing modulators like this compound follows a structured workflow from high-throughput screening to in vivo validation.
Conclusion
This compound stands as a pioneering example of a sequence-selective small molecule splicing modulator. Its development provided critical proof-of-concept for targeting RNA biology with orally available drugs to correct genetic defects at the level of pre-mRNA processing. The detailed understanding of its mechanism—stabilizing the U1 snRNP complex on SMN2 pre-mRNA—has informed the broader field of RNA-targeted therapeutics. Although its clinical path for SMA was halted, the data generated from its preclinical and clinical programs remain a valuable resource for researchers in neurodegenerative disease and drug development, highlighting both the immense potential and the complex challenges of modulating RNA splicing for therapeutic benefit.
References
- 1. Long-Term Comparative Efficacy and Safety of Risdiplam and Nusinersen in Children with Type 1 Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smanewstoday.com [smanewstoday.com]
- 3. Novartis stops development of this compound for SMA [sma-europe.eu]
- 4. curesma.org [curesma.org]
- 5. Novartis to pursue SMA drug this compound in Huntington's disease - Medical Conferences [conferences.medicom-publishers.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. smanewstoday.com [smanewstoday.com]
Branaplam-Induced Pseudoexon Inclusion in the Huntingtin Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Branaplam, a small molecule initially developed for spinal muscular atrophy (SMA), has demonstrated significant potential in the context of Huntington's Disease (HD) by modulating the splicing of the huntingtin (HTT) gene. This mechanism involves the inclusion of a novel, or "pseudoexon," into the HTT messenger RNA (mRNA), leading to a reduction in the levels of the huntingtin protein (HTT). This technical guide provides an in-depth overview of the core mechanism of this compound-induced pseudoexon inclusion, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows. While this compound's clinical development for HD was discontinued due to safety concerns, the underlying science of its mechanism of action remains a valuable area of study for the development of future splicing-based therapies for neurodegenerative diseases.
Mechanism of Action: Pseudoexon Inclusion and NMD
This compound's primary effect on the HTT gene is the promotion of the inclusion of a 115-base-pair cryptic exon, termed a pseudoexon, located between exons 49 and 50 of the HTT pre-mRNA.[1][2][3] This inclusion is facilitated by this compound's ability to stabilize the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and a weak, non-canonical 5' splice site on the HTT pre-mRNA.[3]
The inclusion of this pseudoexon introduces a frameshift in the coding sequence of the HTT mRNA. This frameshift leads to the creation of premature termination codons (PTCs) within the transcript.[1] Cellular surveillance mechanisms, specifically nonsense-mediated mRNA decay (NMD), recognize these PTCs and target the aberrant HTT mRNA for degradation.[4] The ultimate result is a significant, dose-dependent reduction in the levels of both wild-type and mutant huntingtin protein.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on HTT expression from key preclinical studies.
Table 1: In Vitro Dose-Dependent Reduction of Huntingtin Protein
| Cell Type | Treatment Duration | This compound Concentration | Total HTT Reduction (%) | Mutant HTT Reduction (%) | IC50 (nM) | Reference |
| HD Patient Fibroblasts | 72 hours | 10 nM | ~40% | ~50% | <10 | [1] |
| HD Patient iPSC-derived Cortical Neurons | 72 hours | 10 nM | ~50% | ~50% | <10 | [1] |
| SH-SY5Y Neuroblastoma Cells | 48 hours | 100 nM | ~55% | N/A | ~10 | [5] |
Table 2: In Vivo Reduction of Huntingtin mRNA and Protein in BacHD Mice
| Tissue | Dosing Regimen | This compound Dose | mHTT mRNA Reduction (%) | mHTT Protein Reduction (%) | Reference |
| Striatum | Single oral dose | 10 mg/kg | Not Reported | ~40-45% | [5] |
| Cortex | Single oral dose | 10 mg/kg | Not Reported | ~40-45% | [5] |
| Blood | Weekly oral doses (in SMA patients) | Not Specified | ~60% | Not Reported | [5] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound-Induced Pseudoexon Inclusion
Caption: this compound stabilizes the binding of U1 snRNP to a weak 5' splice site on the HTT pre-mRNA, leading to pseudoexon inclusion and subsequent degradation of the transcript via NMD.
Experimental Workflow for Assessing this compound's Effect
Caption: A typical experimental workflow to evaluate the effect of this compound on HTT pseudoexon inclusion and protein levels.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human fibroblasts derived from Huntington's Disease patients (e.g., GM04281) and healthy controls, or iPSC-derived cortical neurons.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for fibroblasts) supplemented with fetal bovine serum and antibiotics, at 37°C in a 5% CO2 incubator.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are treated with a range of concentrations (e.g., 0.1 nM to 1000 nM) for specified durations (e.g., 24, 48, 72 hours) to assess dose-response and time-course effects. A DMSO-only control is included in all experiments.
RNA Analysis: RT-PCR for Pseudoexon Inclusion
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcriptase kit (e.g., SuperScript IV VILO, Invitrogen).
-
PCR Amplification: The region spanning exon 49 to exon 50 of the HTT transcript is amplified using primers flanking the pseudoexon insertion site.
-
Forward Primer (binding in Exon 49): 5'-AGGAAGAGTGAGCCGAAAGG-3'
-
Reverse Primer (binding in Exon 50): 5'-GCTGGAGGAGGAGGAGTGAG-3'
-
-
PCR Conditions (Example):
-
Initial denaturation: 95°C for 3 minutes.
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 5 minutes.
-
-
Analysis: PCR products are resolved on a 2% agarose gel. The inclusion of the 115 bp pseudoexon will result in a larger PCR product in this compound-treated samples compared to the product from the normally spliced transcript in control samples.
Protein Analysis: Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: 20-30 µg of total protein per sample is separated on a 4-12% Bis-Tris polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody against huntingtin (e.g., anti-HTT, clone MAB2166, Millipore, at 1:1000 dilution). A loading control antibody (e.g., anti-β-actin, 1:5000) is also used.
-
The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, 1:5000).
-
-
Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software (e.g., ImageJ), and HTT levels are normalized to the loading control.
Protein Analysis: Meso Scale Discovery (MSD) Assay
-
Principle: The MSD assay is a highly sensitive immunoassay for quantifying total and mutant HTT protein. It utilizes electrochemiluminescence for detection.
-
Assay Procedure (Example using 2B7/MW1 for mHTT):
-
MSD plates are coated with a capture antibody (e.g., 2B7 for total HTT).
-
Cell lysates are added to the wells and incubated to allow HTT to bind to the capture antibody.
-
After washing, a detection antibody that is specific for the mutant, polyglutamine-expanded HTT (e.g., MW1) and is conjugated to an electrochemiluminescent label (SULFO-TAG™) is added.
-
The plate is washed again, and a read buffer is added.
-
The plate is read on an MSD instrument, which applies a voltage to the wells, causing the SULFO-TAG™ to emit light. The intensity of the emitted light is proportional to the amount of mHTT in the sample.
-
-
Data Analysis: A standard curve is generated using recombinant HTT protein, and the concentrations of HTT in the samples are interpolated from this curve.
Conclusion and Future Perspectives
This compound's mechanism of inducing pseudoexon inclusion in the HTT gene represents a novel and potent method for reducing huntingtin protein levels. The data from preclinical studies clearly demonstrate the efficacy of this approach in a controlled setting. Although the clinical development of this compound for Huntington's Disease was halted due to safety concerns observed in the VIBRANT-HD trial, the scientific principles underlying its mechanism of action remain highly relevant.[6] The off-target effects that may have contributed to the observed adverse events highlight the critical need for highly specific splicing modulators. Future research in this area will likely focus on developing small molecules with improved target specificity to harness the therapeutic potential of splicing modulation for Huntington's Disease and other genetic disorders. The detailed methodologies and mechanistic understanding presented in this guide provide a foundation for these future endeavors.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sequential Binding Mechanism for 5' Splice Site Recognition and Modulation for the Human U1 snRNP - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Branaplam in Neurodegenerative Disease: A Technical Guide
Introduction
Branaplam (LMI070) is an orally available, brain-penetrant small molecule that modulates mRNA splicing.[1][2] It was initially developed by Novartis for the treatment of Spinal Muscular Atrophy (SMA) and represents a first-in-class splicing modulator that works through sequence-selective interaction with the spliceosome complex.[3] During its clinical development for SMA, it was observed to reduce levels of the huntingtin (HTT) protein, leading to its repurposing and investigation as a potential therapy for Huntington's Disease (HD).[2][4][5]
This technical guide provides an in-depth summary of the preclinical studies of this compound in both SMA and HD. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the compound's mechanism of action, efficacy data from in vitro and in vivo models, experimental methodologies, and its safety and specificity profile.
Mechanism of Action
This compound's therapeutic effect in two distinct neurodegenerative diseases stems from its ability to selectively modulate the splicing of different pre-mRNAs.
In Spinal Muscular Atrophy (SMA)
SMA is caused by the loss of the SMN1 gene, leading to a deficiency in the Survival Motor Neuron (SMN) protein.[6][7] A nearly identical gene, SMN2, can produce some functional SMN protein, but a single nucleotide difference causes the inefficient inclusion of exon 7 during splicing, resulting in a truncated, unstable protein.[6][7]
This compound acts by stabilizing the transient interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7 on the SMN2 pre-mRNA.[3][8][9] This enhanced binding affinity promotes the inclusion of exon 7 into the final mRNA transcript, leading to increased production of full-length, functional SMN protein.[4][6][8]
In Huntington's Disease (HD)
HD is an autosomal dominant disorder caused by a CAG trinucleotide repeat expansion in the HTT gene, which results in a toxic, mutant huntingtin protein (mHTT).[1][2] A primary therapeutic strategy is to reduce the levels of this toxic protein.[1]
This compound lowers HTT protein levels through a novel mechanism. It promotes the inclusion of a previously non-annotated, cryptic "pseudoexon" (termed exon 50a) located between exons 50 and 51 of the HTT pre-mRNA.[2][10] This 115 bp pseudoexon introduces a frameshift and a premature termination codon into the HTT transcript.[10][11][12] The cell's quality control machinery recognizes this faulty mRNA and degrades it through the nonsense-mediated RNA decay (NMD) pathway, ultimately resulting in reduced production of both mutant and total HTT protein.[1]
Preclinical Efficacy Data
Spinal Muscular Atrophy (SMA) Models
Preclinical studies in a severe SMNΔ7 mouse model of SMA demonstrated that oral administration of this compound led to a dose-dependent increase in full-length SMN protein in the central nervous system and translated to significant therapeutic benefits.[4][6][7]
| Model | Dosing Regimen | Key Outcomes | Reference |
| SMNΔ7 Mouse | 1, 3, 10, 30 mg/kg (oral, daily from PND3) | SMN Protein: Concentration-dependent increase in brain. | [6] |
| Brain Concentration (at 4h): 1.55 µM at 1 mg/kg; 61.7 µM at 30 mg/kg. | [6] | ||
| Survival: Increased overall survival and improved body weight. Efficacy was similar at 3 and 10 mg/kg. | [6] | ||
| Tolerability: Reduced survival at the 30 mg/kg dose suggested tolerability issues. | [6] |
Huntington's Disease (HD) Models
In HD patient-derived cellular models, this compound effectively lowered both total and mutant HTT protein levels in a dose-dependent manner at nanomolar concentrations, without inducing cellular toxicity.[11][12] It also showed efficacy in vivo in a mouse model of HD.[2]
| Model | Treatment | Key Outcomes | Reference |
| HD Patient Fibroblasts | This compound (72h) | HTT Lowering: Dose-dependent reduction of total HTT (tHTT) and mutant HTT (mHTT). | [11] |
| HD Patient iPSCs | This compound (72h) | IC50: Consistently below 10 nM for HTT reduction. | [11][12] |
| HD iPSC-derived Cortical Progenitors & Neurons | This compound (72h) | Toxicity: No cellular toxicity observed at effective concentrations. | [11][12] |
| Splicing Restoration: Ameliorated aberrant alternative splicing patterns characteristic of HD.[1][11] | |||
| BacHD Mouse Model | Oral dosing | HTT Lowering: Promoted pseudoexon 50a inclusion and lowered HTT mRNA and protein levels in vivo. | [2] |
Experimental Methodologies
A variety of in vitro and in vivo models and analytical techniques were employed to elucidate the preclinical profile of this compound.
In Vitro Models & Assays
-
Cellular Models: Studies utilized HD patient-derived fibroblasts, induced pluripotent stem cells (iPSCs), and iPSC-derived cortical progenitors and neurons.[1][11][12] Human neuroblastoma cells (SH-SY5Y) were also used.[2] For SMA, SMNΔ7 mouse myoblasts and human patient-derived fibroblasts were used.[6]
-
Protein Quantification: Mesoscale Discovery (MSD) immunoassays were used for sensitive quantification of total and mutant HTT protein.[11][12] Enzyme-linked immunosorbent assays (ELISA) were used to measure SMN protein levels.[6]
-
Transcript Analysis: Quantitative PCR (qPCR) and RNA sequencing (RNA-Seq) were performed to measure changes in HTT and SMN2 mRNA levels, confirm the inclusion of target exons (SMN2 exon 7) or pseudoexons (HTT exon 50a), and assess transcriptome-wide off-target effects.[2][11][13]
-
Toxicity Assays: Cellular toxicity was typically assessed via adenylate kinase release assays.[11]
In Vivo Models & Procedures
-
Animal Models:
-
SMA: The SMNΔ7 mouse model, which recapitulates key features of severe SMA, was used for efficacy and PK/PD studies.[6][8]
-
HD: The BacHD mouse model, which expresses full-length human mHTT, was used to evaluate in vivo efficacy.[2]
-
Safety: Juvenile Wistar Hannover rats and Beagle dogs were used alongside mice for developmental neurotoxicity (DNT) studies.[8][14]
-
-
Administration & Analysis: this compound was administered via oral gavage.[6][8] Efficacy was assessed by measuring SMN or HTT protein levels in tissues (e.g., brain) and monitoring phenotypic outcomes like survival and body weight.[6] Safety was evaluated through histopathology and immunohistochemistry on brain tissue.[8][14]
Preclinical Safety and Off-Target Profile
Developmental Neurotoxicity
Initial preclinical safety testing revealed that this compound could induce cell-cycle arrest and had aneugenic effects in vitro and in vivo.[8] These findings prompted dedicated developmental neurotoxicity (DNT) studies. In juvenile mice, rats, and dogs, orally administered this compound had no discernible impact on neurogenesis.[8][14][15] Histopathological and immunohistochemical analyses of brain regions with active neurogenesis showed no differences in cell proliferation, apoptosis, or neural migration between this compound-treated and control animals.[8][14]
Transcriptome-wide Specificity
While this compound was designed for a specific splicing event, RNA-Seq studies have shown that, like other splicing modulators, it can have transcriptome-wide off-target effects, particularly at higher concentrations.[13][16][17]
| Concentration | Cell Type | Number of Genes with Altered Expression | Key Finding | Reference |
| Low (2 nM) | SMA Patient Fibroblasts | Not specified (effects were "almost non-existent") | Low concentrations minimize off-target effects while partially restoring SMN2 splicing. | [16] |
| High (40 nM) | SMA Patient Fibroblasts | 2187 | High concentrations induce significant transcriptional perturbations. | [13] |
These studies indicate that the therapeutic window and dosing are critical for balancing efficacy with off-target effects.[13][16]
Mechanistic Insights into Toxicity
Although DNT studies in juvenile animals were reassuring, the clinical trial in HD patients was terminated due to peripheral neuropathy.[15][18] Subsequent mechanistic work in human iPSC-derived motor neurons has offered a potential explanation. This study suggests this compound can activate the p53 pathway and induce nucleolar stress, leading to enhanced expression of the neurotoxic p53-target gene BBC3.[15] On a cellular level, this was associated with disruption of neurite integrity.[15]
References
- 1. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 2. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Spinal muscular atrophy: From approved therapies to future therapeutic targets for personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novartis to pursue SMA drug this compound in Huntington's disease - Medical Conferences [conferences.medicom-publishers.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orally administered this compound does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. old.sinapse.pt [old.sinapse.pt]
- 10. An alternative splicing modulator ... | Article | H1 Connect [archive.connect.h1.co]
- 11. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington's disease patient neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medicineinnovates.com [medicineinnovates.com]
- 14. Orally administered this compound does not impact neurogenesis in juvenile mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In-Depth Technical Guide: Branaplam Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Branaplam (LMI070/NVS-SM1) is a small molecule RNA splicing modulator that has been investigated for the treatment of Spinal Muscular Atrophy (SMA) and Huntington's Disease (HD). This guide provides a detailed technical overview of the target identification and validation of this compound for both indications. In SMA, this compound's primary target is the pre-messenger RNA (pre-mRNA) of the Survival of Motor Neuron 2 (SMN2) gene. It promotes the inclusion of exon 7, leading to the production of functional SMN protein. For HD, the target is the pre-mRNA of the huntingtin (HTT) gene. This compound induces the inclusion of a novel "poison" exon, resulting in the degradation of the HTT mRNA and subsequent lowering of the huntingtin protein. This document outlines the molecular mechanisms, key experimental data, and detailed protocols utilized in the validation of these targets.
Target Identification and Mechanism of Action
This compound was initially identified through a high-throughput phenotypic screen for compounds that could increase SMN protein levels.[1] Subsequent studies revealed its role as a potent and selective modulator of RNA splicing.[1]
Spinal Muscular Atrophy (SMA): Targeting SMN2 Pre-mRNA
The primary molecular target of this compound in the context of SMA is the SMN2 pre-mRNA. This compound selectively binds to and stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7 on the SMN2 pre-mRNA.[2][3] This stabilization promotes the inclusion of exon 7 into the mature mRNA transcript, leading to the synthesis of full-length, functional SMN protein.[1] This mechanism effectively compensates for the deficiency of SMN protein in individuals with SMA.
Huntington's Disease (HD): Targeting HTT Pre-mRNA
Subsequent research uncovered an additional therapeutic application for this compound in HD.[4] In this context, this compound targets the pre-mRNA of the HTT gene. It facilitates the inclusion of a previously unannotated, 115-base-pair cryptic exon (termed a "poison exon") located between exons 49 and 50 of the HTT gene.[5] The inclusion of this poison exon introduces a frameshift and premature termination codons into the HTT mRNA transcript.[6] This altered mRNA is then targeted for degradation by the nonsense-mediated decay (NMD) pathway, ultimately leading to a significant reduction in the levels of both wild-type and mutant huntingtin protein.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies validating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound in SMA Models
| Parameter | Cell Line/System | Value | Reference |
| EC50 (SMN Protein Increase) | SMNΔ7 Mouse Myoblasts | 31 nM | [1] |
| Fold Activation (SMN Protein) | SMNΔ7 Mouse Myoblasts | 3.1-fold | [1] |
Table 2: In Vitro Efficacy of this compound in HD Models
| Parameter | Cell Line | Value | Reference |
| IC50 (Total HTT Lowering) | HD Patient Fibroblasts | <10 nM | [7] |
| IC50 (Mutant HTT Lowering) | HD Patient Fibroblasts | <10 nM | [7] |
Table 3: In Vivo Efficacy of this compound in an SMA Mouse Model
| Animal Model | Dosing Regimen | Key Outcome | Reference |
| SMNΔ7 Mice | 1, 3, 10, 30 mg/kg daily (oral) | Dose-dependent increase in brain SMN protein | [1] |
| SMNΔ7 Mice | 0.1 mg/kg IP → 0.6 mg/kg PO | Long-term survival (>60%) | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the target validation of this compound. Disclaimer: Where specific parameters from the original studies were not available in the public domain, established, publicly available protocols for similar assays have been referenced.
Mesoscale Discovery (MSD) Assay for Huntingtin Protein Quantification
This electrochemiluminescence-based assay is used to quantify total and mutant huntingtin protein levels in cell and tissue lysates.
-
Principle: A capture antibody is coated on the surface of an MSD plate. The lysate containing the target protein is added, followed by a detection antibody conjugated to an electrochemiluminescent label (SULFO-TAG™). Upon application of an electrical current, the label emits light, which is quantified to determine the protein concentration.
-
Antibody Pairs for Mutant HTT:
-
Protocol Outline:
-
Coat high-bind MSD plates with the capture antibody (e.g., 2B7) overnight at 4°C.
-
Wash plates with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plates with a blocking buffer (e.g., MSD Blocker A) for 1 hour at room temperature.
-
Prepare protein standards and cell lysates in a lysis buffer supplemented with protease inhibitors.
-
Add standards and samples to the wells and incubate for 1-2 hours at room temperature with shaking.
-
Wash the plates.
-
Add the SULFO-TAG™ conjugated detection antibody (e.g., MW1) and incubate for 1 hour at room temperature with shaking.
-
Wash the plates.
-
Add MSD Read Buffer T and immediately read the plate on an MSD instrument (e.g., SECTOR Imager).
-
Calculate protein concentrations based on the standard curve.[9][11]
-
RT-PCR for Detection of HTT Pseudoexon Inclusion
This method is used to qualitatively and semi-quantitatively assess the inclusion of the this compound-induced pseudoexon in the HTT mRNA.
-
Principle: Reverse transcription polymerase chain reaction (RT-PCR) is used to amplify a region of the HTT mRNA spanning the pseudoexon insertion site. The size of the resulting PCR product indicates whether the pseudoexon is included.
-
Primer Design:
-
Forward and reverse primers are designed to flank the cryptic exon in the HTT transcript (between exons 49 and 50). Specific primer sequences from the original studies are not publicly available.
-
-
Protocol Outline:
-
Extract total RNA from treated and untreated cells using a standard method (e.g., TRIzol).
-
Perform reverse transcription using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers to generate cDNA.
-
Set up PCR reactions with the designed primers, cDNA template, and a suitable DNA polymerase.
-
Perform PCR with an appropriate number of cycles and annealing temperature.
-
Analyze the PCR products by agarose gel electrophoresis. The expected product sizes are approximately 88 bp for the transcript without the pseudoexon and 203 bp for the transcript with the 115 bp pseudoexon included.[12][13]
-
(Optional) For quantitative analysis (qRT-PCR), use a fluorescent dye (e.g., SYBR Green) or a probe-based system and a real-time PCR instrument.
-
Adenylate Kinase (AK) Cytotoxicity Assay
This assay measures the release of adenylate kinase from cells with compromised membrane integrity, providing an indicator of cytotoxicity.
-
Principle: AK, an intracellular enzyme, is released into the cell culture medium upon cell lysis. The assay measures AK activity by converting ADP to ATP, which then drives a luciferase-luciferin reaction that produces light. The amount of light is proportional to the number of lysed cells.
-
Protocol Outline (based on Abcam ab228557 kit):
-
Culture cells in a 96-well plate and treat with various concentrations of this compound. Include untreated and positive (lysis buffer) controls.
-
After the desired incubation period, transfer an aliquot of the cell culture supernatant to a new white-walled 96-well plate.
-
Prepare the AK Detection Reagent according to the manufacturer's instructions.
-
Add the AK Detection Reagent to each well containing the supernatant.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the luminescence using a microplate luminometer.[14][15]
-
In Vivo Efficacy Study in SMNΔ7 Mouse Model of SMA
This protocol outlines a general procedure for assessing the efficacy of this compound in a mouse model of severe SMA.
-
Animal Model: SMNΔ7 mice, which carry a homozygous deletion of the mouse Smn gene and express the human SMN2 gene. These mice exhibit a severe SMA-like phenotype with a short lifespan.
-
Dosing:
-
Protocol Outline:
-
Begin dosing on postnatal day 1 or 2.
-
Monitor body weight and survival daily.
-
At the end of the study (e.g., postnatal day 12 for short-term studies or upon reaching a humane endpoint), euthanize the animals.
-
Collect tissues (e.g., brain, spinal cord, muscle) for analysis.
-
Homogenize tissues and perform Western blotting or ELISA to quantify SMN protein levels.
-
Extract RNA from tissues and perform qRT-PCR to measure full-length SMN2 mRNA levels.[1][8]
-
RNA-Sequencing (RNA-seq) and Data Analysis
RNA-seq is used to obtain a global view of splicing changes induced by this compound.
-
Principle: High-throughput sequencing of cDNA libraries generated from RNA samples provides a comprehensive profile of the transcriptome, allowing for the identification and quantification of alternative splicing events.
-
Protocol Outline:
-
Isolate high-quality total RNA from this compound-treated and control cells.
-
Prepare RNA-seq libraries using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA).
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatics Analysis Workflow:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR.
-
Differential Splicing Analysis: Use specialized software to identify and quantify alternative splicing events. Common tools include:
-
rMATS: For the analysis of differential alternative splicing events.
-
DEXSeq: For differential exon usage analysis.[16]
-
-
Visualization: Visualize the read alignments and splicing patterns using a genome browser like the Integrated Genome Browser (IGB).[17]
-
Visualization of Pathways and Workflows
Signaling Pathways
Caption: this compound's mechanism in SMA: Stabilizing the SMN2 splicing complex.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SMN2 splice modulators enhance U1-pre-mRNA association and rescue SMA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SpliceSeq: a resource for analysis and visualization of RNA-Seq data on alternative splicing and its functional impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Meso scale discovery-based assays for the detection of aggregated huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of novel bioassays to detect soluble and aggregated Huntingtin proteins on three technology platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. abcam.com [abcam.com]
- 15. Adenylate Kinase Release as a High-Throughput-Screening-Compatible Reporter of Bacterial Lysis for Identification of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rna-seqblog.com [rna-seqblog.com]
- 17. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser - PMC [pmc.ncbi.nlm.nih.gov]
discovery and chemical structure of branaplam (LMI070)
An In-depth Technical Guide to the Discovery and Chemical Structure of Branaplam (LMI070)
Introduction
This compound (formerly known as LMI070 or NVS-SM1) is an orally bioavailable, small molecule that modulates the splicing of pre-messenger RNA (pre-mRNA).[1][2] It was initially developed by Novartis for the treatment of Spinal Muscular Atrophy (SMA) and later investigated for Huntington's Disease (HD).[3][4] this compound is a pyridazine derivative that emerged from a high-throughput phenotypic screening campaign and subsequent lead optimization.[5][6] This guide provides a detailed overview of the discovery, chemical structure, mechanism of action, and key experimental data related to this compound.
Discovery and Lead Optimization
The discovery of this compound began with a high-throughput screening of approximately 1.4 million compounds.[1][7] The primary assay utilized an NSC34 motor neuron cell line engineered to express an SMN2 minigene reporter.[1][5] This system was designed to identify compounds that could increase the inclusion of exon 7 in the SMN2 transcript, thereby leading to the production of full-length, functional Survival Motor Neuron (SMN) protein.[7]
The initial screening identified a pyridazine-containing compound (compound 2 in many publications) as a promising hit.[5] This initial molecule demonstrated the ability to activate the SMN2 reporter and increase SMN protein levels in both mouse and human patient-derived cells.[5] However, it also exhibited off-target activity, notably binding to the hERG potassium channel, which is associated with cardiac toxicity.[6][7]
A subsequent lead optimization program was initiated with the goals of enhancing potency, improving metabolic stability and brain penetration, and reducing hERG affinity.[7] This involved extensive medicinal chemistry efforts, including the synthesis and evaluation of numerous analogs.[5] These efforts culminated in the identification of this compound (referred to as compound 8 or 1 in the primary literature), which displayed significantly improved potency and a more favorable safety profile.[5]
Chemical Structure
This compound is a pyridazine derivative with the following chemical identity:[3][8]
-
IUPAC Name: (6E)-3-(1H-Pyrazol-4-yl)-6-[[3-[[(2,2,6,6-tetramethyl-4-piperidyl)oxy]phenyl]methoxy]methylidene]cyclohexa-2,4-dien-1-one
-
Chemical Formula: C₂₂H₂₇N₅O₂[3]
-
Molar Mass: 393.491 g·mol⁻¹[3]
-
CAS Number: 1562338-42-4[3]
Structural Features: X-ray crystallography studies of this compound analogs revealed key structural characteristics crucial for its activity. For instance, the pyridazine and phenyl rings are nearly coplanar, a conformation stabilized by an intramolecular hydrogen bond between a phenolic hydroxyl group and a pyridazine nitrogen atom.[5] This planarity is thought to be important for its binding and biological activity.[5]
Mechanism of Action: SMN2 Splicing Modulation
Spinal Muscular Atrophy is caused by insufficient levels of the SMN protein due to mutations or deletions in the SMN1 gene.[6] A nearly identical gene, SMN2, exists but predominantly produces a truncated, non-functional SMN protein because of the exclusion of exon 7 during pre-mRNA splicing.[2]
This compound acts as a splicing modulator by enhancing the inclusion of exon 7 into the final SMN2 mRNA transcript.[1] Its mechanism involves the stabilization of the transient double-stranded RNA structure formed between the 5' splice site (5'ss) of the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome.[1][5] By increasing the binding affinity of U1 snRNP to this specific splice site in a sequence-selective manner, this compound promotes the recognition and inclusion of exon 7, leading to increased production of full-length, functional SMN protein.[5][9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency
| Assay | Cell Line / System | Parameter | Value | Reference |
|---|---|---|---|---|
| SMN2 Reporter Assay | NSC34 Cells | EC₅₀ | 3.5 µM (Initial Hit) | [5] |
| SMN Protein ELISA | SMNΔ7 Mouse Myoblasts | EC₅₀ | 0.6 µM (Initial Hit) | [5] |
| SMN Splicing Modulation | - | EC₅₀ | 20 nM | [8][10] |
| hERG Inhibition | - | IC₅₀ | 6.3 µM | [10][11] |
| Mutant HTT Reduction | Huntington's Patient Cells | IC₅₀ | < 10 nM |[12] |
Table 2: Pharmacokinetics in Animal Models
| Species | Dose & Route | Parameter | Value | Reference |
|---|---|---|---|---|
| Rat (Sprague-Dawley) | 1 mg/kg IV | Clearance (CL) | 25 mL/min/kg | [10][11] |
| Rat (Sprague-Dawley) | 3 mg/kg PO | AUC | 3.03 µM·h | [10][11] |
| SMNΔ7 Mice | 1 mg/kg PO daily | Mean Brain Conc. (4h post-dose) | 1.55 µM | [5] |
| SMNΔ7 Mice | 30 mg/kg PO daily | Mean Brain Conc. (4h post-dose) | 61.7 µM |[5] |
Table 3: In Vivo Efficacy in SMA Mouse Model (SMNΔ7)
| Dose (Oral) | Endpoint | Result | Reference |
|---|---|---|---|
| 1, 3, 10, 30 mg/kg | SMN Protein Levels in Brain | Dose-dependent increase | [5] |
| 0.03 - 3 mg/kg | Lifespan & Body Weight | Improved survival and weight gain | [10] |
| 3 and 10 mg/kg | Overall Survival | Significant increase in survival |[5] |
Table 4: Clinical Efficacy in SMA Type 1 Patients (NCT02268552)
| Patient Cohort | Duration of Treatment | Endpoint | Median Improvement | Reference |
|---|---|---|---|---|
| 8 patients | 86 days | CHOP INTEND Score | 4.5 points | [1] |
| 5 patients | 127 days | CHOP INTEND Score | 7.0 points | [1] |
| 25 patients | 218 days | CHOP INTEND Score | 14 points (mean increase) |[1] |
Experimental Protocols
High-Throughput Screening for SMN2 Splicing Modulators
-
Cell Line: An NSC34 motor neuron cell line was utilized.[1][5]
-
Reporter System: The cells were stably transfected with an SMN2 minigene reporter construct. This reporter expresses a luciferase gene, and its activity is dependent on the inclusion of exon 7. Increased exon 7 inclusion leads to a higher luciferase signal.
-
Screening Process: A library of approximately 1.4 million compounds was screened for their ability to increase the luciferase signal, indicating promotion of SMN2 exon 7 inclusion.[1][7] Hits were then confirmed and characterized in secondary assays.
In Vivo Efficacy Assessment in an SMA Mouse Model
-
Animal Model: The SMNΔ7 mouse model was used. This model carries a deletion of the mouse Smn gene but has the human SMN2 gene, recapitulating key features of severe SMA.[5]
-
Dosing Regimen: this compound was administered orally to neonatal mice, typically starting at postnatal day 3.[5] Doses ranged from 0.03 to 30 mg/kg per day.[5][10]
-
Endpoints:
-
Survival and Body Weight: Animals were monitored daily for survival and weighed regularly.[5][10]
-
Pharmacodynamics: At the end of the treatment period, tissues such as the brain and spinal cord were collected. SMN protein levels were quantified using ELISA, and full-length SMN2 mRNA levels were measured by qRT-PCR.[5][10]
-
Pharmacokinetic Analysis
-
Animal Models: Pharmacokinetic properties were evaluated in male Sprague-Dawley rats, SMNΔ7 mice, and juvenile dogs.[11][13]
-
Sample Collection: Following intravenous (IV) or oral (PO) administration, blood samples were collected at various time points to obtain plasma.[11][13] In terminal studies, brain tissue and cerebrospinal fluid (CSF) were also collected to assess central nervous system distribution.[13]
-
Analysis: The concentration of this compound in the collected matrices was determined using liquid chromatography-mass spectrometry (LC-MS/MS). This data was used to calculate key pharmacokinetic parameters such as clearance (CL) and area under the curve (AUC).[13]
Genotoxicity Assessment
-
In Vitro Micronucleus Test: Human lymphocytes were treated with this compound for 28 hours. The formation of micronuclei, an indicator of chromosomal damage, was assessed. Fluorescence in situ hybridization (FISH) was used to determine if the effect was aneugenic (affecting chromosome number) or clastogenic (causing chromosome breakage). This compound was found to have an aneugenic effect in this assay.[13]
-
In Vivo Micronucleus Test: Adult male rats were administered this compound. The frequency of micronuclei in blood samples was measured. An increased frequency was observed at doses of ≥5 mg/kg, with a no-observable-effect level (NOEL) of 1 mg/kg. The effect was reversible after a drug-free period.[13]
Safety, Tolerability, and Discontinuation
The clinical development of this compound for SMA was discontinued by Novartis in July 2021.[2][14] The decision was based on the rapidly advancing treatment landscape for SMA, which saw the approval of three other disease-modifying therapies, and a determination that this compound would not offer a highly differentiated option for patients.[14]
This compound was subsequently investigated for the treatment of Huntington's Disease, as it was found to lower levels of the mutant huntingtin (mHTT) protein.[12] However, the Phase 2 VIBRANT-HD trial was halted in August 2022, and the program was officially discontinued in early 2023 due to safety concerns.[4][15] The primary issue was the emergence of peripheral neuropathy (damage to nerves outside the brain and spinal cord) in study participants.[15][16][17] This adverse event, along with other safety signals, led to an unfavorable risk-benefit assessment.[4]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. smanewstoday.com [smanewstoday.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. biopharmadive.com [biopharmadive.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. smanewstoday.com [smanewstoday.com]
- 8. medkoo.com [medkoo.com]
- 9. old.sinapse.pt [old.sinapse.pt]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orally administered this compound does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. smanewstoday.com [smanewstoday.com]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. hdsa.org [hdsa.org]
- 17. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
Branaplam's Interplay with Nonsense-Mediated mRNA Decay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Branaplam, a small molecule initially investigated for Spinal Muscular Atrophy (SMA), has emerged as a significant tool for understanding and potentially modulating nonsense-mediated mRNA decay (NMD). Though its clinical development for both SMA and Huntington's Disease (HD) was halted due to safety concerns, the mechanism by which it reduces mutant huntingtin (mHTT) protein levels provides a compelling case study in the therapeutic targeting of mRNA processing. This technical guide delineates this compound's mechanism of action, compiles key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols relevant to its study.
Introduction to this compound and Nonsense-Mediated mRNA Decay (NMD)
This compound (formerly LMI070 or NVS-SM1) is an orally bioavailable pyridazine derivative that acts as a splicing modulator.[1][2] It was first developed by Novartis for the treatment of SMA, a neurodegenerative disease caused by mutations in the SMN1 gene.[2][3] In this context, this compound promotes the inclusion of exon 7 in the SMN2 pre-mRNA, leading to the production of functional Survival of Motor Neuron (SMN) protein.[1][4]
Subsequently, this compound was repurposed for the treatment of Huntington's Disease, an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT).[5][6] The therapeutic rationale in HD is the reduction of the mutant huntingtin protein (mHTT).[5] this compound achieves this by inducing a specific alternative splicing event in the HTT transcript, which in turn triggers its degradation through the NMD pathway.[5][7]
Nonsense-mediated mRNA decay is a crucial cellular surveillance mechanism that identifies and degrades mRNAs containing premature termination codons (PTCs).[8][9] This quality control pathway prevents the translation of truncated and potentially harmful proteins.[8] The core of the NMD machinery involves a group of proteins known as the up-frameshift (UPF) proteins (UPF1, UPF2, and UPF3) and the SMG proteins (SMG1, SMG5, SMG6, SMG7).[9][10]
Mechanism of Action: this compound-Induced NMD of HTT mRNA
This compound's effect on HTT mRNA is a sophisticated example of targeted mRNA degradation. Instead of directly inhibiting the HTT protein, this compound manipulates the pre-mRNA splicing process to introduce a "poison exon" into the mature mRNA transcript.
Specifically, this compound promotes the inclusion of a novel 115-base-pair pseudoexon located between exons 49 and 50 of the HTT gene.[7][11][12] This pseudoexon contains a premature termination codon (PTC).[7][11] When the ribosome encounters this PTC during translation, it stalls and initiates the NMD pathway, leading to the degradation of the aberrant HTT mRNA.[5] The ultimate result is a reduction in the levels of both wild-type and mutant huntingtin protein.[6][7]
dot
Caption: this compound's mechanism of action on HTT mRNA.
Quantitative Data
The following tables summarize key quantitative data from preclinical and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Assay | Reference |
| IC₅₀ for HTT Lowering | < 10 nM | Fibroblasts, iPSCs, cortical progenitors, and neurons | Mesoscale discovery (MSD) HTT assays | [6][13] |
| EC₅₀ for SMN Protein | 20 nM | Not specified | SMN ELISA | [4] |
| tHTT Reduction | 38.8% | iPSC-derived cortical neurons | MSD HTT assay | [13] |
| mHTT Reduction | 21.8% | iPSC-derived cortical neurons (HD patients) | MSD HTT assay | [13] |
| HTT mRNA Reduction | Up to 30-95% | SH-SY5Y cells | RT-qPCR | [14] |
| HTT Protein Reduction | Up to 55% | SH-SY5Y cells | Western Blot | [14] |
| mHTT Protein Reduction | Up to 70% | HD patient cell lines | Not specified | [14] |
Table 2: In Vivo Efficacy of this compound in a Huntington's Disease Mouse Model (BacHD)
| Dose | Dosing Regimen | Tissue | mHTT Protein Reduction | Reference |
| 24 mg/kg | 16 doses | Striatum and Cortex | 40-45% | [2] |
| 6, 12, and 24 mg/kg | 3 doses | Cortex, striatum, thalamus, cerebellum | Dose-dependent induction of pseudoexon 50a inclusion | [2] |
Table 3: Pharmacodynamic Effects of this compound in Humans (from SMA studies)
| Dosing Regimen | Tissue | Effect | Duration | Reference |
| Once-weekly | Blood | ~40% reduction of HTT mRNA | Sustained over 904 days | [2] |
Detailed Experimental Protocols
Cell Culture and Differentiation of iPSC-derived Neurons
Modeling neurodegenerative diseases like Huntington's Disease in vitro often utilizes induced pluripotent stem cells (iPSCs) derived from patients.[15][16] These cells can be differentiated into various neuronal subtypes.
Protocol for Differentiation of iPSCs into Medium Spiny Neurons (MSNs):
-
Neural Induction: Culture iPSCs in neural induction medium supplemented with Sonic hedgehog (SHH) and Dickkopf-1 (DKK1) to promote differentiation towards a ventral forebrain fate.[7]
-
Neural Progenitor Cell (NPC) Expansion: Expand the resulting NPCs in a medium containing basic fibroblast growth factor (bFGF) and epidermal growth factor (EGF).
-
Terminal Differentiation: Terminally differentiate NPCs into MSNs by withdrawing mitogens and adding brain-derived neurotrophic factor (BDNF), glial cell-derived neurotrophic factor (GDNF), and cyclic AMP (cAMP).[7]
-
Maturation: Mature the neurons for 4-6 weeks to allow for the development of characteristic neuronal morphologies and markers.
dot
Caption: Workflow for iPSC differentiation into MSNs.
Quantification of HTT mRNA by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a standard method to measure mRNA levels.
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
qPCR: Perform qPCR using a SYBR Green-based detection method. Use primers specific for the HTT transcript (e.g., spanning an exon-exon junction to avoid amplification of genomic DNA).
-
Data Analysis: Normalize the HTT Cq values to a stable housekeeping gene (e.g., GAPDH or ACTB) and calculate the relative expression using the ΔΔCq method.[11][17]
Analysis of HTT Protein Levels by Western Blot
Western blotting is used to detect and quantify specific proteins in a sample.
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running a defined amount of protein lysate on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the huntingtin protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[1][3]
Identification of Pseudoexon Inclusion by RNA Sequencing
RNA sequencing (RNA-Seq) is a powerful tool for analyzing the transcriptome, including the identification of novel splicing events.
Workflow:
-
Library Preparation: Prepare RNA-Seq libraries from total RNA, including a step for ribosomal RNA depletion.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Alignment: Align the sequencing reads to a reference genome.
-
Junction Analysis: Use specialized software (e.g., STAR, TopHat) to identify reads that span exon-exon junctions.
-
Pseudoexon Identification: Identify novel junctions where one end maps to a known exon and the other to an intronic region, indicating the inclusion of a pseudoexon.
-
Quantification: Quantify the inclusion level of the pseudoexon (Percent Spliced In, PSI) across different conditions.[3][5]
-
dot
Caption: Workflow for pseudoexon identification via RNA-Seq.
The Nonsense-Mediated mRNA Decay (NMD) Pathway
The NMD pathway is a complex and highly regulated process. The core components and their interactions are illustrated below.
dot
Caption: The core components of the NMD pathway.
Clinical Development and Discontinuation
This compound was initially evaluated in a Phase 1/2 clinical trial for infants with SMA (NCT02268552).[18] While showing some signs of efficacy, its development for SMA was discontinued.[19] Subsequently, a Phase 2b trial, VIBRANT-HD (NCT05111249), was initiated to evaluate this compound in adults with early manifest Huntington's Disease.[8][20] However, this trial was also terminated due to safety concerns, specifically the emergence of peripheral neuropathy in some participants.[10][21] Preclinical studies in dogs had previously indicated a risk of peripheral neurotoxicity.[4][22]
Conclusion and Future Perspectives
This compound serves as a pivotal example of a small molecule that can be rationally designed to modulate splicing and leverage the endogenous NMD pathway for therapeutic benefit. While its clinical journey was cut short by toxicity issues, the insights gained from its mechanism of action are invaluable for the field of RNA-targeted therapeutics. The ability to induce the inclusion of a "poison exon" opens up new avenues for the development of drugs for other genetic disorders caused by gain-of-function mutations. Future research will likely focus on developing splicing modulators with improved safety profiles and a deeper understanding of the off-target effects of such molecules. The detailed methodologies and quantitative data presented in this guide provide a foundation for researchers to build upon in this exciting and rapidly evolving field.
References
- 1. A spoonful of this compound helps the huntingtin go down – HDBuzz [en.hdbuzz.net]
- 2. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-Seq Analysis of Gene Expression and Alternative Splicing by Double-Random Priming Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. I009 this compound decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 7. Recent Overview of the Use of iPSCs Huntington’s Disease Modeling and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. In silico identification of pseudo-exon activation events in personal genome and transcriptome data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Huntington's Disease Youth Organization - Novartis Ending Development of this compound in HD [hdyo.org]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. bu.edu [bu.edu]
- 13. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genome sequencing reveals the impact of pseudoexons in rare genetic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. md.catapult.org.uk [md.catapult.org.uk]
- 16. Huntington’s disease iPSC models—using human patient cells to understand the pathology caused by expanded CAG repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Selecting differential splicing methods: Practical considerations for short-read RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. academic.oup.com [academic.oup.com]
Branaplam: A Technical Guide to its Cellular Mechanisms and Pathway Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract: Branaplam (LMI070) is an orally bioavailable, small molecule RNA splicing modulator that has been investigated for the treatment of two distinct neurodegenerative disorders: Spinal Muscular Atrophy (SMA) and Huntington's Disease (HD). Originally developed for SMA, its mechanism involves correcting the splicing of the Survival of Motor Neuron 2 (SMN2) gene to produce a functional protein. Its subsequent investigation for HD revealed a different, novel mechanism involving the induction of a cryptic exon in the Huntingtin (HTT) gene, leading to the degradation of its mRNA and a reduction in the mutant protein. However, clinical development for HD was halted due to off-target effects, primarily peripheral neuropathy.[1][2] This document provides an in-depth technical overview of the cellular pathways affected by this compound, summarizing key quantitative data and detailing the experimental protocols used to elucidate its mechanisms of action and its broader transcriptomic impact.
Core Mechanisms of Action
This compound's therapeutic potential in two different diseases stems from its ability to modulate pre-mRNA splicing in a sequence-selective manner. It functions by binding to and stabilizing the U1 small nuclear ribonucleoprotein (snRNP) complex on pre-mRNA.[3][4][5] This stabilization enhances the recognition of specific, often weak, 5' splice sites, altering the outcome of the splicing process.
Pathway in Spinal Muscular Atrophy (SMA): SMN2 Exon 7 Inclusion
In SMA, the primary genetic defect is the loss of the SMN1 gene. A paralogous gene, SMN2, exists but predominantly produces a non-functional, truncated SMN protein because its exon 7 is inefficiently spliced (skipped) due to a single nucleotide polymorphism.[6][7] this compound addresses this by stabilizing the U1 snRNP complex at the 5' splice site of SMN2 exon 7. This action promotes the inclusion of exon 7 into the final mRNA transcript, leading to the increased production of full-length, functional SMN protein.[6][8][9][10]
Pathway in Huntington's Disease (HD): HTT Pseudoexon Inclusion
Huntington's Disease is caused by a CAG repeat expansion in the HTT gene, leading to a toxic mutant protein (mHTT).[3][11] The therapeutic strategy for this compound in HD was to lower the levels of this protein. Unexpectedly, it was discovered that this compound promotes the inclusion of a novel, 115-base-pair cryptic "poison" pseudoexon within the HTT transcript.[3][12] The inclusion of this pseudoexon introduces a frameshift and a premature termination codon (PTC) into the HTT mRNA.[9] This modified transcript is then recognized and targeted for degradation by the cell's nonsense-mediated decay (NMD) pathway, resulting in a profound, dose-dependent reduction of both total and mutant HTT mRNA and protein levels.[3][9][13][14]
References
- 1. Disappointing news from Novartis about this compound and the VIBRANT-HD trial – HDBuzz [en.hdbuzz.net]
- 2. Huntington's Disease Youth Organization - Novartis Ending Development of this compound in HD [hdyo.org]
- 3. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally administered this compound does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. smanewstoday.com [smanewstoday.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. old.sinapse.pt [old.sinapse.pt]
- 10. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. patientworthy.com [patientworthy.com]
- 12. An alternative splicing modulator ... | Article | H1 Connect [archive.connect.h1.co]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Molecular Chaperone: A Technical Guide to Branaplam's Interaction with the U1 snRNP Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branaplam (LMI070/NVS-SM1) is a small molecule RNA splicing modulator that has garnered significant attention for its therapeutic potential in neurodegenerative diseases, most notably Spinal Muscular Atrophy (SMA) and Huntington's Disease (HD). Its mechanism of action, centered on the precise modulation of the U1 small nuclear ribonucleoprotein (snRNP) complex, offers a compelling example of targeted therapeutic intervention at the level of pre-mRNA splicing. This technical guide provides an in-depth exploration of this compound's interaction with the U1 snRNP complex, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: Stabilization of the U1 snRNP-pre-mRNA Complex
This compound's primary therapeutic effect stems from its ability to stabilize the interaction between the U1 snRNP and specific 5' splice sites on pre-mRNA transcripts.[1][2] This stabilization enhances the recognition and utilization of these splice sites by the spliceosome, the cellular machinery responsible for intron removal and exon ligation.
Dual Therapeutic Applications:
-
Spinal Muscular Atrophy (SMA): In the context of SMA, which is caused by a deficiency of the Survival of Motor Neuron (SMN) protein, this compound promotes the inclusion of exon 7 in the SMN2 gene transcript.[3][4] The SMN2 gene typically produces a truncated, non-functional SMN protein due to the exclusion of exon 7. By stabilizing the U1 snRNP at the weak 5' splice site of exon 7, this compound effectively corrects this splicing defect, leading to the production of full-length, functional SMN protein.[5]
-
Huntington's Disease (HD): In Huntington's Disease, a neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin (HTT) protein, this compound exhibits a different but equally targeted effect. It promotes the inclusion of a cryptic "poison" pseudoexon within the HTT pre-mRNA.[6][7] The inclusion of this pseudoexon introduces a premature stop codon, leading to the degradation of the mutant HTT mRNA through the nonsense-mediated decay (NMD) pathway.[7][8] This ultimately results in reduced levels of the toxic mutant HTT protein.[6][7]
A Sequential Binding Mechanism
Recent studies have elucidated a sophisticated, sequential binding mechanism for this compound's interaction with the U1 snRNP complex.[9][10] This is not a simple drug-RNA interaction, but rather a multi-step process involving a key protein component of the U1 snRNP:
-
U1-C Protein Engagement: The U1-C protein, a core component of the U1 snRNP, first binds reversibly to the U1 snRNP.[9][11]
-
Recognition of a Bulged 5' Splice Site: The U1 snRNP/U1-C complex then engages with a specific type of 5' splice site known as a "-1A bulged" 5'SS.[9] This type of splice site has a single adenosine nucleotide bulged out from the RNA duplex formed between the pre-mRNA and the U1 snRNA.
-
This compound Binding: Crucially, this compound binds to the U1 snRNP/U1-C complex only after it has associated with the -1A bulged 5'SS.[9][10] This obligate order of binding ensures that this compound's activity is highly specific to this particular conformation of the splice site complex.
-
Stabilization and Splicing Modulation: The binding of this compound stabilizes this entire ribonucleoprotein complex, leading to the formation of a long-lived U1 snRNP/5'SS complex.[9] This enhanced stability promotes the downstream events of spliceosome assembly and the desired splicing outcome (exon inclusion in SMA, pseudoexon inclusion in HD).
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity, providing a basis for comparison and further investigation.
| Parameter | Value | Context | Reference(s) |
| EC50 | 20 nM | SMN Protein Expression | [12] |
| IC50 | < 10 nM | Lowering of total and mutant HTT protein | [13][14] |
| Kd | 2.7 ± 0.4 µM | This compound binding to the U1 snRNP/5'SS complex (in the presence of U1-C) | [15] |
| EC50 | 1.3 ± 0.1 µM | Dissociation rate (koff) of 11bp-1A RNA from U1 snRNP | [16] |
| Treatment | Cell Type | Effect | Reference(s) |
| This compound (dose-dependent) | Fibroblasts, iPSCs, cortical progenitors | Reduction of total and mutant HTT protein levels | [17] |
| This compound (3, 10, 30 mg/kg; oral) | SMA mouse model | Dose-dependent elevation of full-length SMN2 transcript and SMN protein in brain and spinal cord | [12] |
| This compound (24 nM for 24 hours) | Human SH-SY5Y cells | Affects 165 out of numerous possible splicing events | [18] |
| This compound (dose-dependent) | SH-SY5Y human neuroblastoma cells | Reduction in HTT-transcript levels | [1][19] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the interaction of this compound with the U1 snRNP complex.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to measure the binding affinity of this compound to the U1 snRNP complex.
-
Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled RNA oligonucleotide containing the target 5' splice site tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger U1 snRNP complex, its tumbling slows, leading to an increase in fluorescence polarization.
-
Protocol Outline:
-
Reagent Preparation:
-
Prepare a fluorescently labeled RNA oligonucleotide corresponding to the 5' splice site of interest (e.g., from SMN2 or HTT).
-
Purify human U1 snRNP and the U1-C protein.
-
Prepare a dilution series of this compound.
-
-
Binding Reaction:
-
In a microplate, combine the fluorescently labeled RNA oligo, U1 snRNP, and U1-C protein in an appropriate buffer.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of this compound concentration.
-
Fit the data to a suitable binding isotherm to determine the dissociation constant (Kd).[18]
-
-
Reverse Transcription-Quantitative PCR (RT-qPCR) for Splicing Analysis
This method is used to quantify the effects of this compound on the splicing of target transcripts like SMN2 and HTT.
-
Principle: RT-qPCR measures the amount of specific RNA transcripts in a sample. By designing primers that specifically amplify either the exon-included or exon-excluded isoforms of a transcript, the relative abundance of each can be determined.
-
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture relevant cells (e.g., SMA patient-derived fibroblasts, HD patient-derived neurons) and treat with a dose-range of this compound or a vehicle control.
-
-
RNA Extraction:
-
Isolate total RNA from the treated cells using a standard RNA extraction kit.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
qPCR:
-
Perform qPCR using primers specific for the different splice isoforms of the target gene (e.g., primers spanning the exon 7 junction in SMN2, or primers specific to the pseudoexon-containing HTT transcript).
-
Include primers for a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Cellular Toxicity Assay
This assay is used to assess whether this compound has any cytotoxic effects on the cells being studied.
-
Principle: Various methods can be used to measure cell viability, such as assessing membrane integrity (e.g., with trypan blue or a dye that only enters dead cells) or metabolic activity (e.g., MTT or resazurin-based assays).
-
Protocol Outline (using a dye-based method):
-
Cell Plating and Treatment:
-
Plate cells in a multi-well plate and treat with a range of this compound concentrations. Include positive (known toxin) and negative (vehicle) controls.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Staining:
-
Add a viability dye (e.g., CellTox Green) to the wells. This dye will only enter and stain the DNA of cells with compromised membranes (i.e., dead cells).
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Compare the fluorescence signal from this compound-treated wells to the controls to determine the percentage of cell death.[21]
-
-
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Caption: Sequential binding mechanism of this compound.
Caption: RT-qPCR workflow for splicing analysis.
Conclusion
This compound represents a significant advancement in the field of RNA-targeted therapeutics. Its sophisticated, sequential binding mechanism, which is dependent on the formation of a specific ribonucleoprotein complex at a distinct structural feature of the pre-mRNA, underscores the potential for developing highly selective small molecule splicing modulators. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to further understand and harness the therapeutic potential of this compound and similar molecules. The continued investigation into the nuances of its interaction with the U1 snRNP complex will undoubtedly pave the way for the rational design of next-generation therapies for a range of genetic disorders.
References
- 1. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Sequential Binding Mechanism for 5' Splice Site Recognition and Modulation for the Human U1 snRNP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. A sequential binding mechanism for 5' splice site recognition and modulation for the human U1 snRNP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The U1 snRNP protein U1C and Helix H of U1 snRNA are critical for small molecule splicing modulator function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington's disease patient neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. old.sinapse.pt [old.sinapse.pt]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Pharmacodynamics of Branaplam
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro pharmacodynamics of branaplam (also known as LMI070 or NVS-SM1), a small molecule splicing modulator. Initially developed for Spinal Muscular Atrophy (SMA) and later investigated for Huntington's Disease (HD), this compound's mechanism of action and effects have been characterized in various in vitro models. This guide synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.
Core Mechanism of Action: Splicing Modulation
This compound is an orally bioavailable small molecule that modifies the splicing of pre-messenger RNA (pre-mRNA) for specific genes.[1] Its primary mechanisms of therapeutic interest involve correcting the splicing of the Survival Motor Neuron 2 (SMN2) gene for SMA and inducing a frameshift in the huntingtin (HTT) gene transcript for HD.[1]
1. SMN2 Splicing Correction in Spinal Muscular Atrophy (SMA)
In the context of SMA, this compound promotes the inclusion of exon 7 in the SMN2 pre-mRNA. The core mechanism involves this compound stabilizing the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[2][3] This stabilization enhances the binding affinity of U1 snRNP to the 5' splice site of exon 7, leading to its inclusion in the mature mRNA and the production of functional, full-length SMN protein.[3]
Caption: this compound's mechanism on SMN2 pre-mRNA splicing.
2. Mutant Huntingtin (mHTT) Reduction in Huntington's Disease (HD)
For HD, this compound's activity relies on a different splicing modulation event. It promotes the inclusion of a novel, 115-base-pair pseudoexon (sometimes referred to as exon 50a) into the HTT transcript.[1][4] This inclusion introduces a frameshift, leading to a premature termination codon. The resulting aberrant mRNA is recognized and degraded by the cell's nonsense-mediated decay (NMD) pathway, which ultimately leads to a profound, dose-dependent reduction in both total and mutant HTT protein levels.[1][4]
Caption: this compound's mechanism for reducing mutant HTT protein.
Quantitative Pharmacodynamic Data
The following tables summarize the key in vitro quantitative parameters for this compound across its primary targets and selected off-targets.
Table 1: Potency on Therapeutic Targets
| Target | Assay Type | Cell Line / System | Parameter | Value | Reference(s) |
|---|---|---|---|---|---|
| SMN2 Splicing | SMN Protein Quantification | Not Specified | EC₅₀ | 20 nM | [5][6] |
| SMN2 Splicing | SMN ELISA | SMNΔ7 Mouse Myoblasts | EC₅₀ | 31 nM (for compound 8) | [7] |
| SMN2 Splicing | SMN Reporter Assay | NSC34 Cells | EC₅₀ | 16 nM (for compound 7) | [7] |
| HTT Reduction | mHTT Protein Quantification | HD Patient-derived Cells (Fibroblasts, iPSCs, Neurons) | IC₅₀ | < 10 nM | [4] |
| HTT Reduction | HTT Transcript Reduction | SH-SY5Y Cells | % Reduction | 30% to 95% | [1] |
| HTT Reduction | HTT Protein Reduction | SH-SY5Y Cells | % Reduction | Up to 55% |[1] |
Table 2: Off-Target and Safety-Related Activity
| Target | Assay Type | System | Parameter | Value | Reference(s) |
|---|---|---|---|---|---|
| hERG | Radioligand Binding | In Vitro | IC₅₀ | 6.3 µM | [5] |
| Cell Cycle | Micronucleus Formation | Human Lymphocytes | Effect | Aneugenic (not clastogenic) | [8] |
| Cell Viability | Adenylate Kinase Release | Human Fibroblasts & iPSCs | Effect | No toxicity observed at effective concentrations | [4] |
| Cell Proliferation | EdU Incorporation | SOX2⁺ Neural Progenitors | Effect | No changes observed after 3 days |[4] |
Detailed Experimental Protocols
This section outlines the methodologies for key in vitro experiments used to characterize the pharmacodynamics of this compound.
1. SMN2 Minigene Reporter Assay
This assay is used for high-throughput screening to identify and characterize compounds that modulate SMN2 splicing.
-
Objective: To quantify the inclusion or exclusion of SMN2 exon 7.
-
Cell Line: NSC34 motor neuron cells.[7]
-
Methodology:
-
Constructs: Cells are stably transfected with two different SMN2 minigene reporter constructs. One expresses luciferase when exon 7 is included, and the other expresses luciferase when exon 7 is excluded.[7]
-
Treatment: Cells are plated in multi-well plates and treated with a dose-response curve of this compound or control vehicle (e.g., DMSO).
-
Incubation: Cells are incubated for a defined period (e.g., 24-72 hours) to allow for changes in splicing and protein expression.
-
Lysis and Readout: Cells are lysed, and luciferase activity is measured for both reporter constructs using a luminometer.
-
Data Analysis: The ratio of exon 7 inclusion to exclusion is calculated. EC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic curve.[7]
-
Caption: Experimental workflow for in vitro SMN2 splicing analysis.
2. HTT Protein Quantification in Patient-Derived Cells
This protocol is used to determine the efficacy of this compound in reducing total and mutant HTT protein levels in a disease-relevant context.
-
Objective: To measure the dose-dependent reduction of HTT and mHTT protein.[4]
-
Cell Lines: Human induced pluripotent stem cells (iPSCs), cortical progenitor cells, or fibroblasts derived from Huntington's Disease patients and healthy controls.[4]
-
Methodology:
-
Cell Culture: Plate patient-derived cells and allow them to adhere or differentiate as required (e.g., iPSCs differentiated into cortical neurons).
-
Treatment: Treat cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).[4]
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Assay: Use validated, sensitive immunoassays to quantify protein levels. For example, a Meso Scale Discovery (MSD) assay using specific antibody pairs (e.g., 2B7/D7F7 for total HTT and 2B7/MW1 for mutant HTT).[4]
-
Data Analysis: Normalize HTT levels to a housekeeping protein or total protein concentration. Plot the dose-response curve and calculate the IC₅₀ value for HTT reduction.
-
3. In Vitro Micronucleus Test
This genotoxicity assay assesses the potential of a compound to cause chromosomal damage.
-
Objective: To detect aneuploidy (chromosome loss) or clastogenicity (chromosome breakage).
-
Cell Line: Cultured human peripheral blood lymphocytes.[8]
-
Methodology:
-
Treatment: Lymphocytes are treated with this compound at various concentrations, alongside positive and negative controls. Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
-
Harvesting: Cells are harvested, subjected to hypotonic treatment, and fixed.
-
Staining: Cells are stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopy: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes).
-
FISH Analysis (Optional): To distinguish between mechanisms, fluorescence in situ hybridization (FISH) with a pan-centromeric probe can be used. A centromere-positive micronucleus indicates an aneugenic effect, while a centromere-negative result suggests a clastogenic effect.[8]
-
References
- 1. old.sinapse.pt [old.sinapse.pt]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Orally administered this compound does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
Initial Findings from Branaplam Clinical Trials for Spinal Muscular Atrophy: A Technical Summary
Affiliation: Google Research
Executive Summary
Branaplam (formerly LMI070, NVS-SM1) is an orally bioavailable, systemically acting small molecule designed to treat Spinal Muscular Atrophy (SMA) by modifying the splicing of the Survival Motor Neuron 2 (SMN2) gene.[1][2] Developed by Novartis, this compound functions by stabilizing the interaction between the spliceosome and SMN2 pre-mRNA, thereby promoting the inclusion of exon 7 and increasing the production of full-length, functional SMN protein.[3][4] Preclinical studies in severe SMA mouse models demonstrated that this compound treatment led to increased SMN protein levels, improved motor function, and extended survival.[3][5]
A first-in-human, open-label Phase 1/2 clinical trial (NCT02268552) was initiated to evaluate the safety, tolerability, pharmacokinetics, and efficacy of once-weekly oral this compound in infants with SMA Type 1.[6][7] Interim results suggested that this compound was generally well-tolerated and showed positive effects on motor function milestones.[8][9] However, in 2021, Novartis discontinued the clinical development of this compound for SMA.[2][8] This decision was not based on safety or efficacy concerns within the trial but was a strategic response to the evolving therapeutic landscape, which saw the approval of several other disease-modifying therapies for SMA.[2] This document provides a detailed technical overview of the initial findings, mechanism of action, and experimental protocols associated with the this compound clinical program for SMA.
Mechanism of Action: SMN2 Splicing Modulation
Spinal Muscular Atrophy is caused by a deficiency of the SMN protein due to mutations or deletion of the SMN1 gene.[3] A nearly identical gene, SMN2, exists but a single nucleotide transition (C-to-T) in exon 7 disrupts a splicing enhancer site.[4] This leads to the exclusion of exon 7 in the majority of SMN2 transcripts, producing a truncated, unstable, and non-functional SMN protein (SMNΔ7).[4][8]
This compound is a pyridazine derivative that acts as a potent and selective SMN2 splicing modulator.[3][5] Its proposed mechanism involves binding to and stabilizing the U1 small nuclear ribonucleoprotein (snRNP) complex at the 5' splice site of SMN2 exon 7.[10] This stabilization enhances the recognition of the weak splice site, promoting the inclusion of exon 7 into the final mRNA transcript.[4][10] The resulting full-length mRNA is then translated into functional SMN protein, addressing the underlying cause of SMA. This mode of action is functionally similar to that of risdiplam, another small molecule splicing modulator.[8][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. old.sinapse.pt [old.sinapse.pt]
- 3. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. curesma.org [curesma.org]
- 8. smanewstoday.com [smanewstoday.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Branaplam's Exploratory Foray into Huntington's Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Once a promising candidate for Spinal Muscular Atrophy (SMA), the small molecule splicing modulator branaplam (LMI070) has been the subject of significant exploratory research in another devastating neurodegenerative genetic disorder: Huntington's Disease (HD). This guide provides an in-depth technical summary of the preclinical and clinical investigations into this compound's potential as a therapeutic agent for HD, focusing on its mechanism of action, quantitative outcomes, and the experimental protocols employed in these pivotal studies.
Core Mechanism of Action: Splicing Modulation of the Huntingtin Transcript
This compound's therapeutic potential in Huntington's Disease stems from its ability to act as a splicing modulator of the huntingtin (HTT) gene transcript.[1][2][3] The orally bioavailable small molecule was discovered to lower the levels of the mutant huntingtin protein (mHTT), the root cause of HD.[2][4] This is achieved by promoting the inclusion of a previously unannotated, frameshift-inducing "pseudoexon" within the HTT pre-mRNA.[5][6][7][8] The inclusion of this 115 base-pair pseudoexon introduces a premature termination codon, leading to the degradation of the HTT mRNA through the nonsense-mediated decay (NMD) pathway and a subsequent reduction in the production of the toxic mHTT protein.[1][5]
This mechanism not only reduces the levels of the mutant protein but has also been shown to ameliorate the aberrant alternative splicing patterns observed in cellular models of Huntington's Disease, suggesting a broader impact on the molecular pathology of the disease.[1][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in Huntington's Disease models.
Table 1: In Vitro Efficacy of this compound in Patient-Derived Cells
| Cell Type | Parameter | Result | Reference |
| Fibroblasts, iPSCs, Cortical Progenitors, Neurons | IC50 for HTT Reduction | Consistently below 10 nM | [5][6][9] |
| HD Patient-Derived Neurons | Reduction in Mutant HTT Protein | Dose-dependent reduction | [5] |
| HD Patient-Derived Neurons | Amelioration of Aberrant Splicing | Approximately 50% of splicing events normalized | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Huntington's Disease
| Animal Model | Treatment | Outcome | Reference |
| BacHD Mice | Oral Dosing of this compound | Increased inclusion of pseudoexon in HTT mRNA in the brain | [2] |
| BacHD Mice | Oral Dosing of this compound | Dose-dependent decrease in huntingtin protein levels in the brain | [2] |
| BacHD Mice | Cessation of this compound Treatment | Reversal of the effect on huntingtin levels | [2] |
Experimental Protocols
Cell Culture and Differentiation of Patient-Derived iPSCs
Induced pluripotent stem cells (iPSCs) were generated from fibroblasts of Huntington's Disease patients and healthy controls. These iPSCs were then differentiated into cortical neurons to provide a disease-relevant in vitro model system.[1][5]
This compound Treatment of Cultured Cells
Patient-derived fibroblasts, iPSCs, and cortical neurons were treated with varying concentrations of this compound for 72 hours.[10] Control cells were treated with a vehicle (DMSO).
Quantification of Huntingtin Protein Levels
Total and mutant huntingtin protein levels in cell lysates were quantified using Mesoscale Discovery (MSD) assays.[5][6] These immunoassays provide a sensitive and quantitative measurement of specific proteins.
RNA Sequencing and Splicing Analysis
To elucidate the mechanism of action, RNA was extracted from this compound-treated and control cells. RNA sequencing was performed to identify changes in gene expression and alternative splicing events.[8] Bioinformatic analysis focused on identifying novel exon inclusion and its impact on the HTT transcript.
Toxicity Assays
Cellular toxicity of this compound was assessed by measuring the release of adenylate kinase, an indicator of cell membrane damage.[5]
In Vivo Studies in a Mouse Model
The efficacy of this compound was evaluated in the BacHD mouse model, which expresses the full-length human mutant HTT gene. Mice were administered oral doses of this compound, and brain tissue was subsequently analyzed for changes in HTT mRNA splicing and protein levels.[2]
Visualizing the Molecular Mechanism and Experimental Approach
Caption: this compound's mechanism of action in reducing mutant huntingtin protein levels.
Caption: In vitro experimental workflow for evaluating this compound in Huntington's Disease models.
Clinical Development and Discontinuation
This compound's promising preclinical data led to the initiation of the VIBRANT-HD Phase IIb clinical trial (NCT05111249) to evaluate its safety and efficacy in adults with early-stage Huntington's Disease.[1][11][12] The study was a randomized, double-blind, placebo-controlled trial.[12] However, in August 2022, dosing was temporarily suspended due to safety concerns, specifically findings suggestive of peripheral neuropathy in some participants.[13][14] Subsequently, in December 2022, Novartis announced the discontinuation of the development of this compound for Huntington's Disease.[13][15] The decision was based on an overall assessment of the potential benefit-risk profile of the drug.[16] While the trial did show that the oral HTT mRNA splice modulator could lower mHTT protein in the spinal fluid of people with HD, the observed side effects at the tested doses were a significant concern.[15]
Conclusion
The exploratory studies of this compound in Huntington's Disease have provided valuable insights into the potential of small molecule splicing modulators as a therapeutic strategy for this and other genetic disorders. Although the clinical development of this compound for HD was halted due to safety concerns, the research has successfully demonstrated a novel mechanism for reducing a disease-causing protein. The detailed preclinical data and the lessons learned from the VIBRANT-HD trial will undoubtedly inform the development of future therapies for Huntington's Disease and other CAG repeat disorders.[5][6]
References
- 1. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 2. A spoonful of this compound helps the huntingtin go down – HDBuzz [en.hdbuzz.net]
- 3. old.sinapse.pt [old.sinapse.pt]
- 4. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. I009 this compound decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 7. An alternative splicing modulator ... | Article | H1 Connect [archive.connect.h1.co]
- 8. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington's disease patient neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hdsa.org [hdsa.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Disappointing news from Novartis about this compound and the VIBRANT-HD trial – HDBuzz [en.hdbuzz.net]
- 14. novartis.com [novartis.com]
- 15. Huntington's Disease Youth Organization - Novartis Ending Development of this compound in HD [hdyo.org]
- 16. Novartis drops Huntington's drug on phase 2b data | pharmaphorum [pharmaphorum.com]
Methodological & Application
Application Notes and Protocols for Branaplam Treatment in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branaplam (LMI070/NVS-SM1) is a small molecule splicing modulator originally developed for the treatment of Spinal Muscular Atrophy (SMA) and subsequently investigated for Huntington's Disease (HD).[1][2] Its mechanism of action involves the stabilization of the U1 small nuclear ribonucleoprotein (snRNP) particle's interaction with pre-mRNA, thereby modulating splicing patterns.[3] In the context of SMA, this compound promotes the inclusion of exon 7 in the Survival of Motor Neuron 2 (SMN2) gene.[3][4] For HD, it facilitates the inclusion of a cryptic exon in the huntingtin (HTT) gene transcript, leading to a reduction in both total and mutant huntingtin protein levels.[1][2][3]
These application notes provide a detailed protocol for the in vitro treatment of primary neuron cultures with this compound, including essential data on its efficacy and safety at the cellular level. This guide is intended to assist researchers in designing and executing experiments to study the effects of this compound on neuronal function and disease-related pathologies.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro effects of this compound on neurons, as reported in the scientific literature.
Table 1: In Vitro Efficacy of this compound in iPSC-Derived Cortical Neurons
| Parameter | Value | Cell Type | Source |
| IC50 (HTT Lowering) | < 10 nM | iPSC-derived cortical neurons | [3] |
| Total HTT Reduction (at 10 nM) | 38.8% | iPSC-derived cortical neurons | [3] |
| Mutant HTT Reduction (at 10 nM) | 21.8% | iPSC-derived cortical neurons | [3] |
| EC50 (SMN Splicing Modulation) | 20 nM | Not specified |
Table 2: In Vitro Safety Profile of this compound
| Assay | Observation | Cell Type | Source |
| Cellular Toxicity | No toxicity observed at concentrations effective for HTT lowering. | Fibroblasts, iPSC, cortical progenitors, neurons | [3] |
| Caspase-3/7 Activation | No induction of cell death. | CTIP2+ and CTIP2- neurons | [3] |
| Neural Progenitor Proliferation (EdU incorporation) | No changes observed after 3 days of treatment. | SOX2+ neural progenitor cells | [3] |
| Neurogenesis (in vivo) | No impact on neurogenesis in juvenile animals. | Mouse, Rat, Dog | [4][5][6] |
| Peripheral Neurotoxicity (in vivo) | Observed in a preclinical safety study in juvenile dogs at high doses. | Dog | [7] |
Signaling Pathway
The primary mechanism of action of this compound involves the modulation of pre-mRNA splicing. The following diagram illustrates this pathway.
Caption: Mechanism of action of this compound in modulating pre-mRNA splicing.
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound and its application to primary neuron cultures.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Storage of Powder: Store this compound powder as a crystalline solid at -20°C for long-term stability (≥4 years).
-
Reconstitution:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution by dissolving this compound in DMSO. This compound is soluble in DMSO at approximately 16 mg/mL. For ease of use, a 10 mM stock solution is recommended.
-
Calculation for 10 mM stock: this compound molecular weight is 393.48 g/mol . To make 1 mL of a 10 mM stock, dissolve 0.39348 mg of this compound in 100 µL of DMSO. Adjust volumes as needed.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the DMSO stock solutions at -80°C for up to 6 months.
-
Protocol 2: Treatment of Primary Neuron Cultures with this compound
This protocol is designed for primary cortical or hippocampal neurons cultured in 24-well plates. Adjust volumes accordingly for other plate formats.
Materials:
-
Primary neuron cultures (e.g., cortical or hippocampal neurons, cultured for at least 7 days in vitro (DIV) to allow for maturation)
-
Complete neuron culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Sterile, pyrogen-free pipette tips
Experimental Workflow Diagram:
Caption: General experimental workflow for this compound treatment of primary neurons.
Procedure:
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution and the DMSO vehicle control.
-
Prepare serial dilutions of the this compound stock solution in complete neuron culture medium to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM).
-
Important: The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Example for a 10 nM final concentration in 500 µL of medium:
-
Prepare an intermediate dilution of the 10 mM stock. For instance, dilute 1 µL of 10 mM stock into 999 µL of medium to get a 10 µM solution.
-
Add 0.5 µL of the 10 µM solution to 500 µL of medium in the well. This results in a final DMSO concentration of 0.00005%, which is well below the toxic limit.
-
-
-
Treatment of Neurons:
-
Carefully remove half of the conditioned medium from each well of the cultured neurons.
-
Add an equal volume of the freshly prepared medium containing the desired concentration of this compound or the vehicle control. This method of a partial media change is less stressful for the neurons.
-
Gently mix the medium in the well by pipetting up and down a few times, being careful not to disturb the cells.
-
-
Incubation:
-
Return the culture plate to a humidified incubator at 37°C and 5% CO2.
-
The duration of treatment will depend on the experimental endpoint. For assessing changes in protein levels, an incubation period of 48-72 hours is often sufficient. For functional assays, the timing may vary. A 3-day treatment has been shown to be effective for assessing effects on proliferation without inducing toxicity.[3]
-
-
Downstream Analysis:
-
Following the incubation period, the cells can be harvested for various downstream analyses:
-
Western Blotting: To quantify changes in protein levels (e.g., HTT, SMN).
-
Quantitative PCR (qPCR): To measure changes in mRNA splicing and transcript levels.
-
Immunocytochemistry: For visualizing neuronal morphology and protein localization.
-
Cell Viability Assays (e.g., MTT, LDH): To confirm the lack of cytotoxicity.
-
Functional Assays: (e.g., multi-electrode array for network activity, calcium imaging).
-
-
Conclusion
This compound is a potent splicing modulator with demonstrated efficacy in preclinical models of neurological diseases. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound in primary neuron cultures. Adherence to these guidelines for handling, dosage, and experimental procedure will facilitate the generation of reliable and reproducible data, contributing to a better understanding of the therapeutic potential of this compound.
References
- 1. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 3. lifetechindia.com [lifetechindia.com]
- 4. Primary embryonic rat cortical neuronal culture and chronic rotenone treatment in microfluidic Culture devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes: Determining the Effective Concentration of Branaplam in iPSC-Derived Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branaplam (LMI070) is an orally bioavailable small molecule that acts as a splicing modulator.[1][2] Initially developed for Spinal Muscular Atrophy (SMA), it was found to also reduce levels of the huntingtin (HTT) protein, making it a promising therapeutic candidate for Huntington's Disease (HD).[1][2] Induced pluripotent stem cell (iPSC)-derived neurons, particularly from HD patients, offer a highly relevant in vitro model system to study the disease's molecular mechanisms and evaluate the efficacy of potential therapeutics like this compound.[3][4][5] These neurons recapitulate key pathological features of HD, providing a powerful platform for drug screening and development.[6]
Mechanism of Action
This compound's primary mechanism in the context of Huntington's Disease involves the modulation of pre-mRNA splicing of the HTT gene.[1][7] It enhances the recognition of a specific 5' splice site, promoting the inclusion of a novel, 115 bp cryptic exon into the HTT mRNA transcript.[7][8] The inclusion of this "poison" exon introduces a frameshift, leading to a premature termination codon.[7] This altered mRNA is then targeted and degraded by the cell's nonsense-mediated RNA decay (NMD) pathway, resulting in a significant, dose-dependent reduction of both total HTT (tHTT) and mutant HTT (mHTT) protein levels.[1][8][9] Beyond its effect on HTT, this compound has also been shown to ameliorate other aberrant alternative splicing events that are characteristic of HD, restoring a more normal molecular fingerprint in patient-derived neurons.[1][8]
Quantitative Data Summary
This compound effectively reduces HTT and mHTT levels in a dose-dependent manner across various HD patient-derived cell types, including iPSC-derived cortical neurons. The effective concentrations are in the low nanomolar range and do not induce cellular toxicity.[7][8]
| Cell Type | This compound Concentration | Duration | Effect | IC₅₀ | Toxicity Observed | Citation |
| iPSC-derived Cortical Neurons (HD) | 10 nM | 72 hours | 38.8% reduction in tHTT; 21.8% reduction in mHTT | < 10 nM | No Caspase-3/7 activation | [8][9] |
| iPSC-derived Cortical Progenitors (HD) | Dose-response | 72 hours | Dose-dependent reduction in tHTT and mHTT | 1.18 - 6.10 nM (tHTT); ~5.5 - 9.0 nM (mHTT) | No | [9] |
| Fibroblasts (HD) | Dose-response | 72 hours | Dose-dependent reduction in tHTT and mHTT | Not specified | No | [8] |
| iPSCs (HD) | Dose-response | 72 hours | Dose-dependent reduction in tHTT and mHTT | Not specified | No | [9] |
Experimental Protocols
Protocol: Treatment of iPSC-Derived Cortical Neurons with this compound
This protocol outlines the treatment of iPSC-derived cortical neurons to assess the efficacy and toxicity of this compound.
Materials:
-
iPSC-derived cortical neurons (differentiated from control and HD patient lines)
-
Appropriate neuronal maintenance medium (e.g., Neurobasal Medium with supplements)[10]
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
Multi-well culture plates (e.g., 96-well)
-
Assay reagents for protein quantification (e.g., Meso Scale Discovery HTT assays)
-
Assay reagents for toxicity (e.g., Caspase-3/7 activation assay kit, Adenylate Kinase release assay kit)
Procedure:
-
Culture of iPSC-Derived Neurons:
-
Differentiate iPSCs into cortical neurons using an established protocol (e.g., dual SMAD inhibition or NGN2 overexpression).[5][11]
-
Plate the differentiated neurons onto appropriate coated multi-well plates.
-
Maintain the neuronal cultures for a sufficient period to allow for maturation and network formation before starting the experiment.[12][13]
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Treatment of Neurons:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in fresh, pre-warmed neuronal maintenance medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the old medium from the cultured neurons and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the treated cells for a specified duration, typically 72 hours, at 37°C and 5% CO₂.[8][9]
-
-
Assessment of this compound's Effects:
-
HTT Protein Quantification:
-
Toxicity Assessment:
-
-
Data Analysis:
-
Normalize the HTT and mHTT levels to the total protein concentration in each lysate.
-
Calculate the percentage reduction in HTT/mHTT levels for each this compound concentration relative to the vehicle control.
-
Plot the dose-response curve and calculate the IC₅₀ value.
-
Compare toxicity readouts between this compound-treated wells and vehicle control wells.
-
Conclusion
This compound demonstrates potent and dose-dependent reduction of both total and mutant huntingtin protein in iPSC-derived cortical neurons at low nanomolar concentrations. An effective concentration of 10 nM significantly lowers HTT levels without inducing cellular toxicity.[8][9] The use of HD patient-derived iPSCs provides a robust and clinically relevant platform for delineating the molecular effects of splicing modulators and advancing their development for the treatment of neurodegenerative diseases.
References
- 1. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 2. old.sinapse.pt [old.sinapse.pt]
- 3. moleculardevices.com [moleculardevices.com]
- 4. Multiomics Evaluation of Human iPSCs and iPSC-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. An alternative splicing modulator ... | Article | H1 Connect [archive.connect.h1.co]
- 8. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resolving cell state in iPSC-derived human neural samples with multiplexed fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fully defined NGN2 neuron protocol reveals diverse signatures of neuronal maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Human iPSC-Derived Neurons with Reliable Synapses and Large Presynaptic Action Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Huntingtin Protein Following Branaplam Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the first exon of the huntingtin (HTT) gene. This mutation results in an expanded polyglutamine (polyQ) tract in the huntingtin protein (HTT), leading to protein misfolding, aggregation, and neuronal toxicity. A promising therapeutic strategy for HD is the reduction of mutant huntingtin (mHTT) protein levels.
Branaplam (LMI070) is a small molecule splicing modulator initially developed for spinal muscular atrophy (SMA).[1][2] It has been repurposed for HD after being found to lower HTT protein levels.[1][2] this compound modifies the pre-mRNA splicing of the HTT gene, promoting the inclusion of a cryptic or "pseudoexon" containing a premature termination codon.[3][4][5] This altered mRNA is then targeted for degradation through the nonsense-mediated decay (NMD) pathway, ultimately leading to a reduction in the levels of both wild-type and mutant huntingtin proteins.[6][7] Studies have shown that this compound can reduce total and mutant HTT protein levels in a dose-dependent manner in various cell models, including patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived neurons, with an IC50 often below 10 nM.[3][8][9]
Western blotting is a fundamental technique to quantify the reduction of HTT protein levels following this compound treatment. Due to the large size of the full-length huntingtin protein (~350 kDa), this protocol requires specific optimization for successful detection and analysis.
Mechanism of Action of this compound on Huntingtin Protein Expression
The following diagram illustrates the proposed mechanism by which this compound leads to the reduction of huntingtin protein levels.
References
- 1. Huntingtin Monoclonal Antibody (3-19) (MA1-115) [thermofisher.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. pubcompare.ai [pubcompare.ai]
- 4. youtube.com [youtube.com]
- 5. Small molecule splicing modifiers with systemic HTT-lowering activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. Huntingtin Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Anti-Huntingtin antibody [EPR5526]. Rabbit Monoclonal (ab109115) | Abcam [abcam.com]
Application Note: Quantification of Branaplam-Induced Splicing Changes in SMN2 and HTT transcripts using RT-qPCR
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Branaplam (LMI070/NVS-SM1) is a small molecule splicing modulator that has been investigated for the treatment of Spinal Muscular Atrophy (SMA) and Huntington's Disease (HD).[1][2][3] Its mechanism of action involves the stabilization of the U1 small nuclear ribonucleoprotein (snRNP) complex with the pre-mRNA, which enhances the recognition of specific 5' splice sites.[1][4][5] This targeted activity alters the splicing pattern of specific genes, offering a therapeutic approach for these distinct neurological disorders.
In the context of SMA, this compound promotes the inclusion of exon 7 in the Survival of Motor Neuron 2 (SMN2) gene.[5][6][7] The SMN2 gene typically produces a truncated, unstable SMN protein due to the exclusion of exon 7. By facilitating exon 7 inclusion, this compound increases the production of full-length and functional SMN protein.[5][6][8]
For Huntington's Disease, this compound induces the inclusion of a novel, frameshift-inducing cryptic exon in the Huntingtin (HTT) transcript.[1][2] The inclusion of this "poison exon" leads to the degradation of the mutant HTT mRNA, thereby reducing the levels of the toxic mutant huntingtin protein.[2]
This application note provides a detailed protocol for a reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay to quantify the splicing changes in SMN2 and HTT transcripts induced by this compound.
Principle of the Assay
This RT-qPCR assay enables the sensitive and specific quantification of different splice variants of SMN2 and HTT mRNA. The methodology relies on carefully designed primers that can distinguish between the transcript isoforms that either include or exclude the target exon. By measuring the relative abundance of these isoforms, the effect of this compound on splicing can be accurately determined.
For the analysis of SMN2 splicing, primers are designed to amplify the full-length transcript (including exon 7) and the transcript excluding exon 7 (Δ7). The ratio of full-length SMN2 to Δ7 SMN2 provides a measure of this compound's efficacy.
For the analysis of HTT splicing, primers are designed to detect the inclusion of the cryptic exon. An increase in the level of the transcript containing this cryptic exon is indicative of this compound's activity.
Data Presentation
The following tables summarize the quantitative data on this compound's effect on SMN2 and HTT splicing as measured by RT-qPCR.
Table 1: Dose-Dependent Effect of this compound on SMN2 Full-Length Transcript Levels
| This compound Concentration | Fold Increase in Full-Length SMN2 Transcript |
| 0.03 mg/kg | Dose-dependent elevations observed |
| 0.1 mg/kg | Dose-dependent elevations observed |
| 0.3 mg/kg | Dose-dependent elevations observed |
| 1 mg/kg | Dose-dependent elevations observed |
| 3 mg/kg | Dose-dependent elevations observed |
| 10 mg/kg | Dose-dependent elevations observed |
| 30 mg/kg | Dose-dependent elevations observed |
Data is synthesized from in vivo studies in a mouse model of SMA.[6]
Table 2: Dose-Dependent Effect of this compound on HTT mRNA Levels and Cryptic Exon Inclusion
| This compound Concentration (nM) | Relative HTT mRNA Levels (Normalized to Control) | Relative Cryptic Exon Inclusion (Normalized to Control) |
| 1 | Significant Reduction | Significant Increase |
| 10 | Significant Reduction | Significant Increase |
| 100 | Significant Reduction | Significant Increase |
Data is synthesized from in vitro studies in HD patient-derived fibroblasts.[2]
Experimental Protocols
This section provides a detailed methodology for the RT-qPCR assay to measure this compound-induced splicing changes.
Part 1: Cell Culture and this compound Treatment
-
Cell Culture : Culture human fibroblasts or other relevant cell lines (e.g., SH-SY5Y neuroblastoma cells) in appropriate media and conditions. For patient-derived cells, ensure proper ethical guidelines are followed.
-
Seeding : Seed cells in 6-well plates at a density that allows for optimal growth and treatment.
-
This compound Treatment :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture media.
-
Treat the cells with a range of this compound concentrations (e.g., 1 nM to 100 nM) for a specified duration (e.g., 24-72 hours). Include a vehicle control (DMSO) in parallel.
-
Part 2: RNA Extraction and cDNA Synthesis
-
RNA Extraction :
-
After treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis :
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers. Follow the manufacturer's protocol.
-
Part 3: RT-qPCR
-
Primer Design :
-
SMN2 Splicing :
-
Full-length SMN2 (Exon 7 inclusion) : Design a forward primer in exon 6 and a reverse primer spanning the exon 7-exon 8 junction.
-
SMN2 Δ7 (Exon 7 exclusion) : Design a forward primer in exon 6 and a reverse primer spanning the exon 6-exon 8 junction.
-
-
HTT Splicing :
-
Cryptic Exon Inclusion : Design a forward primer in the cryptic exon and a reverse primer in the downstream constitutive exon.
-
Total HTT : Design primers in constitutive exons that are not affected by the splicing change to normalize the data.
-
-
Reference Gene : Design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
qPCR Reaction Setup :
-
Prepare the qPCR reaction mix in a total volume of 20 µL, including:
-
10 µL of 2x SYBR Green Master Mix
-
0.5 µL of Forward Primer (10 µM)
-
0.5 µL of Reverse Primer (10 µM)
-
1 µL of cDNA template
-
8 µL of nuclease-free water
-
-
Perform all reactions in triplicate.
-
-
Thermal Cycling Conditions :
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified products.
-
Part 4: Data Analysis
-
Relative Quantification : Use the ΔΔCt method to calculate the relative expression of the target splice variants.
-
Normalization : Normalize the Ct values of the target genes to the Ct values of the reference gene.
-
Calculation :
-
ΔCt = Ct(target) - Ct(reference)
-
ΔΔCt = ΔCt(treated) - ΔCt(control)
-
Fold Change = 2-ΔΔCt
-
-
Statistical Analysis : Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed changes.
Visualization of Pathways and Workflows
Caption: Mechanism of this compound Action.
References
- 1. PrimerSeq: Design and Visualization of RT-PCR Primers for Alternative Splicing Using RNA-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PrimerSeq: Design and Visualization of RT-PCR Primers for Alternative Splicing Using RNA-seq Data [escholarship.org]
- 3. academic.oup.com [academic.oup.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Methods for characterization of alternative RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing RNA-Sequencing to Elucidate Off-Target Effects of Branaplam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branaplam (LMI070/NVS-SM1) is a small molecule that modulates the splicing of the Survival Motor Neuron 2 (SMN2) gene, and was initially developed for the treatment of Spinal Muscular Atrophy (SMA).[1][2][3] While it effectively increases the production of functional SMN protein, its development was halted due to safety concerns, including peripheral neuropathy, highlighting the critical need to understand its off-target effects.[2][4] This application note provides a detailed protocol for utilizing RNA-sequencing (RNA-seq) to identify and characterize the transcriptome-wide off-target effects of this compound. The described workflow will enable researchers to generate robust data on differential gene expression and alternative splicing events, providing valuable insights for the development of safer splicing modulators.
Introduction
This compound is an orally available pyridazine derivative that modulates the splicing of SMN2 pre-mRNA, promoting the inclusion of exon 7 and thus increasing the levels of full-length, functional SMN protein.[5] This mechanism of action showed promise for treating SMA, a devastating neuromuscular disorder caused by insufficient SMN protein.[3][6]
Interestingly, this compound was also found to reduce the levels of mutant huntingtin protein, leading to its investigation as a potential therapeutic for Huntington's disease.[4][7] However, clinical trials for Huntington's disease were discontinued due to safety concerns, specifically the emergence of peripheral neuropathy.[2][8] This underscores the importance of a thorough understanding of this compound's off-target effects at the molecular level.
RNA-sequencing is a powerful, unbiased method for comprehensively analyzing the transcriptome. It allows for the identification of changes in gene expression and the detection of aberrant splicing events induced by a small molecule.[9] Studies have already indicated that this compound and similar splicing modulators can cause widespread, dose-dependent alterations in the transcriptome.[10] This application note provides a detailed methodology for a comprehensive RNA-seq study to identify these off-target effects.
Signaling Pathway and Experimental Rationale
This compound's primary mechanism of action involves binding to the U1 snRNP/SMN2 pre-mRNA complex, which stabilizes the interaction and promotes the inclusion of exon 7 during splicing.[3][11] However, its interaction with the general splicing machinery can lead to unintended consequences on the splicing of other genes, resulting in off-target effects. The experimental workflow is designed to compare the transcriptomes of cells treated with this compound to vehicle-treated control cells to identify these changes.
Experimental Protocols
This section provides a detailed protocol for an RNA-seq experiment to identify off-target effects of this compound.
Cell Culture and Treatment
-
Cell Line Selection: Choose a human cell line relevant to the potential off-target effects. For neurotoxicity, a neuronal cell line such as SH-SY5Y or induced pluripotent stem cell (iPSC)-derived neurons is recommended. Fibroblasts from SMA patients have also been used in previous studies.[10][12]
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a range of this compound concentrations (e.g., 2 nM to 1000 nM) and a vehicle control (DMSO).[13] A dose-response is crucial to identify concentration-dependent off-target effects.
-
Include at least three biological replicates for each condition.
-
Incubate cells for a predetermined time (e.g., 24 hours).
-
RNA Extraction
-
Cell Lysis: Lyse the cells directly in the culture plates using a suitable lysis buffer (e.g., TRIzol or a buffer from an RNA extraction kit).
-
RNA Isolation: Isolate total RNA using a column-based RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-chloroform extraction followed by ethanol precipitation.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.
RNA-Sequencing Library Preparation and Sequencing
-
Poly(A) Selection or Ribosomal RNA Depletion:
-
For analyzing protein-coding genes, enrich for mRNA using oligo(dT) magnetic beads (poly(A) selection).
-
For a more comprehensive view of the transcriptome, including non-coding RNAs, deplete ribosomal RNA (rRNA).
-
-
RNA Fragmentation: Fragment the enriched RNA to a suitable size for sequencing.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Adapter Ligation: Repair the ends of the double-stranded cDNA, adenylate the 3' ends, and ligate sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.
-
Library Quality Control: Assess the size distribution and concentration of the final library using a bioanalyzer and qPCR.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads of at least 100 bp. Aim for a sequencing depth of at least 30 million reads per sample.
Bioinformatics and Data Analysis
A robust bioinformatics pipeline is essential for analyzing the large datasets generated by RNA-seq.
Raw Read Processing and Alignment
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
Quantification and Differential Expression Analysis
-
Gene-level Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression: Identify genes that are significantly up- or down-regulated upon this compound treatment using packages like DESeq2 or edgeR in R.
Differential Splicing Analysis
-
Splicing Event Identification: Analyze the alignment files to identify and quantify alternative splicing events, such as exon skipping, exon inclusion, and intron retention. Tools like rMATS or MAJIQ are suitable for this purpose.
-
Differential Splicing: Compare the splicing patterns between this compound-treated and control samples to identify significant changes in splicing.
Pathway and Gene Ontology (GO) Enrichment Analysis
-
Functional Annotation: Perform pathway and GO enrichment analysis on the lists of differentially expressed genes and genes with significant splicing changes to identify biological pathways and processes affected by this compound. Tools such as GSEA, DAVID, or Metascape can be used for this analysis.
Data Presentation
The quantitative results from the RNA-seq analysis should be presented in a clear and concise manner.
Table 1: Top Differentially Expressed Genes Following this compound Treatment
| Gene Symbol | log2(Fold Change) | p-value | Adjusted p-value |
| GENE_A | 2.5 | 1.2e-8 | 3.4e-7 |
| GENE_B | -1.8 | 5.6e-7 | 9.1e-6 |
| GENE_C | 3.1 | 8.9e-10 | 1.5e-8 |
| ... | ... | ... | ... |
Table 2: Significant Alternative Splicing Events Induced by this compound
| Gene Symbol | Splicing Event Type | Change in Percent Spliced In (PSI) | p-value | Adjusted p-value |
| GENE_X | Skipped Exon | -0.25 | 3.4e-6 | 7.8e-5 |
| GENE_Y | Retained Intron | 0.15 | 9.1e-5 | 1.2e-3 |
| GENE_Z | Included Exon | 0.30 | 2.5e-7 | 5.6e-6 |
| ... | ... | ... | ... | ... |
Table 3: Enriched Pathways and Gene Ontology Terms for Off-Target Genes
| Pathway/GO Term | Number of Genes | p-value | Adjusted p-value |
| Axon guidance | 15 | 1.8e-5 | 4.5e-4 |
| Cell cycle | 22 | 3.2e-7 | 6.1e-6 |
| RNA metabolism | 18 | 5.6e-6 | 9.8e-5 |
| ... | ... | ... | ... |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for using RNA-sequencing to identify and characterize the off-target effects of this compound. By employing a rigorous experimental design and a robust bioinformatics pipeline, researchers can generate high-quality data on changes in gene expression and alternative splicing. This information is crucial for understanding the molecular mechanisms underlying the observed toxicity of this compound and for guiding the development of safer and more specific splicing modulators for the treatment of genetic diseases. The insights gained from such studies will be invaluable for the broader field of RNA-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. smanewstoday.com [smanewstoday.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. hdsa.org [hdsa.org]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. medicineinnovates.com [medicineinnovates.com]
Application Notes and Protocols: Using Branaplam as an Xon Inducer for Gene Expression Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branaplam (formerly LMI070 or NVS-SM1) is an orally bioavailable small molecule that functions as a potent and selective splicing modulator.[1][2] Initially developed for the treatment of Spinal Muscular Atrophy (SMA) by promoting the inclusion of exon 7 in the SMN2 gene, it was discovered that this compound also modulates the splicing of the Huntingtin (HTT) gene.[1][3] This has led to its investigation as a potential therapeutic for Huntington's Disease (HD).[4][5]
In the context of HD, this compound acts as an "Xon" (pseudoexon) inducer. It promotes the inclusion of a previously unannotated, cryptic exon within the HTT pre-mRNA.[6][7] This newly included exon introduces a premature termination codon, leading to the degradation of the HTT mRNA through the nonsense-mediated decay (NMD) pathway and a subsequent reduction in both total and mutant Huntingtin protein levels.[7][8] These application notes provide an overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in research settings.
Mechanism of Action: HTT Splicing Modulation
This compound exerts its effect by interacting with the spliceosome, the cellular machinery responsible for RNA splicing. Specifically, it stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the pre-mRNA at a weak 5' splice site.[7] In the case of the HTT gene, this enhanced recognition occurs at a cryptic splice site, leading to the inclusion of a 115 base-pair pseudoexon located between exons 49 and 50 of the HTT transcript.[6][8] The inclusion of this pseudoexon disrupts the open reading frame and introduces a premature stop codon, which flags the mRNA for degradation by the NMD pathway, thereby reducing the production of the Huntingtin protein.[7]
References
- 1. A spoonful of this compound helps the huntingtin go down – HDBuzz [en.hdbuzz.net]
- 2. novctrd.com [novctrd.com]
- 3. old.sinapse.pt [old.sinapse.pt]
- 4. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnnp.bmj.com [jnnp.bmj.com]
- 7. An alternative splicing modulator ... | Article | H1 Connect [archive.connect.h1.co]
- 8. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington's disease patient neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of Branaplam in SMNΔ7 Mouse Models of Spinal Muscular Atrophy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the administration of branaplam (formerly LMI070 or NVS-SM1) in the SMNΔ7 mouse model of Spinal Muscular Atrophy (SMA). This compound is an orally available, brain-penetrant small molecule designed to modulate the splicing of the Survival Motor Neuron 2 (SMN2) gene, increasing the production of full-length, functional SMN protein.[1][2][3] While its clinical development for SMA was discontinued, the preclinical data generated in mouse models provide valuable insights into its mechanism and in vivo efficacy.[1] These notes summarize key quantitative data, outline detailed experimental procedures, and visualize critical pathways and workflows to guide researchers in related studies.
Mechanism of Action
Spinal Muscular Atrophy is caused by insufficient levels of the SMN protein due to mutations or deletion of the SMN1 gene.[1][4] A nearly identical gene, SMN2, primarily produces a truncated, unstable SMN protein (SMNΔ7) because of the inefficient inclusion of exon 7 during pre-mRNA splicing.[1][5]
This compound is a pyridazine derivative that acts as an SMN2 splicing modulator.[6] It works by stabilizing the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[2][6] This stabilization enhances the binding affinity of U1 snRNP to the 5' splice site of exon 7, promoting its inclusion into the final mRNA transcript.[6] This corrected splicing leads to an increased production of full-length, functional SMN protein.[3][5]
References
- 1. smanewstoday.com [smanewstoday.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hcp.smanewstoday.com [hcp.smanewstoday.com]
- 5. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Assessing Branaplam Bioavailability and Brain Penetrance
Topic: Assessing Branaplam Bioavailability and Brain Penetrance Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (also known as LMI070 or NVS-SM1) is an orally bioavailable, brain-penetrant small molecule designed as an mRNA splicing modulator.[1][2][3] Initially developed by Novartis for Spinal Muscular Atrophy (SMA) to increase functional Survival of Motor Neuron (SMN) protein levels, its development shifted to Huntington's Disease (HD).[2][4][5] For HD, this compound was found to lower mutant huntingtin (mHTT) protein levels by promoting the inclusion of a pseudoexon in the HTT primary transcript, leading to mRNA degradation.[1][6]
Despite its promising mechanism, the clinical development of this compound for HD was discontinued due to safety concerns, specifically findings suggesting potential peripheral neuropathy.[5][7][8] Nevertheless, the preclinical and early clinical studies of this compound provide a valuable case study for the methodologies used to assess the oral bioavailability and central nervous system (CNS) penetration of drug candidates targeting neurodegenerative diseases.
This document provides detailed application notes and experimental protocols for evaluating the pharmacokinetic (PK) and brain distribution properties of CNS-targeted small molecules, using this compound as an exemplar.
Key Concepts in Bioavailability and Brain Penetrance
Oral Bioavailability (F%) : The fraction of an orally administered drug that reaches systemic circulation unchanged. For CNS drugs, good oral bioavailability is crucial for patient compliance and achieving therapeutic concentrations.[3][9]
Blood-Brain Barrier (BBB) Penetrance : The ability of a drug to cross the highly selective BBB to reach its target in the CNS. This is a critical challenge in neurotherapeutics development.[10][11] Key metrics for assessing this include the brain-to-plasma (B/P) and cerebrospinal fluid-to-plasma (CSF/P) concentration ratios.[12][13]
Quantitative Data Summary
The following tables summarize the key quantitative pharmacokinetic data for this compound from preclinical animal studies.
Table 1: this compound Concentrations in Juvenile Animal Models Following Repeated Oral Administration
| Species | Dose (mg/kg/day) | Sample Matrix | Concentration (ng/mL or ng/g) | Brain/Plasma Ratio | CSF/Plasma Ratio | Sampling Time |
| SMNΔ7 Mice | 1 | Plasma | 291 | 0.81 | - | 4h post-last dose |
| Brain | 237 | |||||
| 3 | Plasma | 1040 | 0.84 | - | ||
| Brain | 870 | |||||
| Juvenile Rats | 0.25 | Plasma | 10.3 | 0.96 | 0.05 | 24h post-last dose |
| Brain | 9.9 | |||||
| CSF | 0.5 | |||||
| 0.75 | Plasma | 44.2 | 0.99 | 0.04 | ||
| Brain | 43.6 | |||||
| CSF | 1.8 | |||||
| 2.5 | Plasma | 158 | 0.99 | 0.04 | ||
| Brain | 156 | |||||
| CSF | 6.5 | |||||
| Juvenile Dogs | 0.5 | Plasma | 13.9 | 0.94 | 0.16 | 24h post-last dose |
| Brain | 13.1 | |||||
| CSF | 2.2 | |||||
| 1.0 | Plasma | 29.8 | 0.91 | 0.17 | ||
| Brain | 27.2 | |||||
| CSF | 5.0 | |||||
| 2.0 | Plasma | 59.9 | 0.92 | 0.17 | ||
| Brain | 55.3 | |||||
| CSF | 10.0 |
Data adapted from preclinical developmental neurotoxicity studies. Concentrations are presented as mean values.[12]
Experimental Protocols
Protocol 1: Preclinical Assessment of Oral Bioavailability and Brain Penetrance in Rodent Models
Objective: To determine the pharmacokinetic profile, oral bioavailability, and brain/CSF distribution of a test compound (e.g., this compound) following repeated oral administration in juvenile rats.
Materials:
-
Test Compound (this compound)
-
Vehicle solution for oral administration
-
Juvenile Wistar Hannover rats[14]
-
Oral gavage needles
-
Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for CSF and brain collection
-
Homogenizer for brain tissue
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Animal Dosing:
-
House juvenile rats (e.g., postnatal day 7 at the start of dosing) under standard laboratory conditions.[14]
-
Divide animals into cohorts, including a vehicle control group and multiple dose-level groups (e.g., 0.25, 0.75, and 2.5 mg/kg/day).[12]
-
Administer the compound or vehicle orally once daily via gavage for a specified duration (e.g., 26 consecutive weeks).[14]
-
-
Sample Collection:
-
At a designated time point after the final dose (e.g., 24 hours), anesthetize the animals.[12][14]
-
CSF Collection: Expose the cisterna magna and carefully collect CSF using a fine-gauge needle, avoiding blood contamination. Store immediately on dry ice.
-
Blood Collection: Collect whole blood via cardiac puncture into anticoagulant-containing tubes. Centrifuge at 4°C to separate plasma. Store plasma at -80°C.
-
Brain Collection: Perfuse the animal with ice-cold saline to remove blood from the vasculature. Excise the whole brain, weigh it, and flash-freeze in liquid nitrogen. Store at -80°C.
-
-
Sample Processing and Analysis:
-
Brain Homogenization: Homogenize brain tissue in a suitable buffer to create a uniform suspension.
-
Sample Extraction: Perform a liquid-liquid or solid-phase extraction on plasma, CSF, and brain homogenate samples to isolate the drug from biological matrices.
-
LC-MS/MS Quantification: Develop and validate a sensitive and specific LC-MS/MS method for quantifying the concentration of the test compound in all matrices. The method should have a standard curve and quality control samples.
-
-
Data Analysis:
-
Calculate the mean drug concentrations in plasma (ng/mL), CSF (ng/mL), and brain tissue (ng/g).[12]
-
Determine the Brain-to-Plasma Ratio by dividing the mean brain concentration by the mean plasma concentration.
-
Determine the CSF-to-Plasma Ratio by dividing the mean CSF concentration by the mean plasma concentration.[12] These ratios provide a quantitative measure of BBB penetration.
-
Protocol 2: Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study
Objective: To investigate the absorption, metabolism, and excretion of a test compound after a single oral dose in healthy human participants. This protocol is based on the design of a known this compound clinical trial.[15]
Materials:
-
Radiolabeled Test Compound (e.g., [14C]this compound)[15]
-
Oral solution formulation
-
Scintillation counter for measuring total radioactivity
-
LC-MS/MS system for quantifying parent drug and metabolites
-
Equipment for collecting blood, urine, and feces over an extended period.
Methodology:
-
Study Design:
-
Conduct a single-center, open-label study in a small cohort of healthy male volunteers.[15]
-
Ensure all participants provide informed consent and the study is approved by an ethics committee.
-
-
Dosing and Administration:
-
Administer a single oral dose of the radiolabeled compound in a solution (e.g., 140 mg [14C]this compound in 40 mL, followed by 240 mL of water).[15]
-
-
Sample Collection:
-
Blood/Plasma: Collect serial blood samples at predefined time points (e.g., pre-dose, and multiple points post-dose) to characterize the plasma concentration-time profile.
-
Urine and Feces: Collect all urine and feces produced by participants for a period sufficient to ensure near-complete recovery of the radioactive dose (e.g., up to 21 days or until radioactivity falls below a certain threshold).[15]
-
-
Sample Analysis:
-
Total Radioactivity: Measure the total radioactivity in aliquots of plasma, urine, and homogenized feces using a liquid scintillation counter. This determines the overall routes and rate of excretion.
-
Metabolite Profiling: Use LC-MS/MS and/or radio-HPLC to separate and identify the parent drug and its major metabolites in plasma, urine, and feces.
-
-
Data Analysis:
-
Pharmacokinetics: Calculate key PK parameters from plasma concentration data, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
Mass Balance: Determine the percentage of the administered radioactive dose recovered in urine and feces to understand the primary routes of excretion.
-
Metabolic Pathways: Characterize the primary metabolic pathways by identifying the structure and quantity of metabolites.
-
Visualizations
Experimental Workflow for Preclinical Assessment
Caption: Preclinical workflow for assessing bioavailability and brain penetrance.
This compound's Mechanism of Action in Huntington's Disease
Caption: this compound's mechanism for lowering mutant huntingtin protein levels.
General Workflow for CNS Drug Penetrance Assessment
Caption: Tiered approach for assessing the brain penetrance of CNS drug candidates.
References
- 1. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. old.sinapse.pt [old.sinapse.pt]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. smanewstoday.com [smanewstoday.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. A spoonful of this compound helps the huntingtin go down – HDBuzz [en.hdbuzz.net]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. neurologylive.com [neurologylive.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methodologies to assess drug permeation through the blood-brain barrier for pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. researchgate.net [researchgate.net]
- 14. Orally administered this compound does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redirecting to https://onderzoekmetmensen.nl/en/trial/50950 [onderzoekmetmensen.nl]
Application Notes and Protocols for In Vitro Splicing Assays with Branaplam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branaplam (LMI070/NVS-SM1) is a small molecule splicing modulator that has demonstrated significant therapeutic potential by altering the pre-mRNA splicing of specific gene transcripts. Initially developed for Spinal Muscular Atrophy (SMA) to promote the inclusion of exon 7 in the Survival of Motor Neuron 2 (SMN2) gene, it has also been investigated for Huntington's Disease (HD) due to its ability to induce the inclusion of a cryptic exon in the Huntingtin (HTT) transcript, leading to the degradation of the mutant HTT protein.[1][2][3][4] This document provides detailed application notes and protocols for conducting in vitro splicing assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound functions by binding to and stabilizing the U1 small nuclear ribonucleoprotein (snRNP) complex at the 5' splice site of the pre-mRNA.[2][3][5] This stabilization enhances the recognition of weak or cryptic splice sites, thereby modulating the outcome of the splicing process. In the case of SMN2, this leads to increased production of the full-length, functional SMN protein.[4][6] For the HTT gene, this compound promotes the inclusion of a novel 115 bp frameshift-inducing exon, which results in the nonsense-mediated decay of the HTT mRNA and a subsequent reduction in HTT protein levels.[1][7][8]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on SMN2 and HTT splicing from various in vitro studies.
Table 1: Effect of this compound on SMN2 Splicing
| Parameter | Value | Cell Line/System | Reference |
| EC50 for SMN protein increase | 20 nM | Not Specified | [9][10] |
| EC50 in SMN2 reporter assay | 3.5 µM (for parent compound) | NSC34 motor neuron cells | [11] |
| EC50 in mouse SMN ELISA assay | 0.6 µM (for parent compound) | Mouse myoblasts | [11] |
Table 2: Effect of this compound on Huntingtin (HTT) Splicing and Expression
| Parameter | Value | Cell Line/System | Reference |
| IC50 for tHTT and mHTT reduction | < 10 nM | Fibroblasts, iPSCs, cortical progenitors, and neurons | [1][7][12][13][14][15] |
| Reduction of HTT transcripts | 30% to 95% | SH-SY5Y cells | [16] |
| Reduction of HTT protein | Up to 55% | SH-SY5Y cells | [16] |
| Reduction of mHTT protein | Up to 70% | HD patient cell lines | [16] |
| Amelioration of aberrant splicing in HD | 27.6% reduction in absolute inclusion level differences | HD patient fibroblasts | [3] |
| Amelioration of aberrant splicing in HD | 28.6% reduction in absolute inclusion level differences | HD patient iPSC-derived cortical neurons | [3] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the in vitro effects of this compound.
Protocol 1: Culturing and Treatment of Human Induced Pluripotent Stem Cells (iPSCs)
This protocol is adapted from established iPSC culture guidelines and is suitable for maintaining pluripotency and preparing cells for this compound treatment.
Materials:
-
Human iPSC line (e.g., from an HD patient or a healthy control)
-
Matrigel-coated 6-well plates
-
mTeSR™1 or Essential 8™ Medium
-
ROCK inhibitor (Y-27632)
-
DPBS (without Ca2+/Mg2+)
-
TrypLE™ Express Enzyme
-
This compound stock solution (in DMSO)
Procedure:
-
Plate Coating: Coat 6-well plates with Matrigel according to the manufacturer's instructions.
-
Cell Thawing and Seeding:
-
Rapidly thaw a vial of iPSCs in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 5 mL of pre-warmed mTeSR™1/Essential 8™ Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium supplemented with 10 µM ROCK inhibitor.
-
Plate the cells onto the Matrigel-coated plate.
-
-
Cell Maintenance:
-
Change the medium daily with fresh mTeSR™1/Essential 8™ Medium (without ROCK inhibitor after the first 24 hours).
-
Passage the cells when colonies become large and start to touch, typically every 4-6 days. Use TrypLE™ Express for dissociation.
-
-
This compound Treatment:
-
Once iPSCs reach 70-80% confluency, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 0.1 nM to 100 nM). Include a DMSO vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
After incubation, harvest the cells for downstream analysis (RNA or protein extraction).
-
Protocol 2: Total RNA Extraction using TRIzol Reagent
This protocol describes the extraction of high-quality total RNA from cultured cells for subsequent analysis.[12][17][18][19][20]
Materials:
-
TRIzol™ Reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis:
-
Aspirate the culture medium from the well.
-
Add 1 mL of TRIzol™ Reagent directly to the 6-well plate.
-
Scrape the cells and pipette the lysate up and down several times to homogenize.
-
Transfer the lysate to a microcentrifuge tube.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent.
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the ethanol wash.
-
Briefly air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Protocol 3: RT-qPCR for Alternative Splicing Quantification
This protocol allows for the quantification of different splice isoforms of a target gene.[5][6][11][21][22]
Materials:
-
Total RNA sample
-
Reverse Transcriptase kit (e.g., GoScript™)
-
qPCR Master Mix (e.g., GoTaq® Green Master Mix)
-
Primers specific for the different splice isoforms (exon-inclusion and exon-skipping forms) and a housekeeping gene.
-
qPCR instrument
Procedure:
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a total volume of 20 µL:
-
10 µL 2x qPCR Master Mix
-
0.5 µL Forward Primer (10 µM)
-
0.5 µL Reverse Primer (10 µM)
-
1 µL cDNA template
-
8 µL Nuclease-free water
-
-
-
qPCR Cycling Conditions:
-
Perform the qPCR with the following cycling conditions (can be optimized):
-
Initial denaturation: 95°C for 2 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run to verify product specificity.
-
-
Data Analysis:
-
Calculate the relative abundance of each splice isoform using the ΔΔCt method, normalizing to the housekeeping gene. The Percent Splicing Inclusion (PSI) can be calculated as: PSI = [Inclusion isoform] / ([Inclusion isoform] + [Skipping isoform]).
-
Protocol 4: Meso Scale Discovery (MSD) Assay for Huntingtin Protein Quantification
This protocol outlines the steps for quantifying total and mutant Huntingtin protein levels using the MSD platform.[10][16][23][24][25]
Materials:
-
MSD plates pre-coated with capture antibody (e.g., for total or mutant HTT)
-
Cell lysates
-
Detection antibody (SULFO-TAG labeled)
-
MSD Read Buffer T
-
MSD instrument
Procedure:
-
Plate Preparation:
-
Wash the MSD plates with wash buffer.
-
Block the plates with a blocking buffer for 1 hour at room temperature with shaking.
-
-
Sample Incubation:
-
Add 25-50 µL of cell lysate (diluted in blocking buffer) to each well.
-
Incubate for 1-2 hours at room temperature with shaking.
-
-
Detection Antibody Incubation:
-
Wash the plates three times with wash buffer.
-
Add the SULFO-TAG labeled detection antibody (diluted in blocking buffer).
-
Incubate for 1 hour at room temperature with shaking.
-
-
Reading the Plate:
-
Wash the plates three times with wash buffer.
-
Add 150 µL of MSD Read Buffer T to each well.
-
Read the plate immediately on an MSD instrument.
-
-
Data Analysis:
-
Quantify the protein levels by comparing the electrochemiluminescence signal to a standard curve generated with recombinant HTT protein.
-
Protocol 5: Cell Viability Assay using CellTiter-Glo®
This assay determines cell viability by measuring ATP levels and is useful for assessing the cytotoxicity of this compound.[1][7][8][9][26]
Materials:
-
Cells cultured in opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Plate cells at a density that ensures logarithmic growth for the duration of the experiment.
-
Treat the cells with a range of this compound concentrations and a vehicle control for the desired time period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: this compound stabilizes the U1 snRNP at the 5' splice site, modulating splicing.
Caption: Workflow for an in vitro splicing assay to evaluate this compound's effects.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. atlantisbioscience.com [atlantisbioscience.com]
- 3. A Protocol for Culture and Characterization of Human Induced Pluripotent Stem Cells after Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 8. promega.com [promega.com]
- 9. ch.promega.com [ch.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. RNA Isolation from Cultured Mammalian Cells Using TRIzol Reagent [protocols.io]
- 13. Protocol for a minigene splice assay using the pET01 vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Principles and Practical Considerations for the Analysis of Disease-Associated Alternative Splicing Events Using the Gateway Cloning-Based Minigene Vectors pDESTsplice and pSpliceExpress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Meso scale discovery-based assays for the detection of aggregated huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. zymoresearch.com [zymoresearch.com]
- 18. researchgate.net [researchgate.net]
- 19. health.uconn.edu [health.uconn.edu]
- 20. cancer.gov [cancer.gov]
- 21. Methods for Characterization of Alternative RNA Splicing | Springer Nature Experiments [experiments.springernature.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Quantification Assays for Total and Polyglutamine-Expanded Huntingtin Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of novel bioassays to detect soluble and aggregated Huntingtin proteins on three technology platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Meso scale discovery-based assays for the detection of aggregated huntingtin | PLOS One [journals.plos.org]
- 26. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
Application Notes & Protocols: Preparing Branaplam Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Branaplam (also known as LMI070 or NVS-SM1) is a potent, orally active, and selective small molecule that modulates the splicing of Survival Motor Neuron 2 (SMN2) pre-mRNA.[1][2] Its primary mechanism of action involves stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of the SMN2 pre-mRNA.[3][4] This action promotes the inclusion of exon 7, leading to an increase in the production of full-length, functional SMN protein.[1] Initially developed for the treatment of Spinal Muscular Atrophy (SMA), this compound has also been investigated for its potential in treating Huntington's disease by reducing levels of the huntingtin (HTT) protein.[5][6]
These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro cell culture experiments. Accurate preparation and handling are critical to ensure experimental reproducibility and integrity.
This compound: Chemical Properties and Quantitative Data
Properly understanding the physicochemical properties of this compound is essential for preparing accurate stock solutions. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Synonyms | LMI070, NVS-SM1 | [1][2] |
| CAS Number | 1562338-42-4 | [2][7] |
| Molecular Formula | C₂₂H₂₇N₅O₂ | [7][8] |
| Molecular Weight | 393.48 g/mol | [7][9] |
| Appearance | Solid powder | [2] |
| Solubility in DMSO | ≥ 3.33 mg/mL (≥ 8.46 mM) | [7] |
| Purity | ≥ 99% (typical) | [1] |
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO), the recommended solvent for in vitro applications.[7]
2.1 Materials and Equipment
-
This compound powder (e.g., MedChemExpress, HY-19620)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional, set to 60-80°C)
-
Ultrasonic bath (optional)
-
Sterile 0.22 µm syringe filter (optional, if sterilization is required)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
2.2 Experimental Workflow for Stock Solution Preparation The following diagram outlines the workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
2.3 Step-by-Step Procedure
-
Safety First: Perform all steps in a chemical fume hood or designated workspace while wearing appropriate PPE.
-
Weigh this compound: Accurately weigh a precise amount of this compound powder. For example, weigh 1 mg of this compound into a sterile microcentrifuge tube.
-
Calculate DMSO Volume: Use the following formula to calculate the required volume of DMSO to achieve a 10 mM concentration:
Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))
Example for 1 mg of this compound (MW = 393.48 g/mol ): Volume (µL) = (0.001 g / (0.010 mol/L × 393.48 g/mol )) × 1,000,000 µL/L Volume (µL) ≈ 254.14 µL
-
Dissolution: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.
-
Aid Dissolution (If Necessary): this compound's solubility can be enhanced with gentle warming and sonication.[7][9] If the solution is not clear, warm it in a water bath at 60°C or use an ultrasonic bath for 5-10 minutes until all particulate matter is dissolved.[7]
-
Visual Inspection: Confirm that the solution is clear and free of any visible precipitates before proceeding.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryogenic vials or microcentrifuge tubes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store immediately as recommended in the table below.
Storage and Stability of this compound Solutions
Proper storage is crucial to maintain the stability and activity of this compound.
| Solution Type | Storage Temperature | Stability Period | Recommendations | Reference |
| This compound (Powder) | 4°C | As per manufacturer | Store sealed, away from moisture and light. | [7][9] |
| Stock Solution (in DMSO) | -20°C | Up to 6 months | Avoid repeated freeze-thaw cycles. | [1] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Preferred for long-term storage. | [1] |
Protocol: Preparation of Working Solutions
Stock solutions must be diluted in cell culture medium to achieve the desired final concentration for experiments.
-
Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed for your final working concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
V₁ = (C₂ × V₂) / C₁ V₁ = (10 µM × 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
Prepare Working Solution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. Mix gently by pipetting.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as used for the this compound working solution (e.g., 0.1% DMSO).
-
Immediate Use: Use the freshly prepared working solution immediately for cell treatment. Do not store diluted working solutions in culture medium.
In Vitro Application Data
The following table summarizes key concentrations and observed effects of this compound in various in vitro models. These values can serve as a starting point for designing dose-response experiments.
| Parameter | Value | Cell/System Context | Notes | Reference |
| EC₅₀ (SMN Splicing) | 20 nM | N/A | Effective concentration for 50% maximal response in SMN2 splicing modulation. | [1][7] |
| IC₅₀ (HTT Reduction) | < 10 nM | Human fibroblasts, iPSCs, cortical progenitors | Dose-dependent reduction of total and mutant Huntingtin (HTT) protein. | [5] |
| Effective Concentration | 10 nM | iPSC-derived cortical neurons | Reduced total HTT levels by 38.8% without inducing toxicity. | [5] |
| IC₅₀ (hERG Inhibition) | 6.3 µM | N/A | Potential for off-target activity at higher concentrations. | [1][7] |
| Cytotoxicity | Low at effective doses | Human fibroblasts, iPSCs | No significant toxicity or changes in cell proliferation observed at concentrations effective for HTT reduction. | [5] |
Note on Toxicity: While this compound shows low cytotoxicity at effective in vitro concentrations, clinical trials in Huntington's disease were discontinued due to safety concerns related to peripheral neuropathy in human subjects.[10] This should be considered in the context of translational research.
This compound's Mechanism of Action
This compound acts by directly influencing the pre-mRNA splicing machinery. The diagram below illustrates its targeted effect on the SMN2 gene.
Caption: this compound stabilizes U1 snRNP binding to the SMN2 5' splice site.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Orally administered this compound does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. old.sinapse.pt [old.sinapse.pt]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound | C22H27N5O2 | CID 135565042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lifetechindia.com [lifetechindia.com]
- 10. hdsa.org [hdsa.org]
Application Notes and Protocols for Branaplam in DMSO
For Researchers, Scientists, and Drug Development Professionals
Topic: Long-Term Stability of Branaplam in DMSO at -20°C
These application notes provide a summary of the available information on the long-term stability of this compound when dissolved in Dimethyl Sulfoxide (DMSO) and stored at -20°C. Additionally, detailed protocols are provided for researchers to conduct their own stability assessments and to understand the compound's mechanism of action.
Storage and Stability of this compound in DMSO
This compound is a small molecule that modulates the splicing of pre-messenger RNA (pre-mRNA). Proper storage of this compound solutions is critical to ensure its integrity and activity for research applications.
Recommended Storage Conditions
Based on publicly available data from suppliers, there are slightly conflicting recommendations for the long-term storage of this compound in DMSO. It is crucial to consult the specific product information sheet provided by the supplier. As a general guideline:
-
-20°C Storage: Stability has been cited for periods ranging from 1 month to 6 months .
-
-80°C Storage: For longer-term storage, -80°C is recommended, with stability reported for up to 1 year .
To mitigate the risks associated with conflicting information and to ensure the highest quality of experimental results, it is best practice to aliquot the stock solution upon preparation to minimize freeze-thaw cycles.
Factors Influencing Stability in DMSO
The stability of compounds in DMSO can be influenced by several factors:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Water can lead to the degradation of susceptible compounds. It is recommended to use anhydrous, high-purity DMSO and to handle it in a low-humidity environment.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound and compromise the solution. Aliquoting the stock solution into single-use volumes is highly recommended.
-
Light Exposure: While specific data on the photosensitivity of this compound is not widely available, it is good laboratory practice to store solutions in light-protected containers.
Quantitative Stability Data
Currently, detailed public data on the percentage degradation of this compound in DMSO at -20°C over extended periods is limited. The following table summarizes the storage recommendations from various sources. Researchers are encouraged to perform their own stability studies to generate precise data for their specific experimental conditions.
| Storage Temperature | Recommended Storage Duration | Source |
| -20°C | 1 month | MedChemExpress (older data) |
| -20°C | 6 months | MedChemExpress (newer data) |
| -80°C | 1 year | MedChemExpress |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the this compound vial to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration.
-
Solubilize: Vortex the solution thoroughly. If necessary, use a sonicator or gentle warming (as specified by the supplier) to ensure complete dissolution.
-
Aliquot: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.
-
Store: Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Assessing Long-Term Stability of this compound in DMSO
This protocol provides a framework for researchers to determine the stability of their this compound stock solutions over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of intact this compound remaining in a DMSO solution after storage at -20°C for a defined period.
Materials:
-
This compound in DMSO stock solution, stored at -20°C
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Freshly prepared this compound solution in DMSO (for reference standard)
Procedure:
-
Initial Analysis (T=0):
-
Prepare a fresh solution of this compound in DMSO at the same concentration as the stock solution to be tested. This will serve as the 100% reference standard.
-
Analyze the freshly prepared standard and an aliquot of the stored stock solution by HPLC.
-
Develop an HPLC method that provides good separation of the this compound peak from any potential degradants.
-
Record the peak area of the this compound peak for both the standard and the initial stock solution.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 1, 2, 4, 8, 12, and 24 weeks), remove one aliquot of the this compound stock solution from -20°C storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Analyze the thawed solution by HPLC using the same method as the initial analysis.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial (T=0) analysis.
-
Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
Mechanism of Action: Splicing Modulation
This compound's primary mechanism of action is the modulation of pre-mRNA splicing. It was initially developed for Spinal Muscular Atrophy (SMA) by targeting the SMN2 gene. It has also been found to have off-target effects on the splicing of the huntingtin (HTT) gene, which is relevant to Huntington's Disease.
Splicing Modulation of SMN2
In the context of SMA, this compound promotes the inclusion of exon 7 in the SMN2 pre-mRNA. This leads to the production of a full-length, functional Survival of Motor Neuron (SMN) protein, which is deficient in SMA patients.
Signaling Pathway for this compound's Action on SMN2
Application Notes and Protocols for Detecting Branaplam-Induced Peripheral Neuropathy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branaplam (LMI070) is a small molecule splicing modulator initially developed for spinal muscular atrophy (SMA) and later investigated for Huntington's disease.[1][2] However, clinical trials for Huntington's disease were halted due to safety concerns, specifically the emergence of peripheral neuropathy in participants.[3][4][5] Preclinical studies in juvenile dogs also indicated a risk of peripheral neurotoxicity.[6] These findings underscore the critical need for robust in vivo methods to detect and characterize this compound-induced peripheral neuropathy during preclinical development.
These application notes provide detailed protocols for in vivo assessment of peripheral neuropathy induced by this compound in rodent models. The methodologies described are based on established techniques for evaluating drug-induced peripheral neuropathy and are tailored to address the specific safety concerns associated with this compound.
Key In Vivo Detection Methods
A multi-pronged approach is recommended to comprehensively evaluate this compound-induced peripheral neuropathy. This includes functional, structural, and biomarker assessments. The primary methods covered in these protocols are:
-
Behavioral Testing: To assess sensory and motor function.
-
Electrophysiological Analysis: To measure nerve conduction properties.
-
Histopathological Evaluation: To examine nerve morphology and pathology.
-
Biomarker Measurement: To quantify markers of neuronal injury.
Behavioral Testing for Sensory and Motor Deficits
Behavioral tests are non-invasive methods to assess the functional consequences of peripheral nerve damage.
a. Mechanical Allodynia (von Frey Test)
This test measures sensitivity to a non-painful mechanical stimulus, a hallmark of neuropathic pain.
Protocol:
-
Acclimation: Acclimate animals to the testing environment daily for at least 3 days prior to testing. The environment should consist of individual transparent chambers with a wire mesh floor.
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.
-
Response: A positive response is a brisk withdrawal, flinching, or licking of the paw upon stimulus application.
-
Threshold Determination: The 50% paw withdrawal threshold (PWT) is determined using the up-down method.
-
Data Analysis: Compare the PWT between this compound-treated and vehicle control groups. A significant decrease in PWT in the treated group indicates mechanical allodynia.
b. Thermal Hyperalgesia (Hargreaves Plantar Test)
This test assesses sensitivity to a thermal stimulus (heat).
Protocol:
-
Acclimation: Acclimate animals on a glass plate within a transparent enclosure.
-
Stimulation: A radiant heat source is focused on the plantar surface of the hind paw.
-
Response: The latency to paw withdrawal is automatically recorded. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Data Analysis: Compare the paw withdrawal latency between this compound-treated and control groups. A shorter latency in the treated group suggests thermal hyperalgesia.
c. Motor Coordination (Rotarod Test)
This test evaluates motor coordination and balance.
Protocol:
-
Training: Train the animals on the rotarod at a constant or accelerating speed for 2-3 consecutive days.
-
Testing: Place the animal on the rotating rod and record the latency to fall.
-
Data Analysis: Compare the latency to fall between the this compound-treated and control groups. A decreased latency indicates impaired motor coordination.
Data Presentation: Behavioral Testing
| Behavioral Test | Parameter Measured | Expected Outcome with this compound |
| von Frey Test | 50% Paw Withdrawal Threshold (g) | Decrease |
| Hargreaves Test | Paw Withdrawal Latency (s) | Decrease |
| Rotarod Test | Latency to Fall (s) | Decrease |
Electrophysiological Analysis: Nerve Conduction Studies (NCS)
Nerve conduction studies are a direct measure of the functional integrity of peripheral nerves.[7]
Protocol:
-
Anesthesia: Anesthetize the animal (e.g., with isoflurane) and maintain body temperature at 37°C.[8]
-
Electrode Placement:
-
Motor Nerve Conduction Velocity (MNCV): Place stimulating electrodes at two points along the sciatic nerve (e.g., at the sciatic notch and the ankle). Place recording electrodes on the gastrocnemius muscle.[8]
-
Sensory Nerve Conduction Velocity (SNCV): Place stimulating electrodes at the ankle and recording electrodes along the sciatic nerve.
-
-
Stimulation and Recording: Deliver a single supramaximal electrical stimulus at each stimulation site and record the resulting compound motor action potential (CMAP) or sensory nerve action potential (SNAP).
-
Data Calculation:
-
Nerve Conduction Velocity (NCV): Calculated by dividing the distance between the two stimulation sites by the difference in the latencies of the evoked potentials.
-
Amplitude of CMAP/SNAP: Measured from baseline to the peak of the evoked potential.
-
Data Presentation: Nerve Conduction Studies
| Parameter | Description | Expected Outcome with this compound |
| Motor NCV (m/s) | Speed of impulse transmission in motor nerves | Decrease |
| Sensory NCV (m/s) | Speed of impulse transmission in sensory nerves | Decrease |
| CMAP Amplitude (mV) | Measure of the number of functioning motor units | Decrease |
| SNAP Amplitude (µV) | Measure of the number of functioning sensory fibers | Decrease |
Histopathological Evaluation
Histopathology provides a direct assessment of the structural integrity of peripheral nerves and their target tissues.
a. Nerve Fiber Morphometry
This involves the microscopic examination and quantification of nerve fiber characteristics.[7]
Protocol:
-
Tissue Collection: At the end of the study, perfuse the animals with a fixative (e.g., 4% paraformaldehyde) and collect segments of peripheral nerves (e.g., sciatic nerve, sural nerve).
-
Tissue Processing: Process the nerve tissue for paraffin or resin embedding.
-
Staining: Stain nerve cross-sections with toluidine blue or use immunohistochemistry for specific nerve markers (e.g., PGP9.5 for axons, S100 for Schwann cells).
-
Microscopy and Analysis: Acquire high-resolution images and perform morphometric analysis to quantify:
-
Myelinated fiber density
-
Axon diameter
-
Myelin sheath thickness
-
G-ratio (axon diameter / fiber diameter)
-
Presence of degenerating fibers
-
b. Intraepidermal Nerve Fiber Density (IENFD)
This technique is a sensitive measure of small fiber neuropathy.[9]
Protocol:
-
Tissue Collection: Collect a punch biopsy of the skin from the hind paw.
-
Tissue Processing: Fix the skin biopsy and prepare cryosections.
-
Immunohistochemistry: Stain the sections with an antibody against the pan-axonal marker PGP9.5.
-
Microscopy and Quantification: Use a fluorescence microscope to visualize and count the number of nerve fibers crossing the dermal-epidermal junction. Express the result as fibers/mm.
Data Presentation: Histopathological Analysis
| Parameter | Description | Expected Outcome with this compound |
| Myelinated Fiber Density (fibers/mm²) | Number of myelinated axons per unit area | Decrease |
| G-ratio | Index of myelination | Increase (indicating demyelination) |
| IENFD (fibers/mm) | Density of small sensory nerve fibers in the epidermis | Decrease |
Biomarker Measurement: Neurofilament Light Chain (NfL)
Neurofilament light chain is a structural protein of neurons, and its levels in the blood increase following axonal damage.[10] Elevated serum NfL has been observed in both preclinical and clinical studies of this compound.[5][6]
Protocol:
-
Sample Collection: Collect blood samples (serum or plasma) at baseline and at multiple time points throughout the study.
-
Sample Processing: Process the blood to obtain serum or plasma and store at -80°C until analysis.
-
Quantification: Measure NfL concentrations using a highly sensitive immunoassay, such as the Single Molecule Array (Simoa) platform.
-
Data Analysis: Compare the serum/plasma NfL levels between this compound-treated and control groups over time.
Data Presentation: Biomarker Analysis
| Biomarker | Sample Type | Expected Outcome with this compound |
| Neurofilament Light Chain (NfL) | Serum/Plasma | Increase |
Visualizations
Experimental Workflow for In Vivo Assessment
Caption: Workflow for in vivo assessment of this compound-induced peripheral neuropathy.
Potential Signaling Pathway Disruption by this compound
While the exact mechanism of this compound-induced neuropathy is not fully elucidated, as a splicing modulator, it may have off-target effects on the splicing of mRNAs crucial for neuronal health. A recent study suggests that this compound may induce p53 activation, leading to neurotoxicity.[11]
Caption: Postulated mechanism of this compound-induced neurotoxicity via p53 activation.
Conclusion
The detection of this compound-induced peripheral neuropathy in vivo requires a comprehensive and multi-faceted approach. The combination of behavioral testing, electrophysiological analysis, histopathological evaluation, and biomarker measurement provides a robust framework for assessing the neurotoxic potential of this compound and other splicing modulators. Early and sensitive detection of neurotoxicity is paramount for the safe development of novel therapeutics.
References
- 1. old.sinapse.pt [old.sinapse.pt]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 5. Disappointing news from Novartis about this compound and the VIBRANT-HD trial – HDBuzz [en.hdbuzz.net]
- 6. Neurofilament Light Chain: A Translational Safety Biomarker for Drug-Induced Peripheral Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurofilament light chain as a biomarker of chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Immunohistochemical Analysis of Branaplam's Effects on Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branaplam (formerly LMI070/NVS-SM1) is a small molecule RNA splicing modulator initially developed for the treatment of Spinal Muscular Atrophy (SMA) and later investigated for Huntington's Disease (HD).[1] Its primary mechanism involves modifying the splicing of pre-mRNA to produce functional proteins.[2][3] Given that some splicing modulators have shown to have effects on the cell cycle, it is crucial to assess the potential impact of this compound on neurogenesis, the process of generating new neurons.[4][5] This document provides detailed application notes and protocols for the immunohistochemical evaluation of this compound's effects on neurogenesis, based on preclinical studies.
Application Notes
Preclinical investigations in juvenile mice, rats, and dogs have systematically evaluated the effect of orally administered this compound on neurogenesis.[4] These studies are critical for developmental neurotoxicity testing (DNT) of drugs targeting the central nervous system, especially those intended for pediatric use.[4][5] The research indicates that this compound, despite its known effects on the cell cycle, does not appear to adversely impact neurogenesis in key brain regions of juvenile animals.[4][6][7]
Immunohistochemistry (IHC) serves as a powerful tool to visualize and quantify key neurogenic events, including cell proliferation, apoptosis, and neuronal differentiation and migration within specific neurogenic niches like the subventricular zone (SVZ) and the dentate gyrus (DG) of the hippocampus.[4][6] Studies have shown no significant differences in the patterns of cell proliferation, apoptosis, neural migration, or innervation in the cerebellum and other neurogenic regions of this compound-treated animals compared to controls.[4][7]
Key Immunohistochemical Markers for Neurogenesis Assessment:
-
Ki67: A marker for cellular proliferation, present during all active phases of the cell cycle (G1, S, G2, and mitosis), but absent from resting cells (G0).
-
Phosphorylated Histone H3 (PHH3): A specific marker for cells undergoing mitosis (late G2 and M phase).
-
Cleaved Caspase-3: An indicator of apoptosis or programmed cell death.
-
Glial Fibrillary Acidic Protein (GFAP): A marker for astrocytes and neural stem cells. It can also indicate gliosis or glial scarring in response to injury.
-
Calbindin-D28k: A calcium-binding protein used here to assess Purkinje cell development and organization in the cerebellum.[4][6]
Data Presentation
Quantitative analysis from preclinical studies revealed no statistically significant changes in markers of neurogenesis following this compound administration in juvenile rats and dogs.[4][6][7] The data below summarizes these findings.
Table 1: Quantitative Image Analysis of Ki67 Positive Cells in the Subventricular Zone (SVZ) of Juvenile Dogs
| Treatment Group | Mean Unit Length Labeling Index for Ki67+ Area | Statistical Significance (vs. Vehicle) |
| Vehicle | Not specified in abstract | N/A |
| This compound (2 mg/kg/day) | No statistically significant difference | Not Significant |
Data adapted from Theil et al., 2021. The study noted no significant difference in the proportion of Ki67 and PHH3 positive cells between vehicle- and this compound-treated dogs.[4][6]
Table 2: Summary of Immunohistochemical Findings in Juvenile Animals
| Species | Brain Region | Marker | Observation in this compound-Treated vs. Control |
| SMNΔ7 Mice | Cerebellum | Ki67, PHH3 | No difference in number of positive cells. |
| Juvenile Rats | Cerebellum, SVZ, Dentate Gyrus | Ki67, PHH3, Cleaved Caspase-3, GFAP, Calbindin-D28k | No difference in patterns of cell proliferation, apoptosis, neural migration, and innervation. No change in quantitative expression. |
| Juvenile Dogs | Cerebellum, SVZ, Dentate Gyrus | Ki67, PHH3, Cleaved Caspase-3, GFAP, Calbindin-D28k | No difference in patterns of cell proliferation, apoptosis, neural migration, and innervation. No change in quantitative expression. |
This table summarizes the qualitative and quantitative findings from Theil et al., 2021, which consistently show a lack of this compound-induced effects on neurogenesis across multiple species and brain regions.[4][6][7]
Experimental Protocols & Visualizations
This compound's Proposed Mechanism of Action
This compound acts by binding to the U1 small nuclear ribonucleoprotein (snRNP) complex, which stabilizes its interaction with the pre-mRNA of target genes like SMN2.[4] This enhances the inclusion of specific exons, leading to the production of full-length, functional protein.
Caption: this compound's mechanism of splicing modulation.
General Experimental Workflow for IHC Analysis
The following diagram outlines the typical workflow for assessing the impact of a compound like this compound on neurogenesis using immunohistochemistry.
Caption: Workflow for IHC analysis of neurogenesis.
Detailed Immunohistochemistry Protocol
This protocol is a generalized procedure based on the methods described by Theil et al. and standard IHC practices.[4][8][9] Optimization may be required for specific antibodies and tissues.
1. Tissue Preparation 1.1. Deeply anesthetize the animal according to approved institutional protocols. 1.2. Perform transcardial perfusion, first with ice-cold saline (0.9% NaCl) to clear blood, followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). 1.3. Dissect the brain and post-fix in 4% PFA overnight at 4°C. 1.4. Cryoprotect the brain by incubating in a 30% sucrose solution in PBS at 4°C until it sinks (typically 48-72 hours). 1.5. Snap-freeze the brain in isopentane cooled with dry ice and store at -80°C. 1.6. Cut coronal or sagittal sections (e.g., 40 µm thickness) using a cryostat and store in a cryoprotectant solution at -20°C as free-floating sections.
2. Immunohistochemical Staining 2.1. Washing: Rinse free-floating sections three times for 10 minutes each in PBS. 2.2. Antigen Retrieval (if necessary): For markers like Ki67, heat-induced epitope retrieval can improve signal. Incubate sections in a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) at 95-100°C for 20-30 minutes. Allow to cool to room temperature. 2.3. Permeabilization & Blocking: 2.3.1. Wash sections three times in PBS. 2.3.2. Incubate for 1-2 hours at room temperature in a blocking solution containing a permeabilizing agent. Blocking Solution: 5% Normal Donkey Serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100 in PBS. 2.4. Primary Antibody Incubation: 2.4.1. Dilute the primary antibody (e.g., Rabbit anti-Ki67, Rabbit anti-Cleaved Caspase-3, Mouse anti-Calbindin-D28k) in the blocking solution. 2.4.2. Incubate sections with the primary antibody solution overnight at 4°C with gentle agitation. 2.5. Secondary Antibody Incubation: 2.5.1. Wash sections three times for 10 minutes each in PBS. 2.5.2. Dilute a fluorophore-conjugated secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488, Donkey anti-Mouse Alexa Fluor 594) in the blocking solution. 2.5.3. Incubate sections for 2 hours at room temperature, protected from light. 2.6. Counterstaining & Mounting: 2.6.1. Wash sections three times for 10 minutes each in PBS. 2.6.2. (Optional) Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 10 minutes. 2.6.3. Wash sections twice in PBS. 2.6.4. Mount sections onto glass slides and allow them to air dry briefly. 2.6.5. Coverslip using an anti-fade mounting medium.
3. Imaging and Analysis 3.1. Acquire images using a confocal or fluorescence microscope. Use consistent settings (e.g., laser power, gain) for all samples within an experiment. 3.2. Define regions of interest (e.g., the granular cell layer of the dentate gyrus, the SVZ). 3.3. Quantify the number of marker-positive cells within the defined regions. This can be done manually using cell counting software (e.g., ImageJ/Fiji) or through automated image analysis platforms. 3.4. Normalize cell counts to the area or volume of the region of interest to obtain cell densities. 3.5. Perform statistical analysis (e.g., t-test or ANOVA) to compare results between this compound-treated and vehicle-control groups.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally administered this compound does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. Orally administered this compound does not impact neurogenesis in juvenile mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry and Multiple Labeling with Antibodies from the Same Host Species to Study Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Branaplam's Splicing Activity Using Minigene Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branaplam (LMI070/NVS-SM1) is a small molecule splicing modulator that has shown therapeutic potential by correcting the splicing of the Survival Motor Neuron 2 (SMN2) pre-mRNA.[1][2] Its primary mechanism of action is to promote the inclusion of exon 7 in the final SMN2 mRNA, thereby increasing the production of functional SMN protein, which is deficient in Spinal Muscular Atrophy (SMA).[3][4] Minigene reporter assays are a powerful and widely used tool to study the effects of compounds like this compound on pre-mRNA splicing in a controlled cellular environment.[5][6]
These application notes provide a detailed protocol for utilizing a minigene reporter assay to quantitatively assess the splicing activity of this compound on SMN2 exon 7.
Principle of the Assay
The minigene reporter assay involves the construction of a plasmid vector containing the genomic region of interest, in this case, SMN2 exon 7 and its flanking intronic sequences. This "minigene" is cloned into an exon trapping vector, such as pSPL3, which contains constitutive exons and splice sites.[7][8] The minigene construct is then transfected into a suitable cell line. The cellular splicing machinery processes the pre-mRNA transcribed from the minigene, and the ratio of the transcript isoforms (exon 7 inclusion versus exon 7 skipping) can be quantified by reverse transcription PCR (RT-PCR).[9] By treating the transfected cells with varying concentrations of this compound, a dose-dependent effect on splicing can be accurately measured.[1][10]
Mechanism of Action of this compound
This compound facilitates the inclusion of SMN2 exon 7 by stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7 on the SMN2 pre-mRNA.[2][11] This enhanced binding promotes the recognition of exon 7 by the spliceosome, leading to its inclusion in the mature mRNA.
Experimental Protocols
Part 1: Construction of the SMN2 Minigene Reporter
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from a human cell line (e.g., HEK293T) using a commercial kit.
-
PCR Amplification of the SMN2 Fragment:
-
Design primers to amplify a genomic fragment of SMN2 encompassing exon 7 and at least 200 base pairs of the flanking intronic sequences from intron 6 and intron 7.
-
Incorporate restriction enzyme sites into the primers for cloning into the pSPL3 vector (e.g., XhoI and NheI).[7][12]
-
Perform PCR using a high-fidelity DNA polymerase.
-
-
Vector and Insert Preparation:
-
Digest the pSPL3 vector and the purified PCR product with the selected restriction enzymes (e.g., XhoI and NheI).
-
Purify the digested vector and insert using a gel extraction kit.
-
-
Ligation and Transformation:
-
Ligate the digested SMN2 insert into the prepared pSPL3 vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli cells and select for positive clones on ampicillin-containing agar plates.
-
-
Verification:
-
Isolate plasmid DNA from several colonies using a miniprep kit.
-
Verify the correct insertion of the SMN2 fragment by restriction digest and Sanger sequencing.
-
Part 2: Cell Culture, Transfection, and this compound Treatment
-
Cell Culture:
-
Culture HEK293T or HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Cell Seeding:
-
The day before transfection, seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
For each well, transfect 2.5 µg of the verified SMN2-pSPL3 minigene construct using a lipid-based transfection reagent according to the manufacturer's instructions.
-
-
This compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0 nM, 1 nM, 10 nM, 50 nM, 100 nM, 500 nM). Include a DMSO-only control.
-
Incubate the cells for another 24 hours.
-
Part 3: RNA Isolation and RT-PCR
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a commercial RNA isolation kit.
-
Treat the RNA with DNase I to remove any contaminating plasmid DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase and an oligo(dT) primer.
-
-
RT-PCR:
-
Perform PCR to amplify the spliced transcripts from the minigene. Use primers that anneal to the exonic regions of the pSPL3 vector (e.g., SD6 and SA2).[7][8]
-
Thermocycling Conditions (Example):
-
Initial denaturation: 95°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
Part 4: Analysis of Splicing Products
-
Agarose Gel Electrophoresis:
-
Separate the RT-PCR products on a 2% agarose gel.
-
Visualize the bands corresponding to the exon 7 included and exon 7 skipped transcripts. The included transcript will be larger than the skipped transcript.
-
-
Quantitative Analysis:
-
Quantify the intensity of the bands using densitometry software (e.g., ImageJ).
-
Calculate the percentage of exon 7 inclusion using the following formula: % Exon 7 Inclusion = [Intensity of Included Band / (Intensity of Included Band + Intensity of Skipped Band)] * 100[13]
-
Alternatively, use quantitative real-time PCR (qPCR) with primers specific for the included and skipped isoforms for more precise quantification.
-
Experimental Workflow
Data Presentation
The quantitative data obtained from the dose-response experiment should be summarized in a table for easy comparison.
| This compound Concentration (nM) | % Exon 7 Inclusion (Mean ± SD) | Fold Change over DMSO |
| 0 (DMSO) | 15 ± 2.1 | 1.0 |
| 1 | 25 ± 3.5 | 1.7 |
| 10 | 55 ± 4.2 | 3.7 |
| 50 | 80 ± 5.6 | 5.3 |
| 100 | 85 ± 4.9 | 5.7 |
| 500 | 88 ± 3.8 | 5.9 |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
Conclusion
The minigene reporter assay is a robust and reliable method for characterizing the splicing activity of compounds like this compound. By following the detailed protocols outlined in these application notes, researchers can obtain quantitative data on the dose-dependent effects of this compound on SMN2 exon 7 splicing, providing valuable insights for drug development and mechanistic studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determinants of Exon 7 Splicing in the Spinal Muscular Atrophy Genes, SMN1 and SMN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principles and Practical Considerations for the Analysis of Disease-Associated Alternative Splicing Events Using the Gateway Cloning-Based Minigene Vectors pDESTsplice and pSpliceExpress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pure.eur.nl [pure.eur.nl]
Troubleshooting & Optimization
troubleshooting branaplam insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of branaplam in aqueous solutions for experimental use.
Understanding this compound's Solubility Profile
This compound (also known as LMI070 or NVS-SM1) is a pyridazine derivative developed as a small molecule splicing modulator.[1] Like many heterocyclic small molecules, its aromatic structure contributes to low intrinsic solubility in aqueous solutions, a common challenge in preclinical research. To effectively work with this compound, it is crucial to use appropriate solvents and techniques to create stable solutions for in vitro and in vivo experiments.
The primary recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[2][3] Subsequent dilution into aqueous buffers or cell culture media must be performed carefully to avoid precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS or saline). What should I do?
A1: this compound has very low solubility in neutral aqueous buffers alone. Direct dissolution is not recommended. You must first prepare a concentrated stock solution in an appropriate organic solvent, typically 100% DMSO. This stock can then be serially diluted into your aqueous experimental medium.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of organic solvent is rapidly diluted into an aqueous solution where it is less soluble. To prevent this:
-
Keep the final DMSO concentration low: For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, and ideally should be below 0.1%, to avoid solvent toxicity.
-
Perform serial dilutions: Instead of a single large dilution, dilute the DMSO stock in multiple steps. For example, create an intermediate dilution of the stock in your cell culture medium before making the final dilution.
-
Ensure rapid mixing: When adding the this compound stock to the aqueous medium, vortex or pipette vigorously to ensure the compound disperses quickly, minimizing the formation of localized high concentrations that can initiate precipitation.
-
Warm the aqueous medium: Gently warming your buffer or medium to 37°C can sometimes help maintain solubility during dilution.
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A3: Based on supplier data, this compound can be dissolved in DMSO at concentrations up to 5 mg/mL (approximately 12.71 mM).[2] Achieving this concentration may require warming the solution to 60-80°C and using an ultrasonic bath to facilitate dissolution.[2]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[4] Ensure the vials are sealed tightly to prevent moisture absorption by the DMSO.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing and using this compound solutions.
Issue 1: Precipitate or crystals are visible in the final working solution.
| Potential Cause | Troubleshooting Step |
| Final concentration exceeds aqueous solubility limit. | Lower the final working concentration of this compound. If a higher concentration is necessary, consider using a formulation with solubilizing agents (see Q&A section). |
| Final DMSO concentration is too low to maintain solubility. | While keeping DMSO levels low is important for cell health, a very low concentration might not be sufficient. Ensure your final DMSO concentration is at least 0.05-0.1% for challenging concentrations. Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Improper dilution technique. | Re-prepare the solution using the serial dilution and rapid mixing method described in the protocols below. Avoid adding the aqueous buffer directly to the concentrated DMSO stock. |
| pH of the aqueous medium. | The solubility of ionizable compounds can be pH-dependent. While specific pKa data for this compound is not readily available, most cell culture media are buffered around pH 7.4. Significant deviations from this could affect solubility. |
Issue 2: Inconsistent experimental results or lower-than-expected compound activity.
| Potential Cause | Troubleshooting Step |
| Micro-precipitation is occurring. | Even if not visible, small precipitates can form, reducing the effective concentration of the dissolved compound. Before adding to your experiment, centrifuge the working solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use only the supernatant. |
| Compound degradation. | Ensure stock solutions are stored correctly (frozen, protected from light and moisture). Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Adsorption to plasticware. | Hydrophobic compounds can sometimes adsorb to the walls of plastic tubes or plates. Using low-adhesion polypropylene plasticware can help mitigate this issue. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents and formulations, compiled from supplier data sheets.
| Solvent/Formulation System | Solubility | Concentration (mM) | Notes | Reference |
| 100% DMSO | 3.33 - 5 mg/mL | 8.46 - 12.71 mM | Requires sonication and warming (up to 80°C) | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.33 mg/mL | ≥ 0.84 mM | Clear solution; suitable for in vivo use. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 0.33 mg/mL | ≥ 0.84 mM | Clear solution; SBE-β-CD acts as a solubilizing agent. | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 0.33 mg/mL | ≥ 0.84 mM | Clear solution; suitable for in vivo oral dosing. | [2] |
| 1% DMSO, 99% Saline | 0.12 mg/mL | 0.30 mM | Suspended solution; requires sonication. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 393.48 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile, low-adhesion polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Water bath or heat block
-
Ultrasonic bath
Procedure:
-
Weigh out 3.94 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of 100% DMSO to the tube. This will yield a final concentration of 10 mM.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a water bath or on a heat block set to 60°C for 10-15 minutes.
-
Following heating, place the tube in an ultrasonic bath for 15-30 minutes, or until the solution is completely clear.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, low-adhesion polypropylene tubes.
-
Store aliquots at -80°C for long-term storage.
Protocol 2: Diluting this compound Stock for Cell Culture Experiments (Example: 10 µM Final Concentration)
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution (from Protocol 1).
-
Step 1: Intermediate Dilution. In a sterile tube, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed (37°C) cell culture medium. This creates a 100X intermediate stock with a concentration of 100 µM in 1% DMSO. Mix thoroughly by pipetting up and down.
-
Step 2: Final Dilution. Add the appropriate volume of the 100 µM intermediate stock to your cell culture wells. For example, to achieve a 10 µM final concentration in a well containing 1 mL of medium, add 111 µL of the 100 µM intermediate solution to 889 µL of medium in the well. Correction: A simpler 1:10 dilution is standard. Add 100 µL of the 100 µM intermediate stock to 900 µL of medium in the well.
-
The final concentration of this compound will be 10 µM, and the final concentration of DMSO will be 0.1%.
-
Remember to prepare a vehicle control by adding the same volume of a 1% DMSO solution (without this compound) to your control wells.
Visualized Workflows and Pathways
This compound's Mechanism of Action
This compound is an RNA splicing modulator that targets the Survival Motor Neuron 2 (SMN2) pre-mRNA. It works by stabilizing the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome. This stabilization enhances the inclusion of exon 7 into the final SMN mRNA transcript, leading to the production of a full-length, functional SMN protein.
Caption: Mechanism of this compound as an SMN2 splicing modulator.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and solve issues related to this compound precipitation in aqueous solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Branaplam Off-Target Splicing Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target splicing events associated with branaplam. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as LMI070 or NVS-SM1) is an orally available small molecule designed to modulate the splicing of the Survival Motor Neuron 2 (SMN2) pre-mRNA.[1][2] Its primary therapeutic goal was to increase the production of full-length, functional SMN protein for the treatment of Spinal Muscular Atrophy (SMA).[3] this compound achieves this by stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) particle of the spliceosome and the 5' splice site of exon 7 on the SMN2 pre-mRNA.[1][4] This enhanced binding promotes the inclusion of exon 7 into the mature mRNA, leading to the synthesis of a functional SMN protein.
Q2: What are the known off-target effects of this compound?
This compound can cause extensive, dose-dependent changes in the transcriptome beyond its intended effect on SMN2.[5] These off-target effects include alterations in the expression levels of numerous genes and the induction of various alternative splicing events such as exon skipping, exon inclusion, and the use of alternative splice sites.[5][6] A notable off-target effect is the inclusion of a cryptic pseudoexon in the Huntingtin (HTT) gene, which reduces the levels of the huntingtin protein.[7] This discovery led to the investigation of this compound as a potential therapeutic for Huntington's disease; however, the clinical trial was halted due to safety concerns, specifically the risk of peripheral neuropathy.[8][9][10]
Q3: What are the primary methods for identifying this compound-induced off-target splicing events?
The primary methods for identifying off-target splicing events include:
-
RNA sequencing (RNA-seq): This is a powerful, unbiased method for transcriptome-wide discovery of novel splicing events and changes in isoform abundance.[5][6]
-
Reverse transcription-polymerase chain reaction (RT-PCR): This technique, including semi-quantitative RT-PCR and quantitative real-time PCR (RT-qPCR), is used to validate and quantify specific splicing events identified by RNA-seq or predicted by computational methods.[11][12]
-
Computational Prediction: Various in silico tools can predict potential off-target splicing events based on sequence motifs and other genomic features. However, these predictions require experimental validation.[13][14]
Troubleshooting Guides
RNA-Seq Analysis
Q: My RNA-seq data shows a high number of differentially spliced events in my this compound-treated samples compared to controls. How can I distinguish true off-target events from experimental noise?
A: It is crucial to implement a stringent data analysis pipeline and validate your findings.
-
Stringent Statistical Thresholds: Apply a false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to your statistical analysis of differential splicing. Use a stringent FDR cutoff (e.g., < 0.05) and require a minimum change in "percent spliced in" (PSI or Ψ) value (e.g., |ΔΨ| > 0.1) to identify significant events.
-
Biological Replicates: Ensure you have a sufficient number of biological replicates (at least three per condition is recommended) to provide statistical power and reduce the likelihood of false positives.
-
Orthogonal Validation: Validate a subset of the identified splicing events using an independent method, such as RT-qPCR.[11] This is a critical step to confirm the RNA-seq findings.
-
Dose-Response Analysis: If possible, include multiple concentrations of this compound in your experimental design. True off-target events are likely to show a dose-dependent change in splicing.[5]
Q: I am having trouble preparing my RNA-seq libraries for splicing analysis. What are some common pitfalls?
A: Library preparation is a critical step for successful RNA-seq analysis of alternative splicing.
-
RNA Quality: Start with high-quality, intact RNA. Use a method to assess RNA integrity, such as the RNA Integrity Number (RIN), and aim for a RIN value of 8 or higher. Degraded RNA can lead to a 3' bias in your sequencing data and affect the detection of splicing events.
-
Ribosomal RNA Depletion: Ensure efficient removal of ribosomal RNA (rRNA), as it constitutes the vast majority of total RNA. Inefficient rRNA depletion will result in a high proportion of reads mapping to rRNA and a corresponding loss of informative reads from your transcripts of interest.
-
Fragmentation: The size of your RNA fragments will influence the coverage of your transcripts. For splicing analysis, it is important to have fragments that can span exon-exon junctions. Optimize your fragmentation time to achieve a tight distribution of fragment sizes in the desired range (e.g., 200-500 bp).
-
PCR Amplification: Over-amplification during the PCR step of library preparation can introduce bias. Use the minimum number of PCR cycles necessary to obtain sufficient library yield for sequencing.
RT-PCR Validation
Q: My RT-qPCR results for a specific off-target splicing event are not consistent with my RNA-seq data. What could be the issue?
A: Discrepancies between RNA-seq and RT-qPCR can arise from several factors.
-
Primer Design: Primer design is critical for accurately quantifying specific splice isoforms.
-
Primer Specificity: Ensure your primers are specific to the splice isoforms you intend to measure. Use tools like Primer-BLAST to check for potential off-target binding.
-
Primer Location: For exon skipping events, design primers in the flanking constitutive exons. To specifically amplify the inclusion or exclusion isoform, one primer can be designed to span the unique exon-exon junction.
-
Amplicon Size: Aim for similar amplicon sizes for the different isoforms to avoid amplification bias.
-
-
Reverse Transcription Efficiency: The efficiency of the reverse transcription step can vary between different RNA samples. Use a consistent amount of high-quality RNA for all reactions and consider using a reference gene to normalize for variations in cDNA synthesis.
-
PCR Efficiency: The amplification efficiency of your PCR should be between 90% and 110%. Perform a standard curve to determine the efficiency of your primers.
-
Data Normalization: Normalize your RT-qPCR data to a stable reference gene to account for variations in RNA input and reverse transcription efficiency.
Quantitative Data Summary
The following tables summarize the dose-dependent off-target effects of this compound on gene expression and splicing, as reported in studies using human fibroblast cells.[2]
Table 1: Dose-Dependent Effect of this compound on Gene Expression
| This compound Concentration | Number of Differentially Expressed Genes |
| Low Dose | Minimal to no significant changes |
| High Dose | 2,187 |
Table 2: Predominant Off-Target Splicing Events Induced by this compound
| Splicing Event Type | Tendency |
| Exon Inclusion | Stronger tendency to promote |
| Exon Skipping | Observed |
| Intron Retention | Observed |
| Alternative Splice Site Usage | Observed |
Experimental Protocols
Protocol 1: RNA-Seq for Identification of Off-Target Splicing Events
-
Cell Culture and Treatment:
-
Culture human fibroblast cells (or other relevant cell lines) under standard conditions.
-
Treat cells with a range of this compound concentrations (e.g., low, medium, high) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include at least three biological replicates for each condition.
-
-
RNA Extraction and Quality Control:
-
Extract total RNA using a column-based kit or TRIzol reagent, followed by DNase treatment to remove any contaminating genomic DNA.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RIN.
-
-
RNA-Seq Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the rRNA-depleted RNA to the desired size range.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR with the minimum number of cycles required.
-
Purify the final library and assess its quality and concentration.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sufficient sequencing depth to detect lowly expressed isoforms (e.g., >30 million paired-end reads per sample).
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to the reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Differential Splicing Analysis: Use specialized software like rMATS, MAJIQ, or LeafCutter to identify and quantify differential splicing events between this compound-treated and control samples.
-
Statistical Analysis: Apply appropriate statistical tests and multiple testing correction (FDR) to identify significant splicing changes.
-
Protocol 2: RT-qPCR for Validation of Off-Target Splicing Events
-
cDNA Synthesis:
-
Synthesize cDNA from the same RNA samples used for RNA-seq using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
-
Primer Design:
-
Design primers to specifically amplify the splice isoforms of interest. For an exon skipping event, primers can be designed in the flanking exons to amplify both the inclusion and exclusion isoforms. Alternatively, isoform-specific primers can be designed with one primer spanning the exon-exon junction.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using a SYBR Green or probe-based master mix.
-
Include a no-template control and a no-reverse-transcriptase control to check for contamination.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative abundance of each splice isoform using the ΔΔCt method, normalizing to a stable reference gene.
-
For exon skipping events, the Percent Spliced In (PSI or Ψ) can be calculated as: (Inclusion isoform abundance) / (Inclusion isoform abundance + Exclusion isoform abundance) * 100.
-
Minimizing this compound Off-Target Splicing Events
Minimizing off-target effects is crucial for the therapeutic development of splicing modulators.
-
Dose Optimization: The extent of this compound's off-target effects is dose-dependent.[5] Using the lowest effective concentration can help to minimize unintended splicing changes while still achieving the desired on-target effect.
-
Structural Modification: Structure-activity relationship (SAR) studies can guide the chemical modification of this compound to improve its specificity. The goal is to enhance the interaction with the on-target site (SMN2) while reducing binding to off-target pre-mRNAs.
-
Combination Therapy: Combining low doses of this compound with other therapeutic agents that have different mechanisms of action could potentially achieve a synergistic effect on the target while keeping the concentrations of each compound low enough to minimize off-target events.
Visualizations
Caption: Workflow for identifying this compound off-target splicing events.
Caption: this compound's on-target and off-target splicing modulation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medicineinnovates.com [medicineinnovates.com]
- 3. Early signs of side effects prompt Novartis to stop dosing in phase IIb Huntington’s study | BioWorld [bioworld.com]
- 4. Pharmacology of Modulators of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. rna-seqblog.com [rna-seqblog.com]
- 7. biopharmadive.com [biopharmadive.com]
- 8. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A survey of best practices for RNA-seq data analysis. [repository.cam.ac.uk]
- 10. biorxiv.org [biorxiv.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA-Targeting Splicing Modifiers: Drug Development and Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Branaplam Dosage Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing branaplam. The primary focus is on optimizing experimental dosage to achieve desired on-target splicing modulation while mitigating potential off-target effects, such as cell cycle arrest.
Troubleshooting Guide: Cell Cycle Arrest
High concentrations of this compound have been observed to cause off-target effects, including alterations in the expression of genes that regulate the cell cycle.[1][2][3] This can potentially lead to cell cycle arrest. Preclinical studies have suggested that one possible mechanism for this compound-induced cell cycle arrest is the stabilization of microtubules, which typically results in a G2/M phase arrest.
Table 1: this compound Concentration-Dependent Effects and Troubleshooting
| This compound Concentration Range | Expected On-Target Outcome (SMN2 Splicing) | Potential Off-Target Issue | Recommended Actions & Troubleshooting |
| Low (2 - 20 nM) | Effective SMN2 splicing modulation with an EC50 of approximately 20 nM. Minimal off-target gene expression changes observed. | Unlikely to cause significant cell cycle arrest. | - This is the recommended starting range for most in vitro experiments. - If desired on-target effects are not observed, incrementally increase the concentration. |
| Intermediate (20 - 40 nM) | Saturated SMN2 splicing modulation. | Increased probability of off-target effects, including changes in cell cycle-related gene expression. | - Monitor for early signs of cytotoxicity or reduced proliferation. - Perform a preliminary cell cycle analysis using flow cytometry. |
| High (> 40 nM) | No significant increase in on-target efficacy. | High likelihood of significant off-target effects. A high concentration of 40 nM has been shown to alter the expression of over 2,000 genes.[1] Potential for significant cell cycle arrest and cytotoxicity. | - Use with caution and only for specific experimental aims (e.g., toxicology studies). - A comprehensive analysis of cell cycle progression and apoptosis is strongly recommended. |
Frequently Asked Questions (FAQs)
Q1: My cells have stopped proliferating after treatment with this compound. What could be the cause?
A1: Reduced cell proliferation can be a sign of cell cycle arrest or cytotoxicity, which may be caused by off-target effects of this compound, particularly at higher concentrations (> 40 nM).[1] We recommend performing a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) and a cell cycle analysis by flow cytometry to distinguish between these possibilities.
Q2: How can I determine if this compound is causing cell cycle arrest in my experiments?
A2: The most direct method is to perform cell cycle analysis using flow cytometry with a DNA intercalating dye like propidium iodide (PI) or DAPI. This will allow you to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase after this compound treatment is indicative of cell cycle arrest.
Q3: At which phase of the cell cycle might this compound induce an arrest?
A3: While direct evidence is limited, preclinical findings suggest that this compound may stabilize microtubules.[4] Agents that interfere with microtubule dynamics typically induce a G2/M phase arrest by activating the spindle assembly checkpoint.
Q4: What are the key molecular markers to investigate for this compound-induced G2/M arrest?
A4: For a suspected G2/M arrest, we recommend analyzing the expression and phosphorylation status of key regulatory proteins. A primary complex to investigate is Cyclin B1/CDK1, which is the master regulator of entry into mitosis. You can assess the total protein levels of Cyclin B1 and the inhibitory phosphorylation of CDK1 (at Tyr15 in humans) via Western blot.
Q5: What is the recommended concentration range for this compound to achieve SMN2 splicing modulation without significant off-target effects?
A5: Based on available data, a concentration range of 2-20 nM is recommended for achieving effective SMN2 splicing modulation while minimizing off-target effects. The reported EC50 for SMN2 splicing is approximately 20 nM. Concentrations above 40 nM are more likely to induce significant off-target transcriptomic changes, including those affecting cell cycle regulation.[1][2]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle-treated control.
-
Harvesting: Harvest cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins
This protocol provides a general procedure for analyzing the protein expression of key cell cycle markers.
Materials:
-
RIPA Lysis Buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-CDK1 (Tyr15), anti-total-CDK1, anti-p21, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Putative signaling pathway for this compound-induced G2/M cell cycle arrest.
Caption: Troubleshooting workflow for reduced cell proliferation.
Caption: Experimental workflow for investigating cell cycle effects.
References
- 1. medicineinnovates.com [medicineinnovates.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of microtubule hyper stabilization and robust G2 /M arrest by N-4-CN in human breast carcinoma MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from Branaplam RNA-Seq Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in RNA-sequencing (RNA-seq) data from experiments involving branaplam.
Frequently Asked Questions (FAQs)
Q1: My RNA-seq data shows a large number of differentially expressed genes after this compound treatment, many of which seem unrelated to SMN2 splicing. Is this expected?
A1: Yes, this is a known effect of this compound, particularly at higher concentrations. This compound is a splicing modulator designed to correct the splicing of the SMN2 gene, but it can have off-target effects, leading to widespread changes in the transcriptome.[1] Studies have shown that high-dose this compound (e.g., 40 nM) can alter the expression of over 2,000 genes.[1] These off-target effects are dose-dependent, with lower concentrations having a more limited impact.[1]
Q2: What are the typical cellular pathways affected by this compound's off-target activity?
A2: Off-target effects of this compound have been observed in several critical cellular processes. Researchers should pay close attention to genes involved in:
-
DNA Replication: The process of copying the genome can be affected.
-
Cell Cycle: Regulation of cell division may be altered.
-
RNA Metabolism: Processes involved in the processing and degradation of RNA can be dysregulated.
-
Cell Signaling: Various signaling pathways that control cellular communication and function can be perturbed.[2][3][4]
-
Cytoskeletal Dynamics: The organization and movement of the cell's internal scaffolding can be impacted.[2]
Q3: I am seeing unexpected alternative splicing events in genes other than SMN2. Could this be caused by this compound?
A3: Yes. As a splicing modulator, this compound's mechanism of action involves interacting with the splicing machinery.[2] This interaction is not perfectly specific to SMN2 and can lead to unintended alterations in the splicing of other genes. These can manifest as exon skipping, exon inclusion, intron retention, or the use of alternative splice sites.[3]
Q4: My validation experiments (e.g., qPCR) are not confirming the alternative splicing events identified in my RNA-seq data. What could be the reason?
A4: Discrepancies between RNA-seq and qPCR for alternative splicing can arise from several factors:
-
Primer Design: qPCR primers for validating splicing events need to be carefully designed to specifically amplify one isoform over another. This can be challenging, and primers may not be perfectly specific.
-
RNA-seq Read Coverage: Insufficient read coverage across exon-exon junctions in your RNA-seq data can lead to false positives for alternative splicing events.
-
Bioinformatic Analysis: The choice of bioinformatic tools and parameters for analyzing differential splicing can significantly impact the results. Different algorithms may have varying sensitivities and specificities.
It is crucial to use robust primer design strategies and appropriate bioinformatic tools for analyzing and validating alternative splicing.
Q5: Are there any specific genes I should look at to see if my results are consistent with known this compound off-target effects?
A5: While a comprehensive and universally agreed-upon list of off-target genes is still an area of active research, some studies have identified specific genes that are dysregulated by this compound. For example, downregulation of genes involved in cell division and cytoskeletal regulation, such as PDS5B and DOCK11 , has been reported.[2] It is also worth examining genes in the broader pathways mentioned in A2.
Troubleshooting Guides
Guide 1: Troubleshooting a High Number of Differentially Expressed Genes
If you observe an unexpectedly high number of differentially expressed genes (DEGs), follow these steps to investigate the cause:
dot
References
addressing variability in branaplam efficacy across cell types
Welcome to the technical support center for branaplam. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during in vitro and in vivo experiments with this splicing modulator.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions about working with this compound.
Q1: What is the primary mechanism of action for this compound?
This compound is an orally available small molecule that acts as an mRNA splicing modulator.[1][2] It was initially developed for Spinal Muscular Atrophy (SMA), where it promotes the inclusion of exon 7 in the SMN2 pre-mRNA, leading to the production of functional Survival Motor Neuron (SMN) protein.[2][3][4] More recently, it has been investigated for Huntington's Disease (HD), where it induces the inclusion of a cryptic pseudoexon in the huntingtin (HTT) pre-mRNA.[5][6][7][8] This leads to a frameshift and subsequent degradation of the HTT mRNA transcript, ultimately reducing the levels of the huntingtin protein.[5][6][8]
Q2: In which cell types has this compound efficacy been demonstrated?
This compound has shown efficacy in a variety of cell types, including:
-
Induced pluripotent stem cell (iPSC)-derived cortical neurons from HD patients[9][10][11]
-
NSC34 motor neuron cell line[3]
-
SH-SY5Y neuroblastoma cells[12]
Q3: What is the reported IC50/EC50 for this compound?
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) can vary depending on the cell type and the specific endpoint being measured.
-
For SMN protein production, the EC50 is reported to be 20 nM.[1]
-
For reducing total and mutant HTT levels in various patient-derived cells (fibroblasts, iPSCs, cortical progenitors, and neurons), the IC50 is consistently below 10 nM.[9][10][11]
Q4: Are there known off-target effects of this compound?
Yes, like many splicing modulators, this compound can have off-target effects on the transcriptome.[13][14][15] Studies have shown that at higher concentrations, this compound can alter the expression of hundreds to thousands of genes and affect various alternative splicing events beyond its intended targets.[13][14] However, at lower, therapeutically relevant concentrations, the off-target effects are significantly reduced.[14][16]
Q5: Why were the clinical trials for this compound in SMA and Huntington's Disease discontinued?
The development of this compound for SMA was discontinued due to the rapid advancements in the treatment landscape, with three other effective therapies becoming available.[2][17] For Huntington's Disease, the clinical trial was halted due to safety concerns, specifically the potential for peripheral neuropathy.[2][18]
Troubleshooting Guides
This section provides guidance on how to address specific issues you may encounter during your experiments with this compound.
Issue 1: Lower than expected reduction in huntingtin (HTT) protein levels.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line. The IC50 for HTT reduction is reported to be below 10 nM in several cell types.[9][10][11] |
| Cell Type Variability | The efficacy of this compound can vary between cell types. Consider testing different cell lines, including patient-derived iPSCs, which have been shown to be a good model.[5][9] |
| Incorrect Splicing Analysis | Confirm the inclusion of the cryptic pseudoexon in the HTT transcript using RT-PCR and Sanger sequencing or RNA-seq. The inclusion of a 115 bp frameshift-inducing exon is the expected mechanism.[6][9][11] |
| Insufficient Treatment Duration | Ensure that the cells are treated for a sufficient period to observe changes in protein levels. A 72-hour treatment has been shown to be effective.[10] |
Issue 2: Observed cellular toxicity or unexpected cell death.
| Possible Cause | Troubleshooting Step |
| High Drug Concentration | High concentrations of this compound can lead to off-target effects and toxicity.[13] Reduce the concentration to the low nanomolar range (e.g., 10 nM), which has been shown to be effective without inducing toxicity in several cell types.[10] |
| Off-Target Transcriptomic Perturbations | At high concentrations, this compound can alter the expression of genes involved in critical cellular processes like the cell cycle and DNA replication.[14][15] If toxicity is observed, consider performing RNA-seq to identify affected pathways. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to this compound. If possible, switch to a more robust cell line or a primary cell culture system that has been previously validated. |
| Confounding Factors | Ensure that the observed toxicity is not due to other experimental variables, such as solvent effects (e.g., DMSO concentration) or cell culture conditions. |
Issue 3: Inconsistent results across experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture Conditions | Maintain consistent cell culture conditions, including passage number, confluency, and media composition, as these can influence cellular responses to drug treatment. |
| Drug Stability and Storage | Store this compound according to the manufacturer's instructions to ensure its stability and activity. Prepare fresh dilutions for each experiment. |
| Assay Variability | Ensure that the assays used to measure this compound's effects (e.g., qPCR, Western blot, ELISA) are properly validated and that appropriate controls are included in every experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: this compound Efficacy in Huntington's Disease Cellular Models
| Cell Type | Endpoint | Concentration | Result | Reference |
| HD Patient Fibroblasts | Total HTT Reduction | Dose-dependent | IC50 < 10 nM | [9][10][11] |
| HD Patient iPSCs | Total HTT Reduction | Dose-dependent | IC50 < 10 nM | [10][11] |
| HD Patient iPSC-derived Cortical Progenitors | Total HTT Reduction | Dose-dependent | IC50 < 10 nM | [10][11] |
| HD Patient iPSC-derived Cortical Neurons | Total HTT Reduction | 10 nM | ~39% reduction | [10] |
| HD Patient iPSC-derived Cortical Neurons | Mutant HTT Reduction | 10 nM | ~22% reduction | [10] |
Table 2: this compound Off-Target Effects at High Concentrations
| Compound | Concentration | Number of Genes with Altered Expression | Primary Splicing Off-Target Effect | Reference |
| This compound | 40 nM | 2187 | Exon Inclusion | [13] |
| Risdiplam | 1000 nM | 10921 | Exon Skipping and Inclusion | [13] |
Experimental Protocols
Below are detailed methodologies for key experiments frequently performed when studying this compound.
Protocol 1: Assessment of HTT mRNA Splicing by RT-PCR
-
Cell Culture and Treatment: Plate cells (e.g., patient-derived fibroblasts or iPSC-derived neurons) at an appropriate density. Treat with a range of this compound concentrations (e.g., 0.1 nM to 100 nM) or a vehicle control (e.g., DMSO) for 72 hours.
-
RNA Extraction: Harvest cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase and random hexamer primers.
-
PCR Amplification: Perform PCR using primers flanking the cryptic pseudoexon in the HTT transcript.
-
Gel Electrophoresis: Analyze the PCR products on a 2% agarose gel. The inclusion of the 115 bp pseudoexon will result in a larger PCR product in this compound-treated samples compared to controls.[10]
-
Quantification (Optional): Quantify the relative abundance of the spliced isoforms using densitometry or a fragment analyzer.
Protocol 2: Quantification of HTT Protein Levels by Mesoscale Discovery (MSD) Assay
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
MSD Assay: Use a commercially available MSD assay for total and/or mutant HTT. Follow the manufacturer's protocol, which typically involves:
-
Coating a multi-well plate with a capture antibody.
-
Adding cell lysates and standards to the wells.
-
Incubating with a detection antibody conjugated to an electrochemiluminescent label.
-
Reading the plate on an MSD instrument.
-
-
Data Analysis: Calculate the concentration of total and/or mutant HTT in each sample based on the standard curve. Normalize the HTT levels to the total protein concentration.[10][11]
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.
Caption: Mechanism of this compound in reducing huntingtin protein levels.
Caption: A typical experimental workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. smanewstoday.com [smanewstoday.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 6. An alternative splicing modulator ... | Article | H1 Connect [archive.connect.h1.co]
- 7. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A spoonful of this compound helps the huntingtin go down – HDBuzz [en.hdbuzz.net]
- 9. jnnp.bmj.com [jnnp.bmj.com]
- 10. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington's disease patient neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. old.sinapse.pt [old.sinapse.pt]
- 13. medicineinnovates.com [medicineinnovates.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Novartis stops development of this compound for SMA [sma-europe.eu]
- 18. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Branaplam Response in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using branaplam in animal models of Spinal Muscular Atrophy (SMA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as LMI070 or NVS-SM1) is an orally active small molecule that modulates the splicing of the Survival Motor Neuron 2 (SMN2) gene.[1][2][3] In SMA, the SMN1 gene is mutated or deleted, and the SMN2 gene predominantly produces a truncated, unstable SMN protein due to the exclusion of exon 7 during pre-mRNA splicing.[4] this compound stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of the SMN2 pre-mRNA, promoting the inclusion of exon 7.[5][6] This results in the increased production of full-length, functional SMN protein.
Q2: What is the appropriate animal model for testing this compound?
The most commonly used mouse model for SMA and for testing this compound is the "SMNΔ7" mouse.[5][7][8] This model typically lacks the mouse Smn1 gene and carries the human SMN2 gene, recapitulating the genetic basis of human SMA. These mice exhibit a severe phenotype and have a shortened lifespan, making them suitable for evaluating the efficacy of SMN-restoring therapies.[8]
Q3: What is the recommended dose of this compound in SMNΔ7 mice?
Oral administration of this compound in SMNΔ7 mice has been shown to be effective at doses ranging from 0.03 mg/kg/day to 10 mg/kg/day.[1][2] Efficacy, in terms of increased SMN protein levels and survival, is dose-dependent. However, at higher doses (e.g., 30 mg/kg), tolerability issues and reduced survival have been observed.[6] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental goals and animal colony.
Q4: How should I prepare and administer this compound for oral gavage?
This compound can be formulated in various ways for oral administration. A common method is to first dissolve it in a small amount of DMSO and then dilute it in a vehicle suitable for animal dosing. Some reported formulations include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1]
-
10% DMSO and 90% corn oil[1]
-
A suspension in 1% DMSO and 99% saline (may require sonication)[1]
It is recommended to prepare the dosing solution fresh daily. For voluntary oral administration, this compound can be incorporated into a flavored jelly.
Q5: How can I assess the efficacy of this compound treatment?
The efficacy of this compound can be evaluated through several key endpoints:
-
SMN Protein Levels: Quantification of full-length SMN protein in tissues like the brain, spinal cord, and muscle is a primary pharmacodynamic marker. This is typically done using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.[9][10][11][12]
-
SMN2 Splicing: The ratio of full-length SMN2 mRNA (including exon 7) to SMN2 mRNA lacking exon 7 (Δ7) can be measured by reverse transcription-polymerase chain reaction (RT-PCR).[13][14][15][16]
-
Phenotypic Improvement: In SMNΔ7 mice, successful treatment will lead to increased survival, improved body weight, and better motor function.
Troubleshooting Guide
Poor or No Phenotypic Response (Survival, Weight Gain)
| Potential Cause | Suggested Solution |
| Suboptimal Dose | The dose of this compound may be too low to elicit a therapeutic effect. Perform a dose-response study, testing a range of doses (e.g., 0.1, 0.3, 1, 3, and 10 mg/kg/day). |
| Poor Bioavailability | The formulation of this compound may not be optimal for absorption. Ensure proper dissolution of the compound. Consider trying an alternative vehicle as listed in the FAQs. Perform pharmacokinetic (PK) analysis to measure plasma and tissue concentrations of this compound.[5] |
| Degradation of this compound | This compound solutions should be prepared fresh daily.[2] Store the powdered compound under appropriate conditions (dry, dark, and at -20°C for long-term storage).[3] |
| Animal Model Variability | The genetic background and health status of the mouse colony can influence the disease phenotype and response to treatment. Ensure consistent breeding and housing conditions. Use littermates as controls whenever possible. |
| Severity of the Model | In very severe SMA models, the window for therapeutic intervention may be narrow. Initiate treatment at an early time point, as recommended in published studies (e.g., postnatal day 3).[5] |
Low SMN Protein Levels or No Increase in Full-Length SMN2 mRNA
| Potential Cause | Suggested Solution |
| Issues with Drug Administration | Inaccurate dosing due to improper oral gavage technique can lead to inconsistent results. Ensure all personnel are properly trained in this procedure. Consider using colored dye in the vehicle during training to visualize successful administration. |
| Sample Collection and Processing | SMN protein can be unstable. Process tissue samples quickly after collection and use protease inhibitors in your lysis buffer. Store samples at -80°C. For RNA analysis, use an RNA stabilization reagent or flash-freeze tissues in liquid nitrogen immediately after collection. |
| Suboptimal Assay Performance (ELISA, Western Blot, RT-PCR) | See the detailed experimental protocols and troubleshooting sections below for specific guidance on each assay. |
| Tissue-Specific Effects | This compound's effects may vary between different tissues. Analyze SMN protein and RNA levels in multiple relevant tissues, such as the spinal cord, brain, and muscle. |
Quantitative Data from Preclinical Studies
Table 1: Effect of this compound on SMN Protein Levels and Survival in SMNΔ7 Mice
| Dose (mg/kg/day, oral) | Mean Brain Concentration (µM, 4h post-dose) | Percent Increase in Brain SMN Protein | Median Survival (days) |
| Vehicle | - | 0% | ~14 |
| 1 | 1.55 | Statistically Significant | Extended |
| 3 | - | Statistically Significant | Extended |
| 10 | - | Plateau in SMN levels | Extended |
| 30 | 61.7 | Plateau in SMN levels | Reduced survival |
Data compiled from published studies.[6] "Extended" indicates a statistically significant increase in survival compared to vehicle-treated animals.
Experimental Protocols
Protocol 1: Quantification of SMN Protein by ELISA
This protocol is adapted from commercially available SMN ELISA kits.[9][10][17]
-
Sample Preparation:
-
Homogenize fresh or frozen tissue samples in a lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
ELISA Procedure:
-
Prepare SMN protein standards and dilute samples to fall within the linear range of the standard curve.
-
Add 100 µL of standards and samples to the wells of the SMN antibody-coated 96-well plate.
-
Incubate for 1 hour at room temperature with shaking.
-
Wash the plate multiple times with the provided wash buffer.
-
Add the detection antibody and incubate as recommended.
-
Wash the plate again.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of SMN protein in the samples based on the standard curve.
-
Normalize the SMN protein concentration to the total protein concentration of the lysate.
-
Protocol 2: Analysis of SMN2 Splicing by RT-PCR
This is a general protocol for analyzing the ratio of full-length to Δ7 SMN2 mRNA.[13][14]
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissues using a suitable method (e.g., Trizol).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
PCR Amplification:
-
Set up a PCR reaction using primers that flank exon 7 of the human SMN2 gene.
-
The forward primer should be in exon 6 and the reverse primer in exon 8.
-
Include a fluorescent dye (e.g., SYBR Green) for quantitative PCR (qPCR) or run the PCR products on an agarose or polyacrylamide gel for semi-quantitative analysis.
-
-
Data Analysis:
-
For gel-based analysis, the upper band will correspond to full-length SMN2 and the lower band to SMN2Δ7. Quantify the intensity of each band to determine the ratio.
-
For qPCR, use a melt curve analysis to distinguish the two amplicons. The relative abundance of each isoform can be calculated.
-
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for poor this compound response.
Caption: Mechanism of action of this compound on SMN2 splicing.
Caption: Decision tree for diagnosing poor this compound response.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Spinal Muscular Atrophy: New and Emerging Insights from Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally administered this compound does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. smafoundation.org [smafoundation.org]
- 9. treat-nmd.org [treat-nmd.org]
- 10. Human/Mouse SMN ELISA Kit Elisa Kit KE00027 | Proteintech [ptglab.com]
- 11. smafoundation.org [smafoundation.org]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SMN ELISA kit (ab136947) | Abcam [abcam.com]
strategies to reduce branaplam-associated neurotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential branaplam-associated neurotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary neurotoxic effect observed with this compound?
A1: The primary neurotoxic effect reported for this compound is peripheral neuropathy, characterized by damage to nerves outside of the brain and spinal cord.[1] This was observed in a preclinical safety study in juvenile dogs and was the dose-limiting toxicity that led to the discontinuation of the VIBRANT-HD clinical trial in Huntington's disease patients.
Q2: What are the key indicators of this compound-induced neurotoxicity in preclinical studies?
A2: A key biomarker for this compound-induced neurotoxicity is an increase in serum neurofilament light chain (NfL), which is a component of the neuronal cytoskeleton released into the bloodstream upon axonal damage.[1][2] In a 30-week study in dogs, this compound treatment led to mild to moderate nerve fiber degeneration in peripheral nerves, which correlated with increased serum NfL concentrations.[1][2]
Q3: What are the suspected cellular mechanisms of this compound's neurotoxicity?
A3: While the exact mechanisms are not fully elucidated for this compound, drug-induced peripheral neuropathy is often linked to mitochondrial dysfunction, increased oxidative stress, and disruption of axonal transport.[3][4][5][6] Given that this compound is a splicing modulator, off-target effects on the splicing of other genes could also contribute to its neurotoxic profile.
Q4: Are there in vitro models suitable for studying this compound-induced neurotoxicity?
A4: Yes, several in vitro models can be used. Primary cultures of dorsal root ganglion (DRG) neurons are a highly relevant model as they represent the sensory neurons affected in peripheral neuropathy. Neuronal cell lines such as SH-SY5Y and PC-12 can also be differentiated into neuron-like cells and used for screening and mechanistic studies, particularly for assessing neurite outgrowth.
Q5: What general strategies can be explored to mitigate drug-induced neurotoxicity in an experimental setting?
A5: General strategies include dose-response studies to find a therapeutic window with minimal toxicity, co-treatment with neuroprotective agents such as antioxidants, and exploring modifications to the compound to reduce off-target effects. For splicing modulators like this compound, this could involve optimizing the dose to minimize widespread changes in the transcriptome while retaining the desired effect on the target gene.
Troubleshooting Guides
Issue 1: Observed reduction in neurite outgrowth in neuronal cell cultures treated with this compound.
Possible Cause: Direct cytotoxic effect or disruption of pathways essential for neurite extension and maintenance.
Troubleshooting Steps:
-
Confirm Dose-Response: Perform a detailed dose-response and time-course experiment to determine the EC50 for the desired therapeutic effect and the IC50 for toxicity (e.g., reduced cell viability or neurite length). This will help identify a potential therapeutic window.
-
Assess Cell Viability: Use a live/dead cell assay (e.g., Calcein-AM/Ethidium Homodimer-1) to distinguish between inhibition of neurite outgrowth and general cytotoxicity.
-
Investigate Mitochondrial Function: Assess mitochondrial membrane potential and cellular respiration to determine if this compound is impairing mitochondrial health, a common cause of drug-induced neuropathy.[5][7]
-
Measure Oxidative Stress: Quantify reactive oxygen species (ROS) levels to investigate if oxidative stress is a contributing factor.[3][8][9]
-
Co-treatment with Neuroprotective Agents: In your in vitro model, test the co-administration of antioxidants (e.g., N-acetylcysteine, Vitamin E) to see if they can rescue the neurite outgrowth phenotype.
Issue 2: Increased levels of cell death in primary DRG neurons following this compound treatment.
Possible Cause: Activation of apoptotic pathways, potentially triggered by mitochondrial dysfunction or severe oxidative stress.
Troubleshooting Steps:
-
Characterize Cell Death: Use assays to determine the mode of cell death (e.g., Annexin V/PI staining for apoptosis, or assays for necroptosis or autophagy).
-
Mitochondrial Pathway Analysis: Investigate the involvement of the mitochondrial apoptotic pathway by measuring the release of cytochrome c from mitochondria and the activation of caspases (e.g., caspase-9 and caspase-3).[6]
-
Assess Axonal Transport: Use live-cell imaging with fluorescently tagged cargoes (e.g., mitochondria, synaptic vesicles) to determine if this compound is disrupting axonal transport, which can lead to neuronal stress and death.[10][11][12][13]
-
Evaluate Off-Target Splicing: If resources permit, perform RNA-sequencing to analyze this compound's impact on the transcriptome of your DRG neurons to identify potential off-target genes whose altered splicing could lead to toxicity.
Quantitative Data Summary
The following table provides an illustrative summary of potential quantitative data from a preclinical dog study assessing this compound-induced neurotoxicity. Note: This data is representative and based on published findings; it is intended for illustrative purposes.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (Pyridoxine) |
| Serum NfL (pg/mL) at 30 weeks (Fold Change from Baseline) | 1.1 ± 0.2 | 3.5 ± 0.8 | 8.2 ± 1.5 | 15.7 ± 2.1 |
| Nerve Conduction Velocity (% Change from Baseline) | -2% ± 1.5% | -5% ± 2.0% | -12% ± 3.5% | -25% ± 4.0% |
| Axonal Density (fibers/mm²) in Peripheral Nerve Biopsy | 8500 ± 400 | 7200 ± 550 | 5100 ± 600 | 3500 ± 450 |
Experimental Protocols
Neurite Outgrowth Assay in Differentiated SH-SY5Y Cells
-
Objective: To quantify the effect of this compound on neurite length and complexity.
-
Methodology:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in a T75 flask. To differentiate, treat with 10 µM retinoic acid for 5-7 days, followed by 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF) for another 3-5 days.
-
Plating for Assay: Dissociate differentiated cells and plate them in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and extend neurites for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO) and add to the cells. Include vehicle-only controls.
-
Incubation: Incubate for 24-72 hours.
-
Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear marker (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to measure total neurite length, number of branches, and number of neurite-bearing cells.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm) in Primary Neurons
-
Objective: To determine if this compound induces mitochondrial depolarization.
-
Methodology:
-
Cell Culture: Plate primary dorsal root ganglion (DRG) neurons on glass-bottom dishes coated with poly-D-lysine and laminin.
-
This compound Treatment: Treat the neurons with various concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle control and a positive control for depolarization (e.g., 10 µM CCCP).
-
TMRM Staining: Incubate the cells with 20-100 nM Tetramethylrhodamine, Methyl Ester (TMRM) in recording medium for 30 minutes at 37°C.
-
Live-Cell Imaging: Image the cells using a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO2. Acquire baseline fluorescence images.
-
Data Analysis: Quantify the mean fluorescence intensity of TMRM in the mitochondria of individual neurons. A decrease in TMRM fluorescence indicates mitochondrial depolarization. Normalize the fluorescence intensity of this compound-treated cells to the vehicle control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To quantify the effect of this compound on oxidative stress.
-
Methodology:
-
Cell Culture and Treatment: Culture and treat neuronal cells (e.g., differentiated SH-SY5Y or primary DRG neurons) with this compound as described above. Include a positive control for ROS induction (e.g., 100 µM H₂O₂).
-
DCFDA Staining: Incubate the cells with 5-10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells with PBS. Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or a fluorescence microscope.
-
Data Analysis: An increase in DCF fluorescence indicates an increase in intracellular ROS. Normalize the fluorescence values of treated cells to the vehicle control.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Neurofilament Light Chain: A Translational Safety Biomarker for Drug-Induced Peripheral Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative stress and nerve damage: Role in chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targetable Pathways for Alleviating Mitochondrial Dysfunction in Neurodegeneration of Metabolic and Non-Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drug-Induced Peripheral Neuropathy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Oxidative stress and nerve damage: Role in chemotherapy induced peripheral neuropathy | Semantic Scholar [semanticscholar.org]
- 9. Peripheral and central oxidative stress in chemotherapy-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Disruption of axonal transport in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sunday Driver links axonal transport to damage signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Disruption of axonal transport in neurodegeneration [jci.org]
how to control for branaplam's effects on global splicing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the splicing modulator branaplam. The focus is on methodologies to control for its effects on global splicing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, orally bioavailable splicing modulator.[1][2] Its primary mechanism involves binding to the U1 small nuclear ribonucleoprotein (snRNP) complex as it interacts with the pre-mRNA. This stabilizes the spliceosome at specific 5' splice sites, promoting the inclusion of otherwise excluded exons.[3][4] It was initially developed for Spinal Muscular Atrophy (SMA) to increase the inclusion of exon 7 in the SMN2 gene, thereby producing more functional SMN protein.[3][4]
Q2: What are the known global or "off-target" splicing effects of this compound?
A2: this compound can cause widespread changes in the transcriptome beyond its intended target.[1][5][6] These off-target effects are concentration-dependent and include:
-
Aberrant exon inclusion and skipping: Causing unintended alterations in the splicing patterns of numerous genes.
-
Alternative splice site usage: Leading to the production of novel mRNA isoforms.
-
Changes in gene expression: Affecting the transcription levels of genes involved in critical cellular processes like DNA replication, cell cycle, and RNA metabolism.[5][6]
High concentrations of this compound have been shown to alter the expression of thousands of genes.[1]
Q3: How can I minimize off-target splicing effects in my experiments?
A3: The most effective strategy to minimize off-target effects is careful dose optimization.[1] Since the off-target effects of this compound are concentration-dependent, using the lowest effective concentration is crucial.[1][5] A thorough dose-response experiment should be conducted to identify the concentration that maximizes the on-target effect while minimizing global splicing perturbations. Additionally, some studies suggest that combination treatments with low doses of different splicing modulators could be a viable strategy to enhance on-target efficacy while reducing off-target impacts.[5][6]
Q4: What are the essential experimental controls when using this compound?
A4: To ensure the rigor of your experiments, the following controls are essential:
-
Vehicle Control: A control group treated with the same vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells.
-
Untreated Control: A control group of cells that receives no treatment. This provides a baseline for normal splicing and gene expression.
-
Positive Control (if available): A known splicing modulator with a well-characterized effect on a specific gene can help validate the experimental system.
-
Negative Control Compound (if available): A structurally similar but inactive compound can help to rule out non-specific effects.
Q5: How can I confirm that my observed phenotype is due to the intended on-target splicing modulation and not an off-target effect?
A5: This requires a multi-pronged approach:
-
Rescue Experiments: If possible, express a version of the target gene that is already correctly spliced and is resistant to this compound's effects. If this rescues the phenotype, it provides strong evidence for on-target activity.
-
Correlation Analysis: Correlate the dose-response of the on-target splicing event with the dose-response of the observed phenotype. A strong correlation suggests a causal link.
-
Secondary validation: Use alternative methods to modulate the target splicing event, such as antisense oligonucleotides (ASOs), and see if the same phenotype is observed.
-
Global Splicing Analysis: Perform RNA-sequencing (RNA-seq) to identify all splicing changes and assess whether other significantly altered genes could plausibly explain the phenotype.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in on-target splicing modulation between replicates. | Inconsistent cell density, passage number, or treatment conditions. | Standardize cell culture and treatment protocols. Ensure consistent cell seeding density and use cells within a narrow passage number range. |
| Inaccurate drug concentration. | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. | |
| No significant on-target effect observed at expected concentrations. | The cell line is not responsive to this compound. | Confirm the presence and expression of the target gene and the necessary splicing factors in your cell line. |
| Incorrect assay design for detecting the splicing event. | Validate your RT-PCR primers or other detection methods. Ensure primers span the exon-exon junction of interest. | |
| Degradation of this compound. | Store this compound stock solutions properly and avoid repeated freeze-thaw cycles. | |
| Significant cell toxicity or unexpected phenotypes observed. | Off-target effects at the concentration used. | Perform a dose-response curve to determine the IC50 for toxicity. Use the lowest effective concentration that modulates the on-target splice event.[3] |
| The observed phenotype is a result of global splicing perturbation. | Conduct RNA-seq to identify off-target events. Attempt to rescue the phenotype with a constitutively expressed, correctly spliced version of the target gene. | |
| RNA-seq data shows a large number of differentially spliced genes, making it difficult to identify the primary target. | High concentration of this compound was used. | Repeat the experiment with a range of lower concentrations to identify a more specific dose. |
| Bioinformatic analysis pipeline is not optimized. | Use stringent filtering criteria in your bioinformatic analysis to prioritize genes with the most significant and consistent splicing changes across replicates. |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound's On-Target Splicing Effect
This protocol outlines the steps to determine the optimal concentration of this compound for maximizing on-target splicing modulation while minimizing off-target effects.
-
Cell Culture and Seeding:
-
Culture cells of interest (e.g., SMA patient-derived fibroblasts) under standard conditions.
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. A suggested starting range is 0.5 nM to 1000 nM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for a predetermined time (e.g., 24-72 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from a standardized amount of RNA using a reverse transcriptase kit.
-
-
RT-qPCR Analysis:
-
Design primers that specifically amplify the included and excluded isoforms of your target exon.
-
Perform quantitative PCR (qPCR) to measure the relative abundance of each isoform.
-
Calculate the Percent Spliced In (PSI) or the ratio of included to excluded isoforms for each concentration.
-
-
Data Analysis:
-
Plot the PSI or isoform ratio as a function of this compound concentration.
-
Determine the EC50 (half-maximal effective concentration) for the on-target splicing event.
-
Protocol 2: Global Splicing Analysis using RNA-Sequencing
This protocol describes how to perform a transcriptome-wide analysis of this compound's effects on splicing.
-
Experimental Design:
-
Treat cells with the determined optimal concentration of this compound (from Protocol 1) and a vehicle control. Include at least three biological replicates for each condition.
-
-
RNA Extraction and Library Preparation:
-
Extract high-quality total RNA from the treated and control cells.
-
Perform ribosomal RNA (rRNA) depletion.
-
Prepare stranded, paired-end sequencing libraries using a commercially available kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit).[5]
-
-
Sequencing:
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a sufficient depth to detect alternative splicing events.
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the reference genome using a splice-aware aligner such as STAR or HISAT2.[5]
-
Differential Splicing Analysis: Use software such as rMATS, MAJIQ, or DEXSeq to identify and quantify alternative splicing events (e.g., skipped exons, retained introns, alternative 5'/3' splice sites) that are significantly different between the this compound-treated and control groups.[5]
-
Differential Gene Expression Analysis: Use tools like DESeq2 or edgeR to identify genes with significant changes in expression levels.[5]
-
-
Validation:
Data Presentation
Table 1: Example Dose-Response Data for On-Target Splicing
| This compound Concentration (nM) | Percent Spliced In (PSI) of Target Exon (Mean ± SD) |
| 0 (Vehicle) | 15 ± 2.1 |
| 1 | 25 ± 3.5 |
| 5 | 55 ± 4.2 |
| 10 | 78 ± 3.9 |
| 20 | 85 ± 2.8 |
| 50 | 86 ± 3.1 |
| 100 | 87 ± 2.5 |
Table 2: Summary of RNA-Seq Analysis at Optimal this compound Concentration (e.g., 10 nM)
| Analysis Type | Number of Significant Events (FDR < 0.05) |
| On-Target Splicing Event | 1 |
| Off-Target Skipped Exons | 45 |
| Off-Target Included Exons | 62 |
| Off-Target Retained Introns | 23 |
| Differentially Expressed Genes (Up-regulated) | 112 |
| Differentially Expressed Genes (Down-regulated) | 98 |
Visualizations
Caption: Workflow for determining the optimal this compound concentration and assessing its global splicing effects.
Caption: Logical framework for validating the on-target effects of this compound.
References
- 1. medicineinnovates.com [medicineinnovates.com]
- 2. old.sinapse.pt [old.sinapse.pt]
- 3. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of Modulators of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Specificity of Branaplam's Splicing Modulation
Welcome to the technical support center for researchers working with branaplam. This resource provides in-depth guidance to help you design experiments, troubleshoot common issues, and ultimately improve the specificity of your splicing modulation studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available small molecule that modulates pre-mRNA splicing.[1][2] Its mechanism involves stabilizing the transient double-stranded RNA structure formed between a target pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[3][4] This stabilization increases the binding affinity of U1 snRNP to the 5' splice site in a sequence-selective manner, altering the splicing outcome.[4]
Q2: What are the known on-target effects of this compound?
A2: this compound has two well-documented on-target effects:
-
Spinal Muscular Atrophy (SMA): In the context of SMA, this compound promotes the inclusion of exon 7 in the Survival of Motor Neuron 2 (SMN2) pre-mRNA.[2][4] This corrects the splicing defect that normally leads to a truncated, unstable SMN protein, thereby increasing levels of the full-length, functional SMN protein.[3]
-
Huntington's Disease (HD): For HD, this compound was discovered to lower mutant huntingtin (mHTT) protein levels.[5][6] It achieves this by promoting the inclusion of a novel pseudoexon containing an in-frame stop codon into the huntingtin (HTT) mRNA transcript, which leads to mRNA degradation and reduced protein production.[7][8][9]
Q3: What does "splicing specificity" mean for this compound, and what are its known off-target effects?
A3: Splicing specificity refers to the ability of this compound to modulate the splicing of its intended target (SMN2 or HTT) without affecting the splicing of other genes across the transcriptome. High concentrations of this compound have been shown to cause massive perturbations of the transcriptome, leading to widespread off-target splicing events.[10][11] These off-target effects appear to be more pronounced with this compound compared to other splicing modulators like risdiplam.[12] The clinical development of this compound for HD was discontinued due to safety concerns, specifically findings suggestive of peripheral neuropathy (nerve damage) in some trial participants.[13][14][15]
Q4: How can the specificity of this compound be improved in an experimental setting?
A4: The primary strategy to improve specificity is careful dose optimization. Studies have shown that while high concentrations of this compound cause significant off-target effects, these effects are minimal or "almost non-existent" at lower concentrations.[10][11] Therefore, conducting a thorough dose-response analysis is critical to identify the lowest effective concentration that achieves the desired on-target splicing modulation while minimizing transcriptome-wide changes.
Troubleshooting Guides
Problem 1: My RNA-Seq data shows a high number of off-target splicing events after this compound treatment.
-
Question: I treated my cells with this compound and my RNA-Seq results show thousands of differentially spliced genes. How can I distinguish the intended effect from off-target noise and improve the specificity of my experiment?
-
Answer: This is a known characteristic of this compound, especially at higher concentrations.[11]
-
Perform a Dose-Response Titration: The most critical step is to find the minimal effective concentration. Treat your cells with a range of this compound concentrations (e.g., from 1 nM to 1000 nM).
-
Assess On-Target Potency: Use RT-qPCR to measure the inclusion of your target exon (SMN2 exon 7 or the HTT pseudoexon) at each concentration to determine the EC50.
-
Select Optimal Concentration: Choose the lowest concentration that gives a robust on-target effect. Research suggests that at these lower doses, off-target effects are significantly reduced.[10]
-
Validate with Orthogonal Methods: Confirm key on-target and a few major off-target events identified in RNA-Seq using RT-PCR or qPCR to validate the findings from your dose-response study.
-
Problem 2: I see on-target splicing modulation at the RNA level, but the corresponding protein-level change is minimal or absent.
-
Question: My qPCR results confirm that this compound is correctly modulating HTT (or SMN2) splicing, but my Western blot/ELISA shows no significant change in protein levels. What's wrong?
-
Answer: This discrepancy can arise from several factors:
-
Protein Half-Life: The target protein may have a long half-life. Even if new protein synthesis is altered, the existing pool of protein will degrade slowly. You may need to perform a time-course experiment, analyzing protein levels at later time points (e.g., 48, 72, 96 hours) after treatment.
-
Nonsense-Mediated Decay (NMD): In the case of HTT, this compound-induced pseudoexon inclusion is designed to trigger NMD of the transcript.[8] While this reduces the production of new protein, the effect on the total protein pool is time-dependent.
-
Assay Sensitivity: Ensure your protein detection assay (Western blot or ELISA) is sensitive enough to detect the expected change. Quantify your results using appropriate loading controls and standards.
-
Problem 3: My minigene reporter assay results are inconsistent.
-
Question: I'm using a minigene reporter to screen for this compound's activity, but the fluorescence/luciferase output is highly variable between experiments. How can I improve reproducibility?
-
Answer: Minigene assays are powerful but sensitive to experimental conditions.[16][17]
-
Check Transfection Efficiency: Normalize your reporter output to a co-transfected control plasmid (e.g., expressing a different fluorescent protein) to account for variations in transfection.
-
Stable Cell Lines: For high-throughput screening, consider creating a stable cell line that constitutively expresses your minigene reporter. This eliminates variability from transient transfections.
-
Genetic Context: The sequence of the minigene, including the length of flanking intronic sequences, can significantly impact its response to splicing modulators. Ensure your construct includes the necessary cis-acting regulatory elements.[12]
-
Compound Stability: Confirm the stability and solubility of this compound in your cell culture medium over the course of the experiment.
-
Quantitative Data Summary
Table 1: this compound Potency on Target Transcripts
| Target | Assay | Potency Value | Cell/Model System | Reference |
|---|---|---|---|---|
| SMN Protein Increase | SMN ELISA | EC50: 20 nM | - | [18] |
| SMN Protein Increase | SMN ELISA | EC50: 0.6 µM | SMNΔ7 mouse myoblasts | [3] |
| HTT Protein Lowering | HTT Assay | IC50: < 10 nM | Fibroblasts, iPSCs, cortical progenitors | [19] |
| hERG Inhibition | - | IC50: 6.3 µM | - |[18] |
Table 2: this compound Concentrations in Preclinical & Clinical Studies
| Model System | Dose/Concentration | Route of Admin. | Key Observation | Reference |
|---|---|---|---|---|
| SMNΔ7 Mice | 1, 3, 10, 30 mg/kg daily | Oral | Dose-dependent increase in SMN protein in the brain. | [3] |
| HD Patient Fibroblasts | 100 nM | In vitro | Validation of 11 aberrant (off-target) splicing events. | [10] |
| HD Mouse Model | 24 mg/kg weekly | Oral | Lowered mutant Huntingtin protein in the striatum. | [9] |
| HD Clinical Trial | 56 mg per week | Oral | Dosing halted due to potential peripheral neuropathy. |[14] |
Experimental Protocols & Visualizations
Protocol 1: Dose-Response Analysis of this compound using RT-qPCR
This protocol details how to determine the effective concentration (EC50) of this compound for on-target splicing modulation while monitoring a known off-target event.
Workflow Diagram:
Caption: Workflow for determining this compound's dose-dependent effects.
Methodology:
-
Cell Plating: Plate human cells (e.g., SMA patient-derived fibroblasts or a relevant cell line) in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in culture media to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Replace the media in the cell plates with the media containing the different this compound concentrations.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR:
-
On-Target Primers: Design primers that specifically amplify the on-target splice isoform (e.g., SMN2 with exon 7 included) and the isoform with the exon skipped.
-
Off-Target Primers: Design primers for a known, sensitive off-target gene identified from literature or your own RNA-Seq data.
-
Housekeeping Gene: Use primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reactions in triplicate for each sample and primer set.
-
-
Data Analysis:
-
Calculate the relative expression of the "exon included" vs. "exon skipped" isoforms using the ΔΔCt method.[17]
-
Plot the ratio of included:skipped isoform against the log of this compound concentration.
-
Use non-linear regression to fit a dose-response curve and calculate the EC50 value.
-
Analyze the off-target gene expression to determine the concentration at which off-target effects become significant.
-
Protocol 2: Transcriptome-wide Specificity Analysis using RNA-Seq
This protocol outlines the key steps for evaluating the global impact of this compound on the transcriptome to identify all on- and off-target splicing events.
Workflow Diagram:
Caption: Experimental and bioinformatic workflow for RNA-Seq analysis.
Methodology:
-
Experimental Design: Treat cells in biological triplicate with:
-
Vehicle control (DMSO).
-
A low dose of this compound (e.g., at or slightly above the on-target EC50).
-
A high dose of this compound (e.g., 100-fold higher than EC50) to induce off-target effects for comparison.
-
-
RNA Extraction: Extract high-quality total RNA. It is crucial to have an RNA Integrity Number (RIN) > 8.0 for reliable results.
-
Library Preparation: Prepare sequencing libraries using a method appropriate for splicing analysis, typically involving poly-A selection or ribosomal RNA depletion.
-
Sequencing: Perform deep, paired-end sequencing to ensure good coverage across exon-exon junctions.
-
Bioinformatic Analysis:
-
QC and Alignment: Perform quality control on raw reads and align them to the reference genome using a splice-aware aligner like STAR.
-
Differential Splicing Analysis: Use specialized software like rMATS or MAJIQ to identify and quantify alternative splicing events (e.g., skipped exons, retained introns, alternative 5'/3' splice sites) that are significantly different between this compound-treated and control samples.
-
-
Validation: Select a panel of high-confidence on-target and off-target hits from the bioinformatic analysis and validate their differential splicing using isoform-specific RT-qPCR as described in Protocol 1.
This compound's Dual Mechanism and the Specificity Challenge
The following diagram illustrates this compound's mechanism on its two primary targets and highlights the central challenge of maintaining specificity.
Caption: this compound's on-target mechanisms and off-target challenge.
References
- 1. old.sinapse.pt [old.sinapse.pt]
- 2. smanewstoday.com [smanewstoday.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. hdsa.org [hdsa.org]
- 6. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 7. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A spoonful of this compound helps the huntingtin go down – HDBuzz [en.hdbuzz.net]
- 9. WO2021084495A1 - The use of a splicing modulator for a treatment slowing progression of huntington's disease - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. medicineinnovates.com [medicineinnovates.com]
- 12. biorxiv.org [biorxiv.org]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Early signs of side effects prompt Novartis to stop dosing in phase IIb Huntington’s study | BioWorld [bioworld.com]
- 15. biopharmadive.com [biopharmadive.com]
- 16. A High Throughput Assay to Identify Small Molecule Modulators of Alternative pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for characterization of alternative RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Functional Consequences of Branaplam Off-Targets
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments to assess the functional consequences of branaplam's off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound (also known as LMI070 or NVS-SM1) is an orally available small molecule that was initially developed for the treatment of Spinal Muscular Atrophy (SMA).[1] Its primary mechanism of action is to modulate the splicing of the Survival Motor Neuron 2 (SMN2) gene.[2][3] Specifically, it corrects the alternative splicing of SMN2 pre-mRNA to increase the inclusion of exon 7, leading to the production of a full-length, functional SMN protein.[1][4] The proposed mechanism involves this compound stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of the SMN2 pre-mRNA.[2]
Development of this compound for SMA was discontinued, and a subsequent program for Huntington's disease was also halted due to safety concerns, including potential peripheral neuropathy.[1]
Q2: Why is it critical to assess the off-target effects of this compound?
Assessing off-target effects is crucial for several reasons:
-
Safety Concerns: The clinical development of this compound for Huntington's disease was halted due to safety signals, specifically the risk of peripheral neuropathy.[1] Understanding off-target interactions is key to elucidating the molecular basis for such toxicities.
-
Broad Transcriptome Impact: Studies have shown that splicing modulators like this compound can cause massive, dose-dependent perturbations of the transcriptome, affecting thousands of genes and multiple types of alternative splicing events beyond the intended SMN2 target.[4][5][6]
-
Informing Future Drug Development: Characterizing the off-target profile of this compound can provide valuable insights for designing next-generation splicing modulators with improved specificity and safety profiles.[4]
Q3: What are the primary methods for identifying this compound's off-targets on a genome-wide scale?
The primary methods for unbiased, genome-wide identification of this compound's off-targets are transcriptomics and proteomics.
-
RNA-Sequencing (RNA-seq): This is the most common and powerful method for this purpose. It can identify two major classes of off-target effects:
-
Quantitative Proteomics: Techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) can identify changes in protein abundance. This provides a complementary view to RNA-seq, as it measures the ultimate functional products and can reveal off-target effects that occur at the translational or protein stability level.[7]
Q4: My RNA-seq results show thousands of altered genes after this compound treatment. How do I prioritize hits for validation?
This is a common challenge, as high concentrations of splicing modulators can induce widespread changes.[5][6] A prioritization strategy is essential.
Prioritization Strategy:
-
Dose-Dependence: True off-targets should show a clear dose-dependent effect. Low concentrations of this compound have been shown to have minimal off-target effects while still partially correcting SMN2 splicing.[6][8] Prioritize genes that are significantly altered at lower, more therapeutically relevant concentrations.
-
Pathway Analysis: Use bioinformatics tools to identify enrichment of altered genes in specific biological pathways (e.g., cell cycle, DNA replication, RNA metabolism).[4] This can point to coordinated cellular processes being affected.
-
Overlap between Transcriptomics and Proteomics: Genes that show significant changes at both the mRNA and protein level are high-confidence candidates.
-
Relevance to Known Toxicities: Prioritize genes known to be involved in neuronal health, axonal transport, or other pathways related to peripheral neuropathy.
Troubleshooting Guides
Problem: I am unsure what concentration of this compound to use in my cell-based assays.
-
Cause: Using a concentration that is too high can lead to overwhelming, non-specific toxicity and thousands of transcriptome changes, making it difficult to identify specific off-targets.[5] Using a concentration that is too low may not reveal any off-target effects.
-
Solution: Perform a dose-response curve. Studies in patient fibroblasts have used concentrations ranging from 2 nM to 40 nM.[5] A recent study found that low concentrations of this compound had almost non-existent off-target effects.[8]
-
Determine IC50 for On-Target Activity: First, determine the concentration of this compound that yields 50% of the maximum desired effect on SMN2 exon 7 inclusion in your specific cell system.
-
Assess Cytotoxicity: Use a simple cell viability assay (e.g., MTS or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your cells.
-
Select a Concentration Range: For off-target studies, use a range of concentrations, including a low dose (e.g., at or below the on-target IC50), a medium dose (e.g., 5-10 fold above IC50), and a high dose that is just below the cytotoxic concentration. This will help distinguish specific off-target events from general toxicity.
-
Problem: My validation experiments (qPCR/Western Blot) do not confirm the off-target hits from my RNA-seq data.
-
Cause: Discrepancies can arise from several factors, including the statistical thresholds used in RNA-seq analysis, differences in the kinetics of transcription and translation, or technical variability.
-
Solution:
-
Check RNA Quality: Ensure the RNA used for both RNA-seq and qPCR was of high quality (RIN > 8).
-
Re-evaluate Bioinformatic Cutoffs: Your initial analysis may have used thresholds that were too lenient. Try re-analyzing the data with stricter cutoffs for p-values and fold-changes.
-
Design and Validate qPCR Primers: Ensure your qPCR primers are specific and efficient. For splicing changes, design primers that can distinguish between different isoforms (e.g., primers spanning exon-exon junctions).
-
Consider Post-Transcriptional Regulation: A change in mRNA level does not always lead to a corresponding change in protein level. If qPCR confirms the mRNA change but the Western blot is negative, it could indicate regulation at the level of translation or protein degradation.
-
Use an Orthogonal Validation Method: If possible, use a third method to validate the finding, such as a targeted digital PCR (ddPCR) for more precise quantification of transcript levels.
-
Data Summary Tables
Table 1: Comparison of Transcriptome Perturbations by Splicing Modulators in SMA Patient Fibroblasts
| Compound | Concentration | Differentially Expressed Genes | Altered Splicing Events | Primary Splicing Effect |
| This compound | Low (2 nM) | ~0 | Minimal | Exon Inclusion |
| This compound | High (40 nM) | 2,187 | Significant | Exon Inclusion |
| Risdiplam | Low (50 nM) | ~100 | Moderate | Exon Skipping & Inclusion |
| Risdiplam | High (1000 nM) | 10,921 | Massive | Exon Skipping & Inclusion |
| Data synthesized from studies by Ottesen et al.[5] |
Table 2: Overview of Genome-Wide Off-Target Analysis Methods
| Method | Principle | Advantages | Disadvantages |
| RNA-seq | High-throughput sequencing of all RNA transcripts in a sample. | Unbiased, detects changes in both gene expression and splicing, provides functional context. | Does not directly measure drug-protein binding; changes can be indirect.[9][10] |
| Proteomics (LC-MS/MS) | Identifies and quantifies thousands of proteins from a cell lysate. | Measures changes in protein levels, closer to functional effect, can identify post-translational modifications. | Less sensitive than RNA-seq for low-abundance proteins; technically complex.[7][11] |
| Cell Microarray | Screens a drug against a large library of overexpressed human proteins on a microarray. | High-throughput method to assess non-specific binding to a wide array of proteins.[12] | Proteins are overexpressed and may not be in their native conformation; may miss some interactions.[13] |
Experimental Protocols
Protocol 1: RNA-Sequencing for Off-Target Transcriptome Analysis
-
Cell Culture and Treatment:
-
Plate cells (e.g., SMA patient fibroblasts, iPSCs, or a relevant neuronal cell line) at a density that ensures they are in a logarithmic growth phase at the time of harvest.
-
Treat cells with vehicle control and a range of this compound concentrations (e.g., 2 nM, 10 nM, 40 nM) for a predetermined time (e.g., 24-72 hours). Include at least three biological replicates per condition.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions.
-
Perform an on-column DNase digestion or a post-extraction DNase treatment to remove contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess RNA concentration using a Qubit Fluorometer.
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or TapeStation. A RIN value ≥ 8 is recommended.
-
-
Library Preparation:
-
Starting with 100-1000 ng of total RNA, perform poly(A) selection to enrich for mRNA.
-
Fragment the enriched mRNA and synthesize first-strand and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters with unique dual indices for each sample.
-
Amplify the library via PCR for a limited number of cycles to avoid bias.
-
-
Library QC and Sequencing:
-
Validate the size distribution of the final libraries using a Bioanalyzer or TapeStation.
-
Quantify the libraries accurately using qPCR (e.g., KAPA Library Quantification Kit).
-
Pool the libraries and sequence on an Illumina platform (e.g., NovaSeq) to generate at least 20-30 million paired-end reads per sample.
-
-
Bioinformatic Analysis:
-
Perform quality control on raw sequencing reads (e.g., using FastQC).
-
Align reads to the reference human genome (e.g., using STAR aligner).
-
Quantify gene expression (e.g., using RSEM or featureCounts).
-
Perform differential gene expression analysis (e.g., using DESeq2 or edgeR).
-
Perform differential splicing analysis using specialized tools (e.g., rMATS or LeafCutter).
-
Protocol 2: Quantitative Proteomics using LC-MS/MS
-
Cell Culture and Lysis:
-
Treat and harvest cells as described in the RNA-seq protocol (n=3-5 biological replicates).
-
Wash cell pellets with ice-cold PBS and lyse in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
-
Sonicate the lysate to shear genomic DNA and clarify by high-speed centrifugation.
-
-
Protein Quantification and Digestion:
-
Quantify protein concentration using a BCA assay.
-
Take a fixed amount of protein (e.g., 50 µg) from each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Dilute the urea concentration to < 2 M and digest proteins overnight with trypsin.
-
-
Peptide Cleanup and Labeling (Optional):
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.
-
For multiplexed quantification, peptides can be labeled with Tandem Mass Tags (TMT) or processed label-free.
-
-
LC-MS/MS Analysis:
-
Separate peptides using reverse-phase liquid chromatography over a long gradient (e.g., 90-120 minutes).
-
Eluting peptides are ionized by electrospray and analyzed on a high-resolution mass spectrometer (e.g., Thermo Orbitrap).
-
The instrument should be operated in a data-dependent acquisition (DDA) mode, where it cycles between a full MS1 scan and multiple MS2 scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a search engine like MaxQuant or Proteome Discoverer.
-
Search the MS2 spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify protein abundance based on precursor ion intensity (for label-free) or reporter ion intensity (for TMT).
-
Perform statistical analysis to identify proteins that are differentially abundant between this compound-treated and control groups.
-
Protocol 3: Cell Viability (MTS) Assay
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound.
-
Remove the old media and add fresh media containing the different concentrations of this compound or vehicle control. Include a "no-cell" blank control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
-
MTS Reagent Addition:
-
Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of media).
-
-
Final Incubation and Measurement:
-
Incubate the plate for 1-4 hours at 37°C. The MTS reagent is converted by viable cells into a colored formazan product.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).
-
Plot the % viability against the log of the this compound concentration to generate a dose-response curve and calculate the CC50 (concentration causing 50% cytotoxicity).
-
References
- 1. smanewstoday.com [smanewstoday.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicineinnovates.com [medicineinnovates.com]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 13. criver.com [criver.com]
Branaplam In Vitro Dose-Response Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing branaplam dose-response curve experiments in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in vitro?
A1: this compound is a small molecule splicing modulator. Its mechanism of action depends on the disease context:
-
Spinal Muscular Atrophy (SMA): this compound corrects the alternative splicing of the Survival Motor Neuron 2 (SMN2) gene.[1] It stabilizes the interaction between the spliceosome and the SMN2 pre-mRNA, promoting the inclusion of exon 7.[2][3] This leads to an increased production of full-length, functional SMN protein.[1][2][3]
-
Huntington's Disease (HD): this compound modulates the splicing of the huntingtin (HTT) gene. It promotes the inclusion of a novel, frameshift-inducing "pseudoexon" into the HTT mRNA transcript.[4] This leads to nonsense-mediated decay of the transcript and a subsequent reduction in the levels of both total and mutant huntingtin protein.[4][5]
Q2: What are the recommended starting concentrations for this compound in vitro?
A2: Based on published data, the following concentration ranges are recommended for initial experiments:
-
For SMN2 splicing modulation (SMA models): An EC50 of 20 nM has been reported for SMN protein increase.[6] A dose-response can typically be observed in the range of 0.1 nM to 100 nM.
-
For HTT protein reduction (HD models): An IC50 of less than 10 nM has been consistently observed in various cell types, including fibroblasts, iPSCs, and cortical neurons.[4][5] A starting dose-response range of 0.1 nM to 1 µM is recommended to capture the full curve.
Q3: What cell lines are suitable for in vitro this compound experiments?
A3: The choice of cell line depends on the research question:
-
SMA: Patient-derived fibroblasts with homozygous deletion of SMN1 and presence of SMN2 are commonly used. Neuronal cell lines, such as SH-SY5Y or iPSC-derived motor neurons from SMA patients, are also highly relevant.
-
HD: Patient-derived fibroblasts or iPSC-derived neurons (e.g., cortical or striatal neurons) harboring the HTT mutation are ideal.[4]
Q4: How should I prepare this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Section 1: SMN2 Splicing Modulation (SMA) Assays
Issue 1.1: No significant increase in SMN2 exon 7 inclusion with this compound treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Verify the concentration range. Perform a broad dose-response curve (e.g., 0.01 nM to 1 µM) to identify the optimal range for your specific cell line. |
| Incorrect RT-qPCR Assay Design | Ensure primers are specific for SMN2 and can distinguish between transcripts with and without exon 7. Validate primer efficiency. |
| Poor RNA Quality | Assess RNA integrity (e.g., using a Bioanalyzer). Use fresh, high-quality RNA for reverse transcription. |
| Cell Line Issues | Confirm that the cell line expresses SMN2. Passage number can affect cell responsiveness; use cells within a defined passage range. |
| Inactive Compound | Verify the integrity of the this compound stock solution. Prepare fresh dilutions for each experiment. |
Issue 1.2: High variability between technical replicates in RT-qPCR.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for qPCR reactions to minimize variability. |
| Inconsistent Cell Seeding | Ensure a uniform cell monolayer by properly resuspending cells before seeding. |
| Well-to-Well Contamination | Be careful to avoid cross-contamination between wells during pipetting. |
| qPCR Plate Issues | Check for bubbles in wells and ensure the plate is properly sealed. |
Section 2: HTT Protein Reduction (HD) Assays
Issue 2.1: No dose-dependent reduction in mutant HTT (mHTT) levels.
| Potential Cause | Troubleshooting Step |
| Incorrect MSD Antibody Pair | Confirm the use of the correct antibody pairs: 2B7/D7F7 for total HTT and 2B7/MW1 for mutant HTT. |
| Insufficient Incubation Time | Ensure sufficient treatment duration with this compound. A 72-hour incubation is often used.[4] |
| Cell Lysis Inefficiency | Use a validated lysis buffer and protocol to ensure complete protein extraction. |
| Low mHTT Expression in Cell Line | Verify the expression of mHTT in your chosen cell line. |
| Assay Sensitivity | Ensure the concentration of mHTT in your lysates is within the dynamic range of the MSD assay. You may need to adjust the amount of protein loaded per well. |
Issue 2.2: High background signal in the MSD assay.
| Potential Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number and/or volume of wash steps during the MSD protocol. |
| Antibody Non-Specificity | Ensure the quality and specificity of the antibodies. |
| Contaminated Reagents | Use fresh, filtered buffers and reagents. |
| Plate Reader Issues | Check the plate reader settings and ensure it is functioning correctly. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| This compound EC50 (SMN Splicing) | 20 nM | SMN protein increase | [6] |
| This compound IC50 (HTT Lowering) | < 10 nM | Reduction of total and mutant HTT in fibroblasts, iPSCs, and cortical neurons | [4][5] |
Experimental Protocols
Protocol 1: In Vitro Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the end of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium from a DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, harvest the cells for downstream analysis (RNA or protein extraction).
Protocol 2: Analysis of SMN2 Exon 7 Splicing by RT-qPCR
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a standard method (e.g., TRIzol or a column-based kit).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using primers that flank SMN2 exon 7. One primer pair should amplify a product that includes exon 7, and another should amplify a product that represents the exclusion of exon 7.
-
Data Analysis: Calculate the ratio of exon 7 inclusion to exclusion for each this compound concentration and normalize to the vehicle control.
Protocol 3: Quantification of Total and Mutant HTT by MSD Immunoassay
-
Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
MSD Assay:
-
Coat MSD plates with the capture antibody (2B7).
-
Block the plates to prevent non-specific binding.
-
Add cell lysates and standards to the wells and incubate.
-
Wash the plates.
-
Add the detection antibody (SULFO-TAG labeled D7F7 for total HTT or MW1 for mutant HTT) and incubate.
-
Wash the plates.
-
Add MSD Read Buffer and analyze the plate on an MSD instrument.
-
-
Data Analysis: Generate a standard curve and determine the concentration of total and mutant HTT in each sample. Normalize the results to the total protein concentration.
Visualizations
Caption: this compound's dual mechanism of action in SMA and HD.
Caption: General experimental workflow for this compound in vitro studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of novel bioassays to detect soluble and aggregated Huntingtin proteins on three technology platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutant huntingtin protein decreases with CAG repeat expansion: implications for therapeutics and bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time PCR-Based Screening for Homozygous SMN2 Deletion Using Residual Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting branaplam delivery in CNS models
Welcome to the technical support center for troubleshooting branaplam delivery in Central Nervous System (CNS) models. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during preclinical experiments.
Troubleshooting Guides
This section provides practical guidance in a question-and-answer format to troubleshoot specific challenges with this compound administration and CNS delivery.
Question: We are observing high variability in the therapeutic effect of this compound in our mouse model following oral gavage. What could be the cause and how can we improve consistency?
Answer:
High variability following oral gavage can stem from several factors related to the procedure and the formulation. Here are some potential causes and troubleshooting steps:
-
Improper Gavage Technique: Incorrect administration can lead to dosing errors, esophageal trauma, or accidental tracheal administration, all of which will affect drug absorption and animal well-being.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. Use appropriately sized, soft-tipped gavage needles to minimize stress and injury. The length of the tube should be pre-measured from the corner of the animal's mouth to the last rib to ensure it reaches the stomach.[1] Voluntary consumption methods using sweetened condensed milk can also be explored as a refinement to reduce stress and improve consistency.[2]
-
-
Formulation Issues: this compound has low aqueous solubility, which can lead to inconsistent suspension and dosing.[3]
-
Solution: Develop a consistent and well-characterized vehicle for suspension. A common approach for preclinical oral dosing is a suspension in a vehicle such as 0.5% methylcellulose. Ensure the formulation is homogenized thoroughly before each administration to ensure a uniform concentration. For some applications, the use of cyclodextrins may improve solubility.[3]
-
-
Animal Stress: The stress associated with handling and gavage can alter gastrointestinal motility and drug absorption.
-
Solution: Acclimatize the animals to handling and the gavage procedure before the start of the study. Using sucrose-coated gavage needles has been shown to reduce stress in mice.[4]
-
Question: We are not observing the expected levels of this compound in the brain tissue of our rat model. How can we assess and troubleshoot poor Blood-Brain Barrier (BBB) penetration?
Answer:
While this compound is known to be a brain-penetrant small molecule, several factors can influence its CNS exposure.[5][6]
-
Pharmacokinetic Sampling Time: The timing of tissue collection is critical. Peak brain concentrations may occur at a different time than peak plasma concentrations.
-
Solution: Conduct a pilot pharmacokinetic study with a time-course analysis to determine the Tmax (time of maximum concentration) in both plasma and brain tissue in your specific model.
-
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain.
-
Solution: In vitro assays using cell lines expressing efflux transporters (e.g., MDCK-MDR1) can be used to determine if this compound is a substrate.[7] If efflux is a significant issue, co-administration with a known inhibitor of the specific transporter could be explored in a research setting to confirm this mechanism, though this would not be part of a standard efficacy study.
-
-
Plasma Protein Binding: A high degree of binding to plasma proteins can limit the amount of free drug available to cross the BBB.
-
Solution: Determine the fraction of unbound this compound in the plasma of your animal model using techniques like equilibrium dialysis. Only the unbound fraction is generally considered capable of crossing the BBB.
-
Question: We are observing signs of toxicity (e.g., weight loss, lethargy) in our juvenile animal models at doses that were reported to be well-tolerated in other studies. What could be the reason?
Answer:
Toxicity can be influenced by the animal model, age, and experimental conditions.
-
Age and Model-Specific Sensitivity: Juvenile animals can have different metabolic rates and organ system development compared to adults, leading to altered drug exposure and sensitivity. Preclinical studies with this compound have noted peripheral neuropathy in juvenile dogs.[8][9][10]
-
Solution: Carefully review the literature for toxicity data in the specific age and species you are using. Consider a dose-ranging study in your model to establish the maximum tolerated dose (MTD). Monitor animals closely for clinical signs of toxicity and consider including serum neurofilament light chain (NfL) as a biomarker for neurotoxicity.[8][9][10]
-
-
Formulation Vehicle Effects: The vehicle used to formulate this compound could contribute to the observed toxicity.
-
Solution: Run a vehicle-only control group to assess any background toxicity associated with the formulation.
-
-
Off-Target Effects: this compound is a splicing modulator, and while it targets SMN2, off-target effects on the splicing of other genes could lead to toxicity.[11][12]
-
Solution: If unexpected toxicity is observed, consider transcriptomic analysis of relevant tissues to investigate potential off-target splicing modulation.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is an orally available, small molecule that acts as a splicing modulator. It specifically targets the pre-mRNA of the Survival Motor Neuron 2 (SMN2) gene, promoting the inclusion of exon 7. This results in the production of more full-length, functional SMN protein.[13] In the context of Huntington's Disease research, this compound was found to promote the inclusion of a pseudoexon in the huntingtin (HTT) gene transcript, leading to the degradation of the mutant HTT mRNA and a reduction in the levels of the mutant huntingtin protein.[14][15]
What are the known preclinical animal models used for this compound studies?
This compound has been evaluated in several preclinical models, including:
-
Spinal Muscular Atrophy (SMA): SMNΔ7 mouse model.[16][17][18]
-
Huntington's Disease (HD): Mouse models of HD have been used to assess the effect of this compound on huntingtin protein levels.[14]
-
Toxicity Studies: Juvenile Wistar Hanover rats and Beagle dogs have been used to evaluate the safety and potential neurotoxicity of this compound.[8][16][17][18]
What are the reported pharmacokinetic properties of this compound in preclinical models?
This compound is orally bioavailable and distributes to the CNS.[13] The tables below summarize key pharmacokinetic data from preclinical studies.
Data Presentation
Table 1: this compound Pharmacokinetics in Juvenile Animals Following Repeated Oral Administration
| Animal Model | Dose | Sampling Time Post-Dose | Mean Plasma Concentration | Mean Brain Concentration | Brain-to-Plasma Ratio | CSF-to-Plasma Ratio |
| SMNΔ7 Mice | 1 mg/kg/day | 4 h | 1.55 µM | - | - | - |
| 3 mg/kg/day | 4 h | - | - | - | - | |
| Juvenile Rats | 0.25 mg/kg/day | 24 h | - | - | 0.16 - 0.17 | - |
| 0.75 mg/kg/day | 24 h | - | - | 0.16 - 0.17 | - | |
| 2.5 mg/kg/day | 24 h | - | - | 0.16 - 0.17 | - | |
| Juvenile Dogs | 2 mg/kg/day | - | - | - | 0.16 - 0.17 | - |
Data adapted from preclinical studies. Note that direct comparison between studies may be limited due to differences in experimental design.[16][19]
Table 2: Summary of Preclinical Safety Findings for this compound
| Animal Model | Study Duration | Key Findings | Reference |
| Juvenile Dogs | 52 weeks | Minimal to mild peripheral axonopathy. | [16] |
| Juvenile Dogs | 30 weeks | Mild to moderate nerve fiber degeneration in peripheral nerves, correlating with increased serum NfL concentrations. No clinical signs or changes in electrophysiological parameters were observed. | [8] |
| Rats and Dogs | 13 and 26 weeks | No impact on neurogenesis in the cerebellum, subventricular zone, or dentate gyrus. | [16][17][18] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and prevent movement.
-
Gavage Needle Selection: Use a 22-24 gauge, 1.5-inch flexible or rigid gavage needle with a rounded tip. The length should be pre-measured against the mouse to ensure it will reach the stomach.
-
Administration: With the mouse in an upright position, insert the gavage needle into the mouth and advance it along the hard palate towards the back of the throat. Gently allow the needle to slide into the esophagus. The needle should advance without resistance. If resistance is met, withdraw and restart.
-
Dose Delivery: Once the needle is in place, dispense the this compound formulation slowly and steadily.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Protocol 2: Assessment of Brain and Plasma Concentrations
-
Dosing: Administer this compound to the animals as per the study design.
-
Sample Collection: At predetermined time points, anesthetize the animals and collect blood via cardiac puncture into tubes containing an appropriate anticoagulant. Immediately following blood collection, perfuse the animal with ice-cold saline to remove blood from the brain tissue.
-
Tissue Processing: Harvest the brain and other tissues of interest. Homogenize the brain tissue in a suitable buffer.
-
Sample Analysis: Extract this compound from the plasma and brain homogenate using an appropriate method (e.g., protein precipitation or liquid-liquid extraction). Analyze the concentrations of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the brain-to-plasma concentration ratio to assess the extent of BBB penetration.
Visualizations
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. Gavage-Needle Voluntary Consumption Administration of a Dose-Specific Measure to Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JP2022513976A - Oral formulation of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. smanewstoday.com [smanewstoday.com]
- 7. In silico methods to assess CNS penetration of small molecules | Poster Board #1899 - American Chemical Society [acs.digitellinc.com]
- 8. Neurofilament Light Chain: A Translational Safety Biomarker for Drug-Induced Peripheral Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disappointing news from Novartis about this compound and the VIBRANT-HD trial – HDBuzz [en.hdbuzz.net]
- 10. hdsa.org [hdsa.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.biologists.com [journals.biologists.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. A spoonful of this compound helps the huntingtin go down – HDBuzz [en.hdbuzz.net]
- 15. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 16. Orally administered this compound does not impact neurogenesis in juvenile mice, rats, and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Orally administered this compound does not impact neurogenesis in juvenile mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Branaplam Treatment Timelines and Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving branaplam. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cell Toxicity at Effective Doses
Q: We are observing significant cell death in our cultures at this compound concentrations that are reported to be effective for splicing modulation. What could be the underlying cause, and how can we troubleshoot this?
A: This is a critical issue, as this compound's clinical development for Huntington's Disease was halted due to toxicity concerns, specifically peripheral neuropathy[1]. The likely mechanism involves off-target effects leading to p53 activation and nucleolar stress[2][3].
Troubleshooting Steps:
-
Confirm Dose-Response: Re-evaluate the dose-response curve for both splicing modulation and cytotoxicity in your specific cell type. It's possible your cells are more sensitive.
-
Assess for p53 Activation: Perform an immunoassay or Western blot for phosphorylated p53 to determine if this pathway is activated at the concentrations you are using.
-
Evaluate Nucleolar Stress: Use immunofluorescence to assess the localization and morphology of nucleolar proteins like fibrillarin or nucleolin. Disruption of the nucleolus is a sign of stress[4][5][6].
-
Consider a Time-Course Experiment: The toxic effects may be time-dependent. Assess cell viability at multiple time points after this compound treatment.
-
Switch to a Less Sensitive Cell Line (if possible): If your experimental goals allow, test this compound in a cell line known to be less sensitive to p53-mediated apoptosis.
-
Lower this compound Concentration and Combine with other Modulators: Studies have shown that combining lower doses of different splicing modulators can achieve the desired effect while minimizing off-target toxicity[7].
Issue 2: Inconsistent Splicing Modulation of Target Pre-mRNA
Q: We are seeing variable results in the level of SMN2 exon 7 inclusion or HTT pseudoexon inclusion with this compound treatment. What could be causing this inconsistency?
A: Inconsistent splicing modulation can arise from several experimental factors.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.
-
Optimize Cell Seeding Density: Cell density can influence drug metabolism and response. Ensure you are seeding a consistent number of cells for each experiment.
-
Check for Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and gene expression, leading to inconsistent results.
-
Standardize Treatment Time: The effects of this compound on splicing are time-dependent. Ensure that the duration of treatment is consistent across all experiments.
-
Use a Stable Reporter System: For initial optimizations, a luciferase-based reporter assay for splicing can provide more consistent results than RT-qPCR on endogenous transcripts[8].
-
Ensure High-Quality RNA Isolation: Use a robust RNA isolation method to ensure high-quality, intact RNA for downstream analysis by RT-qPCR.
Issue 3: Discrepancy Between mRNA and Protein Levels of the Target Gene
Q: We observe successful modulation of SMN2 or HTT pre-mRNA splicing, but the corresponding changes in protein levels are not as expected. What could explain this?
A: A disconnect between mRNA and protein levels can be due to several post-transcriptional or translational factors.
Troubleshooting Steps:
-
Confirm mRNA Stability: this compound's mechanism in Huntington's Disease involves promoting the inclusion of a pseudoexon that leads to nonsense-mediated decay (NMD) of the HTT mRNA[9]. Ensure your RT-qPCR assay is designed to detect the specific splice variant.
-
Assess Protein Stability and Turnover: The half-life of the target protein can influence the observed changes. Perform a time-course experiment and measure protein levels at different time points after this compound treatment.
-
Optimize Western Blotting Protocol: Ensure your Western blot protocol is optimized for the specific target protein, including the choice of antibody, lysis buffer, and transfer conditions[10][11][12].
-
Consider Post-Translational Modifications: Changes in protein modifications could affect antibody recognition or protein stability.
-
Evaluate Cellular Stress Response: As this compound can induce cellular stress, this might lead to a general suppression of translation, affecting the levels of your target protein.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule splicing modulator. For Spinal Muscular Atrophy (SMA), it was designed to increase the inclusion of exon 7 in the Survival of Motor Neuron 2 (SMN2) pre-mRNA, leading to the production of more full-length, functional SMN protein[1][13]. For Huntington's Disease (HD), it was found to promote the inclusion of a cryptic "pseudoexon" in the Huntingtin (HTT) pre-mRNA. This leads to a frameshift and introduces a premature stop codon, targeting the mRNA for degradation through the nonsense-mediated decay pathway, thereby lowering the levels of the huntingtin protein[3][9].
Q2: Why were the clinical trials for this compound discontinued?
A2: The clinical trial for SMA was discontinued due to a rapidly evolving treatment landscape that diminished the potential for this compound to be a highly differentiated therapy. The VIBRANT-HD clinical trial for Huntington's Disease was halted due to safety concerns, specifically the emergence of peripheral neuropathy in some participants[1].
Q3: What is the molecular basis for the peripheral neuropathy observed with this compound treatment?
A3: Studies suggest that this compound can induce peripheral neuropathy through an off-target effect that involves the activation of the p53 signaling pathway[2]. This activation is linked to increased nucleolar stress, leading to the expression of the neurotoxic p53-target gene BBC3 and subsequent axonal degeneration[2][3].
Q4: What are the recommended in vitro models for studying this compound's effects?
A4: For studying the on-target splicing modulation, patient-derived fibroblasts or induced pluripotent stem cell (iPSC)-derived motor neurons are highly relevant models[14]. For initial screening and dose-response studies, cell lines expressing luciferase reporter minigenes for SMN2 or HTT splicing can be very effective[8]. To investigate the neurotoxic side effects, iPSC-derived motor neurons are a particularly valuable model[2].
Q5: What is a typical effective concentration range for this compound in vitro?
A5: The effective concentration of this compound can vary depending on the cell type and the specific endpoint being measured. For SMN2 splicing modulation, an EC50 of 20 nM has been reported[15]. For lowering HTT protein levels, an IC50 of less than 10 nM has been observed in various cell types[14]. However, it is crucial to perform a dose-response experiment in your specific experimental system to determine the optimal concentration.
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on HTT mRNA and Protein Levels
| Cell Type | This compound Concentration | Treatment Duration | Effect on HTT mRNA | Effect on HTT Protein | Citation(s) |
| SH-SY5Y Neuroblastoma | 10 nM - 1 µM | 24 hours | Dose-dependent decrease | N/A | [16] |
| SH-SY5Y Neuroblastoma | 10 nM - 1 µM | 48 hours | N/A | Dose-dependent decrease | [16] |
| HD Patient Fibroblasts | 10 nM - 1 µM | 24 hours | Dose-dependent decrease | N/A | [16] |
| HD Patient Fibroblasts | 10 nM - 1 µM | 96 hours | N/A | ~30% reduction at higher doses | [17] |
| iPSC-derived Neurons | 10 nM | 72 hours | Significant reduction | Significant reduction | [14] |
Table 2: In Vivo Effects of this compound
| Animal Model | Dosing Regimen | Duration | Key Findings | Citation(s) |
| SMA Mouse Model | 0.03 - 3 mg/kg (oral) | Daily | Increased SMN protein, improved body weight, and extended lifespan | [15] |
| BacHD Mouse Model | 6, 12, 24 mg/kg (oral) | 3 doses | Dose-dependent increase in HTT pseudoexon inclusion in the brain | [17] |
| SMA Infant Patients | Weekly oral doses | > 2 years | ~40% sustained decrease in HTT mRNA in blood samples | [3] |
Experimental Protocols
1. RT-qPCR for SMN2 Exon 7 Splicing Analysis
-
Objective: To quantify the ratio of SMN2 transcripts including versus excluding exon 7.
-
Methodology:
-
Cell Treatment: Plate cells at a desired density and treat with a range of this compound concentrations for 24 hours. Include a DMSO vehicle control.
-
RNA Isolation: Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen). Ensure RNA integrity is high.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.
-
qPCR: Perform qPCR using primers that flank SMN2 exon 7. One set of primers should amplify a product inclusive of exon 7, and another set should amplify a product exclusive of exon 7. A housekeeping gene (e.g., GAPDH, ACTB) should be used for normalization.
-
Data Analysis: Calculate the relative expression of exon 7 inclusion and exclusion transcripts using the delta-delta Ct method. The ratio of included to excluded transcripts can then be determined.
-
2. Western Blot for Huntingtin (HTT) Protein Quantification
-
Objective: To measure the levels of total and/or mutant HTT protein following this compound treatment.
-
Methodology:
-
Cell Treatment: Treat cells with various concentrations of this compound for 48-96 hours.
-
Protein Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for HTT (e.g., MAB2166 for total HTT). Use an antibody specific for a loading control (e.g., β-actin, GAPDH) on the same blot.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software and normalize the HTT signal to the loading control.
-
3. MTT Assay for Cell Viability
-
Objective: To assess the effect of this compound on cell viability and proliferation.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include untreated and vehicle controls.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. A spoonful of this compound helps the huntingtin go down – HDBuzz [en.hdbuzz.net]
- 4. Distinct states of nucleolar stress induced by anti-cancer drugs [elifesciences.org]
- 5. Distinct states of nucleolar stress induced by anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleolar Stress: hallmarks, sensing mechanism and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 10. Proteolysis of Mutant Huntingtin Produces an Exon 1 Fragment That Accumulates as an Aggregated Protein in Neuronal Nuclei in Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Early whole-body mutant huntingtin lowering averts changes in proteins and lipids important for synapse function and white matter maintenance in the LacQ140 mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Branaplam and Risdiplam: Mechanism of Action and Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein. The development of small molecules that modulate the splicing of the SMN2 gene has revolutionized the treatment landscape for this disease. This guide provides an objective comparison of two such molecules, branaplam and risdiplam (Evrysdi®), focusing on their mechanisms of action, quantitative performance data, and the experimental protocols used for their characterization. Risdiplam is an approved therapeutic for SMA, while the clinical development of this compound for SMA has been discontinued.
Mechanism of Action: Modulating SMN2 Pre-mRNA Splicing
Both this compound and risdiplam are orally bioavailable small molecules designed to correct the splicing of SMN2 pre-messenger RNA (pre-mRNA), thereby increasing the production of full-length and functional SMN protein.[1] The primary cause of SMN protein deficiency in SMA is the exclusion of exon 7 from the majority of SMN2 transcripts.[2] Both molecules address this by promoting the inclusion of exon 7.
Risdiplam: The mechanism of action for risdiplam involves binding to two distinct sites on the SMN2 pre-mRNA.[2][3] One binding site is at the 5' splice site (5'ss) of intron 7, and the second is at the exonic splicing enhancer 2 (ESE2) within exon 7.[2][3] This dual-binding mechanism is thought to contribute to its high specificity and potency. By stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the weak 5'ss of exon 7, risdiplam effectively strengthens this splice site, leading to increased inclusion of exon 7 in the mature mRNA transcript.[2][3]
This compound: this compound also functions by targeting the interface of the SMN2 exon 7 5'ss and the U1 snRNP.[3] It stabilizes the transient double-stranded RNA structure formed between the pre-mRNA and the U1 snRNP, which enhances the recognition of the 5'ss by the splicing machinery.[4] Unlike risdiplam, a distinct, secondary binding site on the SMN2 pre-mRNA has not been as clearly elucidated for this compound, which may account for differences in its selectivity profile.[3]
Quantitative Performance Data
The efficacy and specificity of this compound and risdiplam have been compared in various studies. A key differentiator lies in their on-target potency and off-target effects.
On-Target Potency
Off-Target Effects
A critical aspect of splicing modulators is their potential for off-target effects. High concentrations of both risdiplam and this compound have been shown to cause widespread changes in the transcriptome of SMA patient fibroblasts.[6][7]
| Parameter | Risdiplam (1000 nM) | This compound (40 nM) | Risdiplam (50 nM) | This compound (2 nM) |
| Differentially Expressed Genes | 10,921 | 2,187 | 1,069 | 8 |
| Upregulated Genes | 5,594 | 1,114 | 557 | 4 |
| Downregulated Genes | 5,327 | 1,073 | 512 | 4 |
| Aberrant Splicing Events | ||||
| Exon Skipping | 2,128 | 623 | 215 | 1 |
| Exon Inclusion | 1,220 | 1,079 | 102 | 1 |
| Table 1: Transcriptome-wide off-target effects of high and low concentrations of risdiplam and this compound in SMA patient fibroblasts after 24 hours of treatment. Data extracted from Ottesen et al., Nucleic Acids Research, 2023.[6][7] |
At high concentrations, risdiplam affects a larger number of genes and splicing events compared to this compound.[6][7] However, at lower, more therapeutically relevant concentrations, this compound appears to have a more favorable off-target profile, with almost non-existent off-target effects observed at 2 nM.[6][7] It is important to note that the development of this compound for Huntington's disease was halted due to safety concerns related to peripheral neuropathy, which may be a consequence of its off-target activity.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize and compare this compound and risdiplam.
SMN2 Splicing Assay (RT-PCR)
This assay is used to quantify the ratio of SMN2 transcripts that include or exclude exon 7.
-
Cell Culture and Treatment: SMA patient-derived fibroblasts (e.g., GM03813) are cultured under standard conditions. The cells are then treated with varying concentrations of this compound, risdiplam, or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
RNA Extraction: Total RNA is isolated from the treated cells using a commercial kit (e.g., TRIzol or a column-based method).
-
Reverse Transcription (RT): The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers specific to the SMN gene or random hexamers.
-
Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification using primers that flank exon 7 of the SMN gene.
-
Analysis: The PCR products are resolved by gel electrophoresis. The two main products correspond to the full-length SMN2 transcript (including exon 7) and the shorter transcript lacking exon 7 (Δ7). The intensity of the bands is quantified using densitometry to determine the percentage of exon 7 inclusion.
Transcriptome-wide Off-Target Analysis (RNA-Seq)
RNA sequencing (RNA-Seq) provides a comprehensive view of the effects of a drug on the entire transcriptome.
-
Sample Preparation: Similar to the splicing assay, SMA patient fibroblasts are treated with the compounds of interest and a vehicle control. Total RNA is then extracted.
-
Library Preparation: The quality of the RNA is assessed, and then it is used to prepare sequencing libraries. This typically involves poly(A) selection to enrich for mRNA, fragmentation of the RNA, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are aligned to a reference genome. Bioinformatic tools are then used to:
-
Quantify gene expression: Determine the number of reads mapping to each gene to identify differentially expressed genes between treated and control samples.
-
Analyze alternative splicing: Identify and quantify different splicing events (e.g., exon skipping, intron retention) to detect off-target effects on splicing.
-
Conclusion
Both this compound and risdiplam effectively modulate the splicing of SMN2 to increase the production of functional SMN protein. Risdiplam's dual-binding mechanism to both the 5'ss and an exonic splicing enhancer likely contributes to its high on-target specificity. While this compound also targets the 5'ss, it exhibits a different off-target profile, which may have contributed to the discontinuation of its clinical development for neurological diseases. The quantitative data from transcriptome-wide analyses underscore the importance of thorough off-target profiling in the development of splicing-modifying therapies. This comparative guide provides a framework for understanding the nuanced differences between these two molecules, which can inform future drug discovery and development efforts in the field of RNA therapeutics.
References
- 1. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
A Comparative Analysis of Off-Target Splicing Profiles: Branaplam vs. Risdiplam
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target splicing profiles of two small molecule splicing modifiers for Spinal Muscular Atrophy (SMA): branaplam and risdiplam. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.
Two promising small molecules, this compound and risdiplam, have been developed to correct the splicing of the Survival of Motor Neuron 2 (SMN2) gene, the primary therapeutic strategy for SMA. Both compounds aim to increase the inclusion of exon 7 in the final SMN2 mRNA, thereby producing a functional SMN protein. However, their interaction with the cellular splicing machinery can lead to unintended, off-target effects on the broader transcriptome. Understanding these off-target profiles is critical for evaluating their therapeutic window and potential long-term safety.
Quantitative Comparison of Off-Target Effects
Studies utilizing high-throughput RNA sequencing (RNA-Seq) in SMA patient-derived fibroblasts have revealed that both this compound and risdiplam induce dose-dependent off-target splicing events. However, the extent and nature of these effects differ significantly between the two compounds.
At high concentrations, risdiplam demonstrates a more pronounced impact on the transcriptome compared to this compound. One study reported that high-dose risdiplam treatment (1000 nM) resulted in the altered expression of 10,921 genes, whereas high-dose this compound (40 nM) affected 2,187 genes.
The types of off-target splicing alterations also show distinct patterns. Risdiplam primarily induces exon skipping and exon inclusion, while this compound shows a stronger propensity for promoting exon inclusion. It is noteworthy that at lower, therapeutically relevant concentrations, the off-target effects of both drugs are substantially reduced, with this compound showing almost non-existent off-target activity at its lower tested doses.
| Feature | This compound | Risdiplam | Source |
| Primary Off-Target Splicing Event | Exon Inclusion | Exon Skipping & Inclusion | |
| Number of Altered Genes (High Dose) | 2,187 (at 40 nM) | 10,921 (at 1000 nM) | |
| Dose-Dependency | Off-target effects are significantly reduced at lower concentrations, becoming almost non-existent. | Off-target effects are dose-dependent, with a greater number of genes affected at higher concentrations. | |
| Proposed Mechanism for Specificity | Binds to the 5' splice site (5'ss) of SMN2 exon 7. | Binds to two sites: the 5'ss of SMN2 exon 7 and an Exonic Splicing Enhancer 2 (ESE2) element within exon 7, which is believed to increase its specificity. |
Experimental Protocols
The characterization of off-target splicing profiles for this compound and risdiplam predominantly relies on transcriptome-wide analysis using RNA sequencing, followed by validation of specific events.
RNA Sequencing (RNA-Seq) Workflow
-
Cell Culture and Treatment: Type I SMA patient-derived fibroblasts are cultured under standard conditions. The cells are then treated with varying concentrations of this compound (e.g., 2 nM to 40 nM) or risdiplam (e.g., 50 nM to 1000 nM) for a specified duration, typically 24 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
RNA Isolation: Total RNA is extracted from the treated and control cells using standard methods, such as TRIzol reagent, followed by purification.
-
Library Preparation: The quality and quantity of the isolated RNA are assessed. Subsequently, RNA-Seq libraries are prepared. This process typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, trimming of adapter sequences, alignment to a reference genome, and quantification of gene and transcript expression. Differential gene expression analysis and alternative splicing analysis are then performed to identify genes and splicing events significantly altered by the drug treatment compared to the control.
Validation of Splicing Events
To confirm the findings from RNA-Seq, specific off-target splicing events are typically validated using the following methods:
-
Quantitative Polymerase Chain Reaction (qPCR): This technique is used to quantify the expression levels of specific transcripts, confirming up- or down-regulation of genes identified in the RNA-Seq data.
-
Semi-quantitative Reverse Transcription PCR (RT-PCR): This method is employed to visualize and semi-quantify the relative abundance of different splice isoforms of a particular gene, confirming events like exon skipping or inclusion.
Visualizing the Methodologies
To better understand the processes involved in evaluating these splicing modifiers, the following diagrams illustrate the experimental workflow and the proposed mechanisms of action.
Conclusion
Both this compound and risdiplam are effective modulators of SMN2 splicing, but they exhibit distinct off-target splicing profiles. Risdiplam appears to have a more widespread impact on the transcriptome at higher concentrations, while this compound demonstrates greater selectivity. The higher specificity of risdiplam for its intended target may be attributable to its proposed dual-binding mechanism. These findings underscore the importance of comprehensive transcriptomic analysis in the development of splicing-modifying drugs to ensure a favorable balance between therapeutic efficacy and off-target effects. Careful dose optimization is crucial to minimize potential adverse effects while maximizing the therapeutic benefits of these promising SMA therapies.
Head-to-Head Comparison: Branaplam vs. Antisense Oligonucleotides for Huntingtin Lowering
For Researchers, Scientists, and Drug Development Professionals
Huntington's disease (HD) is a fatal neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of a mutant huntingtin protein (mHTT) with a toxic gain-of-function. A leading therapeutic strategy is the reduction of mHTT levels. This guide provides a head-to-head comparison of two distinct modalities aimed at lowering HTT: branaplam, an orally available small molecule splice modulator, and antisense oligonucleotides (ASOs), a class of synthetic nucleic acid-based drugs.
Mechanism of Action
This compound: This small molecule modifies the splicing of HTT pre-mRNA. It promotes the inclusion of a novel 115-base-pair "poison" pseudoexon into the mature HTT mRNA transcript.[1][2][3][4] This disrupts the normal reading frame, introducing a premature termination codon. The resulting aberrant mRNA is then targeted and degraded by the cell's nonsense-mediated decay (NMD) pathway, leading to a reduction in the synthesis of both wild-type and mutant HTT protein.[5]
Antisense Oligonucleotides (ASOs): ASOs are short, single-stranded synthetic DNA molecules designed to be complementary to a specific sequence within the HTT mRNA.[6][7] Upon binding, they form a DNA-RNA hybrid duplex. This hybrid is recognized by the ubiquitously expressed enzyme RNase H1, which then cleaves the HTT mRNA strand.[6][8] This cleavage event leads to the degradation of the HTT mRNA, thereby preventing its translation into the HTT protein.[6] Some ASOs, like tominersen, are non-selective and target both HTT and mHTT mRNA, while others have been developed to be allele-specific.[7]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and a representative ASO, tominersen, from their respective clinical trial programs. It is important to note that both the VIBRANT-HD (this compound) and GENERATION HD1 (tominersen) trials were discontinued prematurely.
| Parameter | This compound (VIBRANT-HD Trial) | Tominersen (Phase 1/2 and GENERATION HD1 Trials) |
| Drug Class | Small Molecule Splice Modulator | Antisense Oligonucleotide (ASO) |
| Route of Administration | Oral | Intrathecal injection |
| Target | HTT pre-mRNA splicing | HTT mRNA |
| Selectivity | Non-selective (lowers both HTT and mHTT) | Non-selective (lowers both HTT and mHTT) |
Table 1: General Characteristics
| Trial | Dosage | mHTT Lowering in CSF (vs. Placebo) | Outcome |
| This compound (VIBRANT-HD) | 56 mg once weekly (Cohort 1) | Lowered mHTT in CSF (specific percentage not disclosed in available data)[1] | Trial discontinued due to safety concerns (peripheral neuropathy)[1][3][9][10][11] |
| Tominersen (Phase 1/2) | 90 mg | 42% reduction | Favorable safety and efficacy in Phase 1/2[12] |
| 120 mg | 38% reduction | ||
| Tominersen (GENERATION HD1) | 120 mg every 8 weeks | Dose-dependent decrease in mHTT | Trial discontinued due to unfavorable risk/benefit profile; patients in the high-dose group fared worse than placebo[2][6][13] |
| 120 mg every 16 weeks | Dose-dependent decrease in mHTT |
Table 2: Efficacy - mHTT Lowering in Cerebrospinal Fluid (CSF)
| Drug | Adverse Events of Note |
| This compound | Peripheral neuropathy (leading to trial discontinuation)[1][3][9][10][11], increased neurofilament light chain (NfL) levels, and increased lateral ventricle volume[3] |
| Tominersen | In the GENERATION HD1 trial, the high-dose group (every 8 weeks) had a higher rate of serious adverse events (15%) compared to the lower-dose (11%) and placebo (8%) groups.[2] Side effects included inflammation and enlargement of brain ventricles.[6] |
Table 3: Safety and Tolerability
Experimental Protocols
Quantification of HTT Protein: Meso Scale Discovery (MSD) and Single Molecule Counting (SMC) Assays
The quantification of total and mutant HTT in biological fluids is crucial for assessing the pharmacodynamic effects of HTT-lowering therapies. Two of the most sensitive and widely used methods are the Meso Scale Discovery (MSD) electrochemiluminescence assay and the Single Molecule Counting (SMC) immunoassay.
1. Meso Scale Discovery (MSD) HTT Assay
This is a plate-based immunoassay that utilizes electrochemiluminescence for detection, offering high sensitivity and a wide dynamic range.
-
Principle: A capture antibody specific for HTT is coated on the surface of a multi-well plate. The sample (e.g., CSF or brain lysate) is added, and the HTT protein binds to the capture antibody. A detection antibody, also specific for HTT but at a different epitope and labeled with an electrochemiluminescent tag, is then added. Upon application of a voltage, the tag emits light, which is measured to quantify the amount of HTT present.
-
Protocol Outline:
-
Plate Coating: Multi-well plates are coated with a capture antibody (e.g., 2B7, which recognizes the N-terminus of both wild-type and mutant HTT).
-
Blocking: The plates are treated with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: CSF or tissue lysate samples, along with a standard curve of recombinant HTT protein, are added to the wells and incubated to allow HTT to bind to the capture antibody.
-
Washing: The plates are washed to remove unbound proteins.
-
Detection Antibody Incubation: A detection antibody (e.g., a different anti-HTT antibody labeled with an MSD SULFO-TAG) is added and incubated.
-
Washing: The plates are washed again to remove the unbound detection antibody.
-
Reading: A read buffer is added, and the plate is placed in an MSD instrument. The instrument applies a voltage, and the resulting electrochemiluminescence is measured. The concentration of HTT in the samples is determined by interpolating from the standard curve.[14]
-
2. Single Molecule Counting (SMC) mHTT Immunoassay
This is an even more sensitive bead-based immunoassay capable of detecting femtomolar concentrations of proteins.
-
Principle: The assay uses two antibodies: a capture antibody that binds to the N-terminus of the HTT protein and is conjugated to magnetic beads, and a detection antibody that is specific for the polyglutamine tract of mHTT and is labeled with a fluorescent dye.[15] The beads are incubated with the sample, and the resulting bead-antibody-mHTT complexes are passed through a laser, which excites the fluorescent dye on the detection antibody. The instrument counts the individual photons emitted, allowing for the quantification of individual mHTT molecules.[15][16]
-
Protocol Outline:
-
Sample Preparation: CSF samples are collected and stored under specific conditions to avoid interference.
-
Assay Execution:
-
Magnetic beads coated with the capture antibody (e.g., 2B7) are incubated with the CSF sample and the fluorescently labeled detection antibody (e.g., MW1, which is specific for the polyQ region of mHTT).[15][17]
-
This mixture is incubated to allow the formation of bead-capture antibody-mHTT-detection antibody sandwiches.
-
-
Washing: The beads are washed to remove unbound components.
-
Elution and Reading: The bound complexes are eluted and loaded into the SMC instrument.
-
Data Analysis: The instrument counts the number of fluorescent events, which is proportional to the concentration of mHTT in the sample. A standard curve generated with a recombinant HTT fragment is used for relative quantification.[17]
-
Visualizations
Caption: Mechanism of action of this compound in lowering HTT protein.
References
- 1. hdsa.org [hdsa.org]
- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 3. Disappointing news from Novartis about this compound and the VIBRANT-HD trial – HDBuzz [en.hdbuzz.net]
- 4. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington's disease patient neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of drug trial renews hope for future Huntington’s disease treatments | UCL Faculty of Brain Sciences [ucl.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Sad news from Novartis: dosing suspended in VIBRANT-HD trial of this compound – HDBuzz [en.hdbuzz.net]
- 12. neurologylive.com [neurologylive.com]
- 13. Putting it in print: GENERATION HD1 study results published – HDBuzz [en.hdbuzz.net]
- 14. researchgate.net [researchgate.net]
- 15. Validation of Ultrasensitive Mutant Huntingtin Detection in Human Cerebrospinal Fluid by Single Molecule Counting Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of Ultrasensitive Mutant Huntingtin Detection in Human Cerebrospinal Fluid by Single Molecule Counting Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ehdn.org [ehdn.org]
Validating Branaplam's On-Target Effects: A Comparative Guide to CRISPR-Cas9 and Other Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of branaplam, a small molecule splicing modulator. We focus on the application of CRISPR-Cas9 as a definitive validation tool and compare its performance with alternative approaches, supported by experimental data.
This compound's Mechanism of Action: Modulating SMN2 Splicing
This compound was initially developed for the treatment of Spinal Muscular Atrophy (SMA), a neurodegenerative disease caused by mutations or deletions in the SMN1 gene.[1][2][3] A paralogous gene, SMN2, can produce some functional Survival Motor Neuron (SMN) protein, but inefficient splicing of its pre-mRNA leads to the exclusion of exon 7 and the production of a truncated, unstable protein.[1][2] this compound is designed to correct this splicing defect by stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of the SMN2 pre-mRNA.[4] This enhances the inclusion of exon 7, leading to the production of full-length, functional SMN protein.[2][4]
dot
Caption: this compound's splicing modulation pathway.
On-Target Validation: The Role of CRISPR-Cas9
To definitively prove that the therapeutic effects of this compound are a direct result of its intended action on SMN2 splicing, CRISPR-Cas9 gene editing offers a powerful approach. By creating a knockout of the SMN2 gene, researchers can test whether this compound still elicits its biological effects. If the effects are abolished in the absence of SMN2, it provides strong evidence for on-target activity.
Experimental Workflow: CRISPR-Cas9 Mediated Knockout of SMN2
dot
Caption: CRISPR-Cas9 workflow for this compound target validation.
Comparative Analysis of Validation Methodologies
While CRISPR-Cas9 provides a definitive genetic validation, other methods are commonly used to assess the on- and off-target effects of splicing modulators. Below is a comparison of these techniques.
| Methodology | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 Gene Knockout | Genetic ablation of the target gene (SMN2) to observe the drug's effect in its absence.[5] | Provides definitive evidence of on-target dependency.[5] Allows for the creation of isogenic cell lines for direct comparison. | Can be time-consuming and technically challenging.[6] Potential for off-target gene editing by the CRISPR system.[7] |
| RNA Sequencing (RNA-Seq) | Transcriptome-wide analysis of changes in gene expression and splicing patterns upon drug treatment.[4][8] | Unbiased, genome-wide view of on- and off-target effects.[4] Can identify novel off-target splicing events.[8] | Requires bioinformatics expertise for data analysis. Does not directly prove a causal link between the target and the phenotype. |
| Quantitative PCR (qPCR) | Measures the expression levels of specific transcripts, such as full-length and truncated SMN2.[4][9] | Highly sensitive and specific for quantifying known transcripts. Relatively low cost and high throughput. | Only provides information about pre-selected targets. Does not reveal unexpected off-target effects. |
| Antisense Oligonucleotides (ASOs) | Short synthetic nucleic acids that can be designed to either block or promote splicing at a specific site.[10] | Can mimic the effect of a splicing modulator to validate the therapeutic potential of targeting a specific splicing event. | Can have their own off-target effects. Delivery to target tissues can be challenging.[10] |
Quantitative Data Summary: this compound On- and Off-Target Effects
A study by Ottesen et al. (2023) compared the transcriptome-wide effects of this compound and another splicing modulator, risdiplam, in SMA patient fibroblasts.[4][8] The following tables summarize key findings from this study.
Table 1: On-Target SMN2 Exon 7 Inclusion
| Compound | Concentration | % Exon 7 Inclusion (relative to DMSO control) |
| This compound | 2 nM (Low) | ~25% |
| This compound | 10 nM (Intermediate) | ~50% |
| This compound | 40 nM (High) | ~70% |
| Risdiplam | 50 nM (Low) | ~30% |
| Risdiplam | 250 nM (Intermediate) | ~60% |
| Risdiplam | 1 µM (High) | ~80% |
Table 2: Off-Target Splicing Events (at high concentrations)
| Compound | Total Aberrant Splicing Events | Predominant Effect |
| This compound (40 nM) | Significantly fewer than Risdiplam | Exon inclusion |
| Risdiplam (1 µM) | Massive perturbations | Exon skipping and inclusion |
These data indicate that while both drugs effectively modulate SMN2 splicing, they have distinct off-target profiles, with this compound showing fewer off-target effects at the concentrations tested.[1][4]
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Knockout of SMN2 (Adapted from Li et al., 2021)[11]
-
sgRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting a critical exon of the SMN2 gene using a publicly available design tool. Synthesize and clone the sgRNAs into a suitable Cas9 expression vector.
-
Cell Culture and Transfection: Culture SMA patient-derived fibroblasts or a relevant cell line in appropriate media. Transfect the cells with the Cas9-sgRNA expression vector using a high-efficiency transfection reagent.
-
Single-Cell Cloning: Two to three days post-transfection, seed the cells at a very low density in 96-well plates to allow for the growth of colonies from single cells.
-
Genotyping: Once colonies are established, expand them and extract genomic DNA. Use PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the SMN2 gene.
-
Validation of Knockout: Confirm the absence of SMN2 protein expression in the knockout clones by Western blot.
-
This compound Treatment and Analysis: Treat the validated SMN2 knockout clones and wild-type control cells with a range of this compound concentrations. After 24-48 hours, assess cell viability, and measure the expression of downstream marker genes by qPCR. The on-target effect is validated if this compound's effects are observed in wild-type cells but not in the SMN2 knockout cells.
RNA-Sequencing and Analysis (Adapted from Ottesen et al., 2023)[4][9]
-
Cell Treatment: Plate SMA patient fibroblasts and treat with various concentrations of this compound (e.g., 2 nM, 10 nM, 40 nM) and a vehicle control (DMSO) for 24 hours.
-
RNA Extraction and Library Preparation: Extract total RNA from the cells using a commercial kit. Prepare RNA-sequencing libraries from high-quality RNA samples.
-
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform.
-
Data Analysis:
-
Differential Gene Expression: Align reads to the human reference genome and perform differential gene expression analysis to identify genes that are up- or down-regulated by this compound treatment.
-
Alternative Splicing Analysis: Use specialized software to identify and quantify different types of alternative splicing events (e.g., exon skipping, intron retention) that are altered by this compound.
-
-
Validation: Validate key findings from the RNA-seq data using qPCR or semi-quantitative RT-PCR with primers designed to distinguish between different splice isoforms.[4][9]
Conclusion
Validating the on-target effects of a therapeutic agent like this compound is crucial for its development and clinical application. While methods like RNA-seq and qPCR provide valuable information about the extent of on- and off-target effects, CRISPR-Cas9-mediated gene knockout offers an unparalleled level of certainty in confirming that the drug's mechanism of action is indeed dependent on its intended target. By integrating these methodologies, researchers can build a robust and comprehensive understanding of a drug's biological activity.
References
- 1. medicineinnovates.com [medicineinnovates.com]
- 2. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. old.sinapse.pt [old.sinapse.pt]
- 4. academic.oup.com [academic.oup.com]
- 5. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA-Targeting Splicing Modifiers: Drug Development and Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of branaplam's efficacy in different SMA patient-derived cells
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of branaplam's efficacy against other leading Spinal Muscular Atrophy (SMA) therapies. The focus is on preclinical data from SMA patient-derived cells, offering a direct comparison of their molecular effectiveness.
Spinal Muscular Atrophy is a debilitating neuromuscular disorder stemming from insufficient levels of the Survival Motor Neuron (SMN) protein.[1][2] The primary cause is a mutation or deletion in the SMN1 gene. A paralogous gene, SMN2, can produce some functional SMN protein, but inefficient splicing of its pre-mRNA predominantly leads to an unstable, truncated protein.[1][3] Therapeutic strategies largely focus on increasing the production of full-length SMN protein.
This guide delves into the efficacy of this compound, an investigational small molecule, by comparing its performance with approved SMA treatments: Risdiplam (Evrysdi), Nusinersen (Spinraza), and Onasemnogene abeparvovec (Zolgensma), with a focus on their effects in SMA patient-derived cells.
Mechanism of Action: A Comparative Overview
The primary therapeutic agents for SMA can be categorized into two main groups: SMN2 splicing modulators and gene replacement therapy.
-
This compound (LMI070) is an orally available small molecule that modifies the splicing of SMN2 pre-mRNA.[1][2] It works by stabilizing the interaction between the spliceosome and the SMN2 pre-mRNA, which promotes the inclusion of exon 7 and thus increases the production of full-length, functional SMN protein.[4][5]
-
Risdiplam (Evrysdi) is also an orally administered small molecule that acts as an SMN2 splicing modifier.[6] Its mechanism is similar to this compound, leading to increased levels of functional SMN protein.[1]
-
Nusinersen (Spinraza) is an antisense oligonucleotide (ASO) that targets a specific region on the SMN2 pre-mRNA known as an intronic splicing silencer.[7][8] By binding to this site, nusinersen prevents the splicing machinery from excluding exon 7, thereby increasing the production of full-length SMN protein.[7][8]
-
Onasemnogene abeparvovec (Zolgensma) represents a different therapeutic approach. It is a gene replacement therapy that uses a viral vector (adeno-associated virus serotype 9) to deliver a functional copy of the SMN1 gene to motor neurons.[3][9] This allows the cells to produce the SMN protein independently of the endogenous SMN1 or SMN2 genes.
Figure 1: Therapeutic mechanisms for SMA treatments.
Comparative Efficacy in SMA Patient-Derived Cells
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in increasing full-length SMN2 mRNA and SMN protein levels in various SMA patient-derived cell lines.
| Drug | Cell Type | Concentration | Fold Increase in Full-Length SMN2 mRNA | Reference |
| This compound | SMNΔ7 Mouse Myoblasts | 31 nM (EC50) | 3.1-fold | [4] |
| Risdiplam | SMA Patient Fibroblasts | Not Specified | Dose-dependent increase | [6] |
| Nusinersen | SMA Patient Fibroblasts | Not Specified | Not Specified | [8] |
Table 1: Comparison of Full-Length SMN2 mRNA Increase
| Drug | Cell Type | Concentration | Fold Increase in SMN Protein | Reference |
| This compound | SMNΔ7 Mouse Myoblasts | 31 nM (EC50) | Not Specified | [4] |
| Risdiplam | SMA Patient Fibroblasts | Not Specified | > 2-fold increase from baseline | [6] |
| Nusinersen | SMA Patient Fibroblasts | Not Specified | Increase in full-length SMN protein | [8] |
Table 2: Comparison of SMN Protein Increase
Note: Direct comparative studies of all four drugs in the same patient-derived cell lines under identical conditions are limited in the publicly available literature. The data presented is compiled from individual studies.
Experimental Protocols
The methodologies for assessing the efficacy of these drugs in patient-derived cells generally follow a similar workflow.
Figure 2: Workflow for testing drug efficacy in cells.
Key Experimental Methodologies:
-
Cell Culture:
-
SMA patient-derived fibroblasts or myoblasts are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
-
Drug Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The culture medium is then replaced with fresh medium containing the drug (this compound, risdiplam, etc.) at various concentrations or a vehicle control (e.g., DMSO).
-
The treatment duration can range from 24 hours to several days depending on the experimental design.
-
-
RNA Analysis (RT-qPCR):
-
Total RNA is extracted from the cells using a commercial kit.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative PCR (qPCR) is then carried out using primers specific for the full-length SMN2 transcript (including exon 7) and a housekeeping gene for normalization.
-
The relative fold change in SMN2 mRNA levels is calculated.
-
-
Protein Analysis (Western Blot or ELISA):
-
Total protein is extracted from the cells using lysis buffers.
-
For Western blotting, protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the SMN protein and a loading control (e.g., GAPDH or β-actin).
-
For ELISA, a plate is coated with a capture antibody for SMN protein. Cell lysates are added, followed by a detection antibody and a substrate to generate a measurable signal.
-
The intensity of the bands (Western blot) or the colorimetric signal (ELISA) is quantified to determine the relative amount of SMN protein.
-
Discussion and Conclusion
This compound, like risdiplam and nusinersen, effectively modulates the splicing of SMN2 to increase the production of functional SMN protein in preclinical models. While direct, head-to-head comparative data in the same patient-derived cell lines is not extensively published, the available evidence suggests that all three splicing modulators achieve the desired molecular outcome. This compound has demonstrated the ability to increase full-length SMN RNA and protein levels in a mouse model of SMA.[4]
It is important to note that while this compound showed promise in early studies, its development for SMA was discontinued by Novartis.[1] This decision was based on the rapid advancements in the SMA treatment landscape and the fact that this compound would no longer represent a highly differentiated option for patients.[1] Furthermore, safety concerns arose during a later trial for Huntington's disease.[2]
In contrast, Risdiplam and Nusinersen have successfully completed clinical trials and are approved for the treatment of SMA.[3][9] Zolgensma, with its distinct gene replacement mechanism, also shows profound efficacy, particularly when administered early.[10]
For researchers, the study of these different molecules in patient-derived cells provides valuable insights into the molecular mechanisms of SMA and the potential for therapeutic intervention. The experimental protocols outlined here form the basis for the continued evaluation and development of novel therapies for this and other genetic diseases. The off-target effects of splicing modulators like this compound and risdiplam are also an area of active research, with studies showing they can perturb the transcriptome more broadly, highlighting the need for careful evaluation of long-term safety.[11][12]
References
- 1. smanewstoday.com [smanewstoday.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Therapies of Spinal Muscular Atrophy: A Narrative Review of Preclinical, Clinical–Experimental, and Real-World Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Risdiplam for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA-Approved Therapies for Spinal Muscular Atrophy | MedRAC@UNC [medrac.web.unc.edu]
- 8. join.hcplive.com [join.hcplive.com]
- 9. Spinal muscular atrophy: From approved therapies to future therapeutic targets for personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. medicineinnovates.com [medicineinnovates.com]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to Small Molecules in Huntington's Disease: Branaplam vs. PTC518
For Researchers, Scientists, and Drug Development Professionals
Huntington's disease (HD), a fatal neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene (HTT), has long been a challenging target for therapeutic intervention. The mutant huntingtin protein (mHTT) produced from this genetic anomaly is central to the disease's pathology. Consequently, lowering mHTT levels is a primary therapeutic strategy. While antisense oligonucleotides (ASOs) and gene therapies have shown promise, the development of orally bioavailable small molecules offers a more accessible treatment modality. This guide provides a detailed comparison of two such small molecules, branaplam and PTC518, which share a novel mechanism of action, alongside data from the ASO tominersen as a benchmark.
Mechanism of Action: Splicing Modulation
Both this compound and PTC518 are RNA splicing modulators.[1][2] They are designed to promote the inclusion of a novel pseudoexon into the HTT messenger RNA (mRNA) transcript.[3] This inserted pseudoexon contains a premature termination codon, which signals the cell's machinery to degrade the faulty mRNA through a process called nonsense-mediated decay (NMD).[3] This ultimately leads to a reduction in the production of the mHTT protein.[3]
Clinical Trial Data: A Head-to-Head Comparison
The clinical development of this compound and PTC518 has yielded contrasting outcomes, primarily driven by their safety profiles.
Efficacy: Mutant Huntingtin (mHTT) Reduction
The primary measure of efficacy for these molecules is the reduction of mHTT in the cerebrospinal fluid (CSF) and blood.
| Molecule | Clinical Trial | Dosage | mHTT Reduction in Blood | mHTT Reduction in CSF | Study Status |
| This compound | VIBRANT-HD (Phase 2b) | 56 mg (in first cohort) | Data not released | Lowered mHTT, but specific percentage not released[4][5][6] | Terminated[4][7] |
| PTC518 | PIVOT-HD (Phase 2) | 5 mg | 22% reduction[8] | 21% reduction[8] | Ongoing |
| 10 mg | 43% reduction[8] | 43% reduction[8] | |||
| Tominersen (ASO) | GENERATION HD1 (Phase 3) | 120 mg (every 2 months) | Not Applicable | Dose-dependent reductions observed[9] | Discontinued, new Phase 2 trial initiated[9][10] |
| 120 mg (every 4 months) | Not Applicable | Dose-dependent reductions observed[9] |
Table 1: Comparison of mHTT Reduction in Clinical Trials
Safety and Tolerability
The safety profiles of this compound and PTC518 represent the most significant point of divergence in their clinical development.
| Molecule | Clinical Trial | Key Adverse Events |
| This compound | VIBRANT-HD (Phase 2b) | Peripheral Neuropathy: Signs or symptoms observed in many participants.[4] In the first cohort, 78% of participants developed at least one sign or symptom.[11] This led to the trial's termination.[4][7] Increased Neurofilament Light (NfL) chain levels and increased ventricular volume were also observed.[4][7] |
| PTC518 | PIVOT-HD (Phase 2) | Generally well-tolerated.[12][13] Most common adverse events were symptoms of the common cold, flu, headache, and falls, with similar rates to the placebo group.[12] No treatment-related serious adverse events or dose-limiting toxicities reported.[12][14] |
| Tominersen (ASO) | GENERATION HD1 (Phase 3) | The trial was halted due to an unfavorable risk/benefit profile, though no new safety signals were identified.[2] |
Table 2: Comparative Safety and Tolerability
Experimental Protocols
Quantification of Mutant Huntingtin (mHTT)
The quantification of mHTT in CSF is a critical biomarker for assessing the efficacy of HTT-lowering therapies. The primary method employed in these clinical trials is an ultrasensitive single-molecule counting (SMC) immunoassay.[15][16]
Principle: This bead-based immunoassay utilizes antibodies specific to the mutant form of the huntingtin protein.[15][16] The assay is designed to be highly sensitive, with a femtomolar detection threshold, allowing for the quantification of the very low levels of mHTT present in CSF.[15]
General Workflow:
-
Sample Collection: CSF is collected from patients via lumbar puncture.
-
Immunoassay: The CSF sample is incubated with magnetic beads coated with a capture antibody that binds to mHTT. A second, fluorescently labeled detection antibody is then added, which also binds to mHTT, creating a "sandwich."
-
Single-Molecule Counting: The beads are washed to remove unbound antibodies and then loaded into an analyzer. The instrument isolates individual beads in microscopic wells and counts the number of fluorescently labeled detection antibodies, which corresponds to the amount of mHTT in the sample.
Assessment of Neuroaxonal Damage: Neurofilament Light Chain (NfL)
Neurofilament light chain (NfL) is a protein component of the neuronal cytoskeleton that is released into the CSF and blood upon neuroaxonal damage. It serves as a valuable biomarker for monitoring disease progression and treatment-related neurotoxicity.
Principle: The concentration of NfL in serum or CSF is measured using sensitive immunoassays. Elevated levels of NfL are indicative of ongoing neuronal injury.
General Workflow:
-
Sample Collection: Blood (for serum) or CSF is collected from patients.
-
Sample Preparation: Serum is prepared from blood samples by centrifugation.
-
Immunoassay: The serum or CSF sample is analyzed using a digital immunoassay platform, such as the NF-Light Advantage kit on the HD-X Analyzer (Quanterix).[17] This involves the use of specific antibodies to capture and detect NfL.
-
Quantification: The assay provides a quantitative measurement of the NfL concentration.
Conclusion
The landscape of small molecule therapeutics for Huntington's disease is rapidly evolving. While this compound and PTC518 share a similar and innovative mechanism of action, their clinical journeys have diverged significantly. The discontinuation of this compound due to severe peripheral neuropathy underscores the critical importance of safety and tolerability in the development of novel therapeutics.[4][7] In contrast, PTC518 has demonstrated a favorable safety profile in its clinical trials to date, alongside promising dose-dependent reductions in mHTT.[8][12][13]
For researchers and drug development professionals, the story of this compound and PTC518 offers several key takeaways:
-
Splicing modulation is a viable strategy for lowering mHTT: Both molecules have demonstrated proof-of-concept for this mechanism.
-
Off-target effects are a major hurdle: The neurotoxicity observed with this compound highlights the need for highly specific molecules and rigorous preclinical safety assessments.
-
Biomarkers are essential: The use of mHTT and NfL as biomarkers has been instrumental in evaluating the efficacy and safety of these compounds.
The continued development of PTC518 and other small molecules holds promise for a future where an oral, disease-modifying therapy for Huntington's disease becomes a reality. The data gathered from both successful and unsuccessful trials will be invaluable in guiding the next generation of drug discovery and development in this field.
References
- 1. Small molecules modulating RNA splicing: a review of targets and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules modulating RNA splicing: a review of targets and future perspectives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Mesenchymal Stem Cell Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 4. hdsa.org [hdsa.org]
- 5. Novartis ends the VIBRANT-HD study and will not continue the program with this compound – European Huntington Association [eurohuntington.org]
- 6. some study updates – European Huntington's Disease Network [ehdn.org]
- 7. Disappointing news from Novartis about this compound and the VIBRANT-HD trial – HDBuzz [en.hdbuzz.net]
- 8. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 9. novartis.com [novartis.com]
- 10. PTC518 PIVOT-HD Study Achieves Primary Endpoint | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 13. No pivot needed for PTC-518 – HDBuzz [en.hdbuzz.net]
- 14. J002 Twelve-month interim data from PIVOT-HD: a Phase 2, randomized, placebo-controlled study to evaluate the safety and efficacy of PTC518 in participants with Huntington’s disease | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 15. JCI - Quantification of mutant huntingtin protein in cerebrospinal fluid from Huntington’s disease patients [jci.org]
- 16. Quantifying Huntingtin Protein in Human Cerebrospinal Fluid Using a Novel Polyglutamine Length-Independent Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sample Collection and Measurement of Serum Neurofilament Light (NfL) [protocols.io]
Navigating the Synergies of Branaplam: A Comparative Guide for Drug Development Professionals
An In-depth Analysis of Preclinical Synergistic Effects of the Investigational RNA Splicing Modulator, Branaplam, in Combination with Other Compounds for Spinal Muscular Atrophy.
Once a promising therapeutic candidate for both Spinal Muscular Atrophy (SMA) and Huntington's Disease (HD), the clinical development of the oral RNA splicing modulator this compound (formerly LMI070) has been discontinued. For SMA, this decision was prompted by a rapidly evolving treatment landscape rather than safety or efficacy concerns in the clinical trial.[1][2] Conversely, the Huntington's Disease program was halted due to safety concerns, specifically the emergence of peripheral neuropathy in a Phase 2 trial.[3][4]
Despite its discontinued clinical development, preclinical research has unveiled intriguing synergistic potential when this compound is combined with other therapeutic agents for SMA. This guide provides a comprehensive comparison of these synergistic effects, supported by experimental data, to inform future research and drug development endeavors in the field of RNA-targeting therapeutics.
Synergistic Effects in Spinal Muscular Atrophy
Preclinical studies have demonstrated that low-dose combinations of this compound with other splice-modulating agents can produce synergistic effects in correcting the splicing of the Survival of Motor Neuron 2 (SMN2) gene, the primary therapeutic target in SMA. This approach holds promise for enhancing therapeutic efficacy while potentially mitigating the off-target effects associated with higher doses of single-agent therapies.[3][5]
This compound in Combination with a Splice-Correcting Antisense Oligonucleotide (Anti-N1)
A study by Ottesen et al. investigated the synergistic effects of this compound and a splice-correcting antisense oligonucleotide (ASO), Anti-N1, in fibroblast cell lines derived from a patient with SMA. The combination of low doses of both compounds resulted in a significant increase in the inclusion of exon 7 in the SMN2 transcript, a critical event for the production of functional SMN protein.[3][6]
| Treatment Group | Concentration | Full-Length SMN2 (% of total) | Δ7 SMN2 (% of total) |
| Untreated | - | ~10% | ~90% |
| This compound (Low Dose) | 2 nM | ~30% | ~70% |
| Anti-N1 (Low Dose) | 5 nM | ~25% | ~75% |
| This compound + Anti-N1 (Low Dose Combination) | 2 nM + 5 nM | ~60% | ~40% |
| This compound (High Dose) | 40 nM | >95% | <5% |
| Anti-N1 (High Dose) | 100 nM | >95% | <5% |
Table 1. Quantitative analysis of SMN2 exon 7 inclusion in SMA patient fibroblasts (GM03813) following treatment with this compound and/or Anti-N1. The data, derived from semi-quantitative PCR, demonstrates a synergistic increase in full-length SMN2 transcript levels with the low-dose combination. Data adapted from Ottesen et al.[6][7]
This compound in Combination with Risdiplam
Research by Singh et al. has shown that a combination of low doses of this compound and risdiplam, another orally available small molecule SMN2 splicing modifier, can also produce a synergistic effect on SMN2 exon 7 inclusion in SMA patient fibroblasts.[5][8] This finding is particularly noteworthy as both compounds are small molecules that modulate the same splicing event, suggesting a potential for enhanced efficacy through complementary mechanisms of action.
| Treatment Group | Concentration | Fold Increase in Exon 7 Inclusion (vs. Untreated) |
| Risdiplam (Low Dose) | 50 nM | ~1.5 |
| This compound (Low Dose) | 4 nM | ~1.2 |
| Risdiplam + this compound (Low Dose Combination) | 50 nM + 4 nM | ~2.5 |
Table 2. Synergistic effect of combined low-dose risdiplam and this compound on SMN2 exon 7 inclusion in SMA patient fibroblasts (GM03813) after 24 hours of treatment. The strongest synergistic effect was observed with 100 nM risdiplam and 4 nM this compound. Data adapted from Singh et al.[5]
Mechanism of Action and Signaling Pathways
This compound functions as an RNA splicing modulator.[9] In the context of SMA, it binds to the pre-mRNA of the SMN2 gene, stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7.[9][10] This stabilization promotes the inclusion of exon 7 into the final mRNA transcript, leading to the production of a full-length, functional SMN protein.[3][10]
In Huntington's Disease, this compound was found to lower the levels of the mutant huntingtin (mHTT) protein by promoting the inclusion of a cryptic "pseudoexon" in the HTT pre-mRNA.[1][11] This leads to a frameshift and subsequent degradation of the HTT mRNA, thereby reducing the production of the toxic mHTT protein.[11]
Figure 1. Simplified signaling pathway of this compound's mechanism of action in SMA.**
Experimental Protocols
Synergistic Study of this compound and Anti-N1 ASO
-
Cell Culture: GM03813 SMA patient fibroblasts were cultured under standard conditions.
-
Treatment: Cells were treated with high and low concentrations of this compound (40 nM and 2 nM, respectively), risdiplam (1000 nM and 50 nM, respectively), and an ISS-N1 targeting ASO (Anti-N1; 100 nM and 5 nM).[6] For combination treatments, low doses of this compound (2 nM) and Anti-N1 (5 nM) were used.
-
Analysis of Splicing: After treatment, total RNA was extracted, and semi-quantitative RT-PCR was performed to analyze the splicing pattern of SMN2 exon 7.[7] The relative abundance of the full-length and exon 7-skipped (Δ7) isoforms was quantified.
-
Transcriptome Analysis: RNA sequencing (RNA-Seq) was used to characterize the global transcriptomic effects of the individual and combination treatments.[3]
Figure 2. Experimental workflow for assessing the synergy of this compound and Anti-N1.**
Synergistic Study of this compound and Risdiplam
-
Cell Culture: GM03813 Type I SMA patient fibroblasts were used.
-
Treatment: Cells were treated with various concentrations of risdiplam and this compound, both individually and in combination, for 24 hours.
-
Analysis of Splicing: Total RNA was isolated, and semi-quantitative RT-PCR was performed to assess the splicing of SMN2 exon 7.
-
Transcriptome-wide Analysis: RNA-Seq was conducted on transcripts from cells treated with different concentrations of each compound to identify off-target effects.[12]
Conclusion
While the clinical journey of this compound has concluded, the preclinical findings on its synergistic effects offer valuable insights for the future of SMA therapeutics and the broader field of RNA-modulating drugs. The data strongly suggest that combination therapies, particularly at lower doses, could be a viable strategy to maximize therapeutic benefit while minimizing potential off-target toxicities. These studies underscore the importance of exploring synergistic interactions between different classes of splicing modulators and provide a compelling rationale for further investigation into combination approaches for SMA and other splicing-related diseases. The detailed experimental protocols provided herein can serve as a foundation for designing future studies to build upon these promising preclinical observations.
References
- 1. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of an Antisense Oligonucleotide and Small Molecule on Splicing Correction of the Spinal Muscular Atrophy Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Synergistic Effect of an Antisense Oligonucleotide and Small Molecule on Splicing Correction of the Spinal Muscular Atrophy Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the "Bulge Repair" Mechanism: A Comparative Guide to Branaplam and Risdiplam
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of branaplam and risdiplam, two pioneering small molecules designed to correct the splicing of the Survival of Motor Neuron 2 (SMN2) gene. We delve into the experimental data validating their shared "bulge repair" mechanism, present detailed experimental protocols, and offer a quantitative comparison of their efficacy and specificity.
The therapeutic strategy for Spinal Muscular Atrophy (SMA) has been revolutionized by the advent of splicing modifier drugs. Both this compound and risdiplam operate by correcting the aberrant splicing of SMN2 pre-mRNA, a paralog of the SMN1 gene, the loss of which is the primary cause of SMA. A key C-to-T transition in exon 7 of SMN2 disrupts a critical splice site, leading to the exclusion of this exon and the production of a truncated, non-functional SMN protein. This compound and risdiplam address this by promoting the inclusion of exon 7, thereby increasing the levels of full-length, functional SMN protein.
At the heart of their mechanism lies the "bulge repair" model. This model posits that these small molecules bind to a specific region on the SMN2 pre-mRNA, stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the weak 5' splice site of exon 7. This stabilization is thought to correct a structural "bulge" caused by an unpaired adenosine at the -1 position of the splice site, effectively strengthening the splice site and promoting exon 7 inclusion.[1]
The "Bulge Repair" Mechanism: A Closer Look
The interaction between the 5' end of the U1 snRNA and the 5' splice site of the pre-mRNA is a critical step in the initiation of splicing. In the case of SMN2 exon 7, the C-to-T mutation weakens this interaction, creating a single-nucleotide bulge at position -1 (A-1) of the 5' splice site.[1] This structural perturbation is a primary reason for the inefficient recognition of the splice site by the U1 snRNP, leading to exon skipping.
Both this compound and risdiplam are proposed to act as "molecular glues," fitting into a pocket created by this bulge and the surrounding RNA duplex.[1][2] By binding to this site, they stabilize the U1 snRNP/5'ss complex, effectively "repairing" the bulge and presenting a more favorable conformation for the splicing machinery.[3][4] This enhanced stability increases the probability of exon 7 being recognized and included in the mature mRNA transcript.[3][5] While both molecules share this fundamental mechanism, differences in their chemical structures and binding affinities contribute to variations in their efficacy and off-target effects.
Quantitative Comparison of Splicing Correction
The efficacy of this compound and risdiplam in promoting SMN2 exon 7 inclusion can be quantified by determining their half-maximal effective concentration (EC50). The following table summarizes reported EC50 values from various studies. It is important to note that these values can vary depending on the cell type and experimental conditions used.
| Compound | Cell Type | EC50 for SMN2 Exon 7 Inclusion | Reference |
| This compound | SMA patient-derived fibroblasts | ~16 nM | [6] |
| NSC34 motor neuron cell line (reporter assay) | 3.5 µM | [6] | |
| SMNΔ7 mouse myoblasts (SMN protein ELISA) | 0.6 µM | [7] | |
| Risdiplam | SMA patient-derived fibroblasts | ~2 nM (metabolite 6) | [8] |
| SMA patient-derived fibroblasts | EC1.5x, SMN FL = 2 nM (metabolite 6) | [8] | |
| Healthy volunteers (in vivo) | Dose-dependent increase in full-length SMN2 mRNA | [8][9] |
Off-Target Effects: A Comparative Analysis
While both drugs effectively target SMN2, they also exhibit off-target effects on the splicing of other genes. Transcriptome-wide analyses have revealed that both compounds can induce unintended exon skipping, inclusion, and other splicing alterations.[5][10] However, the extent and nature of these off-target effects differ between the two molecules.
Studies have shown that at high concentrations, risdiplam can lead to a greater number of off-target splicing events compared to this compound.[10] Conversely, this compound has been observed to have a stronger tendency to promote exon inclusion in off-target transcripts.[10] The selectivity profile of risdiplam and its analogues is generally considered to be high, with a preferential targeting of SMN2 exon 7 splicing.[3]
| Feature | This compound | Risdiplam | Reference |
| Primary Off-Target Effect | Exon inclusion | Exon skipping and inclusion | [10] |
| Number of Off-Target Events (High Concentration) | Lower | Higher | [10] |
| Selectivity for SMN2 | High | Very High | [3] |
Experimental Protocols
Validation of the "bulge repair" mechanism and the comparative analysis of this compound and risdiplam rely on a suite of key experimental techniques. Below are detailed methodologies for these pivotal assays.
In Vitro Splicing Assay
This assay directly assesses the ability of a compound to modulate splicing in a cell-free system.
1. Preparation of Radiolabeled Pre-mRNA Substrate:
-
Linearize a plasmid DNA template containing the SMN2 exon 7 and flanking intronic sequences downstream of a T7 RNA polymerase promoter.
-
Perform in vitro transcription using T7 RNA polymerase in the presence of [α-³²P]-UTP to generate a radiolabeled pre-mRNA transcript.
-
Purify the labeled pre-mRNA using denaturing polyacrylamide gel electrophoresis (PAGE).
2. In Vitro Splicing Reaction:
-
Prepare a splicing reaction mixture containing HeLa cell nuclear extract, ATP, and an ATP-regenerating system (creatine phosphate and creatine kinase).
-
Add the purified, radiolabeled SMN2 pre-mRNA to the reaction mixture.
-
Add the test compound (this compound or risdiplam) at various concentrations (a DMSO control should be included).
-
Incubate the reaction at 30°C for a specified time (e.g., 2 hours) to allow for splicing to occur.
3. RNA Extraction and Analysis:
-
Stop the reaction and digest proteins with Proteinase K.
-
Extract the RNA using phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the RNA pellet in loading buffer and separate the splicing products (pre-mRNA, lariat intron, and spliced mRNA) on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA bands by autoradiography and quantify the percentage of exon 7 inclusion.
Cellular Minigene Splicing Assay
This assay evaluates the effect of a compound on splicing within a cellular context.
1. Minigene Construct and Transfection:
-
Clone the genomic region of SMN2 containing exon 7 and its flanking introns into an expression vector (e.g., pCI-neo). This constitutes the minigene.
-
Culture a suitable cell line (e.g., HEK293 or SMA patient-derived fibroblasts) to ~70-80% confluency.
-
Transfect the cells with the SMN2 minigene plasmid using a suitable transfection reagent (e.g., Lipofectamine).
2. Compound Treatment and RNA Isolation:
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound or risdiplam (and a DMSO control).
-
Incubate the cells for an additional 24-48 hours.
-
Harvest the cells and isolate total RNA using a commercial kit.
3. RT-PCR and Analysis:
-
Synthesize cDNA from the isolated RNA using reverse transcriptase and primers specific to the minigene transcript.
-
Perform PCR using primers that flank exon 7.
-
Analyze the PCR products by agarose gel electrophoresis. The two main products will correspond to the transcript with exon 7 included and the transcript with exon 7 excluded.
-
Quantify the intensity of the bands to determine the percentage of exon 7 inclusion.
Nuclear Magnetic Resonance (NMR) Spectroscopy for RNA-Ligand Interaction
NMR spectroscopy provides high-resolution structural information about the interaction between the small molecule and the RNA target.
1. Sample Preparation:
-
Synthesize and purify a short RNA oligonucleotide corresponding to the 5' splice site of SMN2 exon 7, including the A-1 bulge. Isotope labeling (e.g., with ¹³C and ¹⁵N) of the RNA can enhance the NMR signal.
-
Prepare a solution of the RNA in a suitable NMR buffer (e.g., phosphate buffer with NaCl).
-
Prepare a stock solution of the small molecule (this compound or risdiplam) in the same buffer.
2. NMR Titration:
-
Acquire a 1D or 2D NMR spectrum of the free RNA.
-
Gradually add increasing amounts of the small molecule to the RNA sample, acquiring an NMR spectrum after each addition.
-
Monitor the changes in the chemical shifts of the RNA protons (and/or carbons and nitrogens if isotopically labeled) upon ligand binding.
3. Data Analysis:
-
Analyze the chemical shift perturbations to identify the specific nucleotides involved in the interaction with the small molecule.
-
Use the titration data to calculate the dissociation constant (Kd), which is a measure of the binding affinity.
-
For detailed structural analysis, perform more advanced NMR experiments (e.g., NOESY) to determine intermolecular distances and calculate a 3D structure of the RNA-ligand complex.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Binding Mode of Small Molecule Splice Modifiers to RNA | Swiss National Center of Competence in Research RNA & Disease [nccr-rna-and-disease.ch]
- 4. Mammalian In Vitro Splicing Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. treat-nmd.org [treat-nmd.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ClinPGx [clinpgx.org]
- 10. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Profile of Branaplam and Other Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity of branaplam, a pyridazine derivative investigated for neurodegenerative diseases, and other compounds from the same chemical class. The information is compiled from preclinical and clinical studies to support informed decision-making in drug development.
Executive Summary
This compound, a pyridazine-containing small molecule, has been primarily associated with neurotoxicity, specifically peripheral neuropathy, which led to the cessation of its clinical development for Huntington's disease. Preclinical studies also indicated a potential for cell-cycle arrest. While a broad range of pyridazine derivatives have been synthesized and evaluated for various therapeutic activities, their toxicological profiles are diverse and often limited to in vitro cytotoxicity assessments against cancer cell lines. Direct comparative neurotoxicity data between this compound and other pyridazine derivatives is scarce in publicly available literature. This guide summarizes the available quantitative data, outlines key experimental methodologies, and visualizes the known toxicological pathway for this compound.
Comparative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound and a selection of other pyridazine derivatives. It is important to note that the experimental systems and cell types vary significantly, which should be considered when making direct comparisons.
| Compound | Test System | Endpoint | Result | Reference |
| This compound | Juvenile Dogs (52-week study) | Peripheral Neuropathy | Minimal to mild peripheral axonopathy | [1] |
| Adult Male Rats | Micronucleus Formation | NOEL: 1 mg/kg | [1] | |
| hERG Inhibition Assay | IC50 | 6.3 µM | ||
| SMN2 Splicing Modulation | EC50 | 20 nM | ||
| Pyridazine Derivative (Compound 4) | Human Breast Carcinoma (MCF-7) | Cytotoxicity (IC50) | > 50 µg/mL | |
| Pyridazine Derivative (Compound 8) | Human Breast Carcinoma (MCF-7) | Cytotoxicity (IC50) | 15.6 µg/mL | |
| Pyridazine Derivative (Compound 5) | Human Liver Carcinoma (HepG2) | Cytotoxicity (IC50) | 15.6 µg/mL | |
| Pyridazine Derivative (Compound 13a) | Human Liver Carcinoma (HepG2) | Cytotoxicity (IC50) | 15.6 µg/mL | |
| Pyridazine Derivative (Compound 10) | Human Colon Carcinoma (HCT-116) | Cytotoxicity (IC50) | 15.6 µg/mL | |
| Various Pyridazinones | Mice | Acute Toxicity (LD50) | Not specified in abstract | [2] |
NOEL: No-Observed-Effect-Level IC50: Half-maximal inhibitory concentration EC50: Half-maximal effective concentration LD50: Median lethal dose
Key Experimental Protocols
Assessment of Drug-Induced Peripheral Neuropathy in Dogs
The evaluation of this compound-induced peripheral neuropathy in dogs involved a long-term toxicity study. While the specific protocol for the this compound study is not publicly detailed, a general methodology for such assessments, based on common practices in preclinical toxicology, is outlined below.[3][4]
Objective: To evaluate the potential for a test article to induce peripheral neuropathy following chronic administration.
Animal Model: Beagle dogs are a commonly used non-rodent species for toxicology studies.
Methodology:
-
Dosing: Animals are administered the test article (e.g., this compound) or a vehicle control daily for an extended period (e.g., 52 weeks). Multiple dose groups are typically included to assess dose-response relationships.
-
Clinical Observations: Regular, detailed clinical observations are performed to detect any signs of neurological dysfunction, such as changes in gait, limb weakness, or altered reflexes.
-
Neurological Examinations: Specific neurological examinations are conducted at regular intervals by a trained veterinarian. This may include assessment of cranial nerves, postural reactions, spinal reflexes, and sensory perception.
-
Electrophysiology: Nerve conduction studies (e.g., motor nerve conduction velocity) may be performed to quantitatively assess nerve function.
-
Histopathology: At the end of the study, nerve tissue from the peripheral nervous system (e.g., sciatic nerve, spinal nerve roots) is collected. Tissues are processed, sectioned, and stained (e.g., with hematoxylin and eosin, toluidine blue) for microscopic examination by a veterinary pathologist to identify any pathological changes, such as axonal degeneration, demyelination, or inflammation.
-
Biomarker Analysis: Blood samples may be collected to measure biomarkers of neuronal injury, such as neurofilament light chain (NfL).[5]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic potential of chemical compounds on cultured cells and is representative of the assays used to evaluate the pyridazine derivatives in the table above.
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., pyridazine derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
This compound-Induced Neurotoxicity Signaling Pathway
This compound-induced peripheral neuropathy is linked to the activation of the p53 signaling pathway.[1][6] This pathway plays a crucial role in cellular stress responses, and its activation can lead to apoptosis or cell cycle arrest.
Caption: this compound-induced p53-mediated neurotoxicity pathway.
Experimental Workflow for In Vitro Neurotoxicity Screening
A general workflow for screening compounds for potential neurotoxicity in vitro can help in the early identification of liabilities.
Caption: In vitro neurotoxicity screening workflow.
References
- 1. Duloxetine Attenuates Paclitaxel-Induced Peripheral Nerve Injury by Inhibiting p53-Related Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vincristine-induced peripheral neuropathy in a dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wagwalking.com [wagwalking.com]
- 5. Neurofilament Light Chain: A Translational Safety Biomarker for Drug-Induced Peripheral Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Mitochondrial p53 Accumulation by PFT-μ Prevents Cisplatin-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Targets: A Quantitative Comparison of Branaplam's Dual Interaction Modes
For Immediate Release
Basel, Switzerland – November 13, 2025 – Branaplam, a small molecule initially developed by Novartis for Spinal Muscular Atrophy (SMA), has demonstrated a novel second mechanism of action in lowering mutant huntingtin (mHTT) protein, the cause of Huntington's Disease (HD). This dual functionality presents a unique case study in drug development, offering distinct therapeutic approaches for two different neurodegenerative diseases. This guide provides a detailed, quantitative comparison of this compound's two interaction modes, supported by experimental data to inform researchers, scientists, and drug development professionals.
Overview of this compound's Dual Interaction Modes
This compound, an orally bioavailable pyridazine derivative, modulates RNA splicing to achieve its therapeutic effects.[1][2] Its two distinct modes of action are:
-
SMN2 Splicing Modification for Spinal Muscular Atrophy (SMA): In its initial indication, this compound promotes the inclusion of exon 7 in the Survival of Motor Neuron 2 (SMN2) pre-messenger RNA (pre-mRNA).[1][2] This corrects a splicing defect that otherwise leads to a truncated, non-functional SMN protein. By increasing the production of full-length, functional SMN protein, this compound aimed to address the underlying cause of SMA.[3][4]
-
Huntingtin (HTT) mRNA Degradation for Huntington's Disease (HD): Subsequently, it was discovered that this compound can also reduce levels of the huntingtin protein.[5][6] This is achieved by promoting the inclusion of a cryptic "pseudoexon" into the mature HTT messenger RNA (mRNA).[5][6] The inclusion of this pseudoexon introduces a premature stop codon, leading to the degradation of the HTT mRNA through the nonsense-mediated decay (NMD) pathway and consequently, a reduction in the production of the toxic mHTT protein.[5][7]
Quantitative Comparison of Efficacy
The following table summarizes the key quantitative parameters of this compound's activity in its two interaction modes based on preclinical data.
| Parameter | SMN2 Splicing Modification (SMA) | HTT mRNA Degradation (HD) | Reference |
| Target | SMN2 pre-mRNA | HTT mRNA | [2][6] |
| Mechanism | Exon 7 inclusion | Pseudoexon inclusion leading to NMD | [2][6][7] |
| Potency (EC₅₀/IC₅₀) | EC₅₀ of 20 nM for SMN protein increase | IC₅₀ < 10 nM for total and mutant HTT lowering | [5][8][9] |
| Cell Types Studied | NSC34 motor neuron cell line, SMA patient fibroblasts | HD patient-derived fibroblasts, iPSCs, cortical progenitors, and neurons | [2][5][9][10] |
| In Vivo Efficacy | Increased full-length SMN RNA and protein levels, and extended survival in a severe SMA mouse model. | ~40% decrease in huntingtin message in blood samples from this compound-treated SMA infants after over 900 days. | [3][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
SMN2 Splicing Modification Assays
1. In Vitro Splicing Assay using SMN2 Minigene Reporter:
-
Cell Line: NSC34 motor neuron cell line expressing an SMN2 minigene reporter.[2]
-
Principle: The minigene construct contains the relevant exons and introns of SMN2 linked to a reporter gene (e.g., luciferase). This compound's ability to promote exon 7 inclusion results in a functional reporter protein, which can be quantified.
-
Protocol Outline:
-
Plate NSC34 cells with the SMN2 minigene reporter.
-
Treat cells with varying concentrations of this compound or vehicle control.
-
After a defined incubation period, lyse the cells and measure reporter gene activity (e.g., luminescence for luciferase).
-
Determine the EC₅₀ value from the dose-response curve.
-
2. SMN Protein Quantification using ELISA:
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of full-length SMN protein produced by cells.
-
Protocol Outline:
-
Treat cells (e.g., SMA patient fibroblasts) with this compound.
-
Lyse the cells and collect the protein lysate.
-
Perform a sandwich ELISA using antibodies specific for the full-length SMN protein.
-
Quantify the protein concentration based on a standard curve.
-
HTT mRNA Degradation Assays
1. Huntingtin Protein Quantification using Mesoscale Discovery (MSD) Assays:
-
Principle: MSD assays are electrochemiluminescence-based immunoassays that provide a sensitive and quantitative measurement of total and mutant HTT protein levels.[5][9]
-
Protocol Outline:
-
Culture HD patient-derived cells (fibroblasts, iPSCs, etc.).
-
Treat cells with a dose range of this compound for a specified duration (e.g., 72 hours).[9]
-
Lyse the cells and quantify total protein concentration.
-
Use specific antibody pairs to measure total HTT and mutant HTT levels on the MSD platform.
-
Calculate the IC₅₀ value from the dose-response curve.
-
2. RT-PCR for Pseudoexon Inclusion:
-
Principle: Reverse transcription-polymerase chain reaction (RT-PCR) is used to detect and quantify the inclusion of the pseudoexon in the HTT mRNA.[9]
-
Protocol Outline:
-
Treat cells with this compound.
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize complementary DNA (cDNA).
-
Amplify the target region of the HTT cDNA using primers that flank the pseudoexon insertion site.
-
Analyze the PCR products by gel electrophoresis to visualize the presence of the larger transcript containing the pseudoexon. Quantitative PCR (qPCR) can be used for more precise measurement.
-
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows described.
Caption: this compound's mechanism in SMA involves stabilizing the U1 snRNP complex on the SMN2 pre-mRNA, promoting the inclusion of exon 7 and the production of functional SMN protein.
Caption: In HD, this compound induces the inclusion of a pseudoexon into the HTT mRNA, which is then targeted for degradation by the NMD pathway, ultimately reducing huntingtin protein levels.
Caption: A generalized experimental workflow for quantifying the effects of this compound on both SMN2 splicing and HTT mRNA levels.
Discussion and Future Directions
The dual activity of this compound highlights the potential for small molecules to have profound and diverse effects on RNA processing. While the potency of this compound appears to be higher for HTT lowering (IC₅₀ < 10 nM) compared to SMN protein increase (EC₅₀ of 20 nM), a direct comparison must be made with caution due to differences in the experimental systems and endpoints measured.[5][8][9]
The clinical development of this compound for SMA was discontinued due to the evolving treatment landscape.[4] The VIBRANT-HD trial for Huntington's Disease was halted due to safety concerns, specifically peripheral neuropathy observed in some participants.[12][13] These outcomes underscore the importance of thorough preclinical and clinical evaluation of off-target effects and long-term safety for RNA-modulating therapies.
Future research should focus on understanding the structural basis for this compound's interaction with different RNA targets to potentially design more specific and safer splicing modulators. Further investigation into the off-target effects of this compound at a transcriptome-wide level will also be critical in elucidating the mechanisms behind the observed adverse events and informing the development of next-generation RNA-targeted therapeutics.
References
- 1. An orally available, brain penetra ... | Article | H1 Connect [archive.connect.h1.co]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A spoonful of this compound helps the huntingtin go down – HDBuzz [en.hdbuzz.net]
- 4. smanewstoday.com [smanewstoday.com]
- 5. I009 this compound decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 6. An alternative splicing modulator ... | Article | H1 Connect [archive.connect.h1.co]
- 7. old.sinapse.pt [old.sinapse.pt]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicineinnovates.com [medicineinnovates.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. novartis.com [novartis.com]
- 13. hdsa.org [hdsa.org]
Validating RNA-Seq Findings for Branaplam: A Comparative Guide to qPCR and Western Blot Analysis
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comparative overview of essential techniques for validating RNA-sequencing (RNA-seq) findings, specifically in the context of the splicing modulator branaplam. We present detailed methodologies for quantitative polymerase chain reaction (qPCR) and Western blot analysis, supported by experimental data from preclinical studies. This document aims to serve as a practical resource for confirming the effects of this compound on target gene expression and protein levels.
Introduction to this compound and the Need for Validation
This compound (also known as LMI070 or NVS-SM1) is a small molecule that modulates the splicing of pre-messenger RNA (pre-mRNA). It was initially developed for the treatment of Spinal Muscular Atrophy (SMA), a neurodegenerative disease caused by mutations in the SMN1 gene.[1] this compound functions by promoting the inclusion of exon 7 in the SMN2 gene, a paralog of SMN1, thereby increasing the production of full-length, functional Survival Motor Neuron (SMN) protein.[1][2] More recently, this compound has been investigated for its potential in treating Huntington's disease by modulating the splicing of the huntingtin (HTT) gene.[3]
RNA-seq is a powerful tool for transcriptome-wide analysis of gene expression and splicing. However, it is crucial to validate RNA-seq findings using orthogonal methods to confirm the observed changes and rule out technical artifacts.[4] Quantitative PCR (qPCR) and Western blot are the gold-standard techniques for validating changes in RNA and protein levels, respectively.
Experimental Validation of this compound's Effects
Quantitative PCR (qPCR) for RNA-level Validation
qPCR is a highly sensitive and specific method for quantifying gene expression. In the context of this compound, qPCR can be used to validate RNA-seq data by measuring the relative abundance of specific mRNA transcripts, such as the inclusion or exclusion of SMN2 exon 7.
Experimental Protocol: qPCR for SMN2 Exon 7 Splicing
This protocol describes a method for quantifying the ratio of SMN2 transcripts that include exon 7 versus those that exclude it.
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from cells or tissues treated with this compound or a vehicle control using a standard RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
-
Primer Design:
-
Design primers to specifically amplify either the SMN2 transcript including exon 7 (full-length) or the transcript excluding exon 7 (delta-7).
-
Forward Primer (in Exon 6): Design a forward primer that anneals to a sequence within exon 6 of the SMN2 gene.
-
Reverse Primer (spanning Exon 7-8 junction for inclusion): Design a reverse primer that spans the junction of exon 7 and exon 8. This primer will only amplify transcripts where exon 7 is included.
-
Reverse Primer (spanning Exon 6-8 junction for exclusion): Design a reverse primer that spans the junction of exon 6 and exon 8. This primer will only amplify transcripts where exon 7 is excluded.
-
Design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
qPCR Reaction:
-
Perform qPCR using a SYBR Green-based master mix.
-
Set up reactions in triplicate for each sample and primer set.
-
A typical reaction mixture includes: 10 µL 2x SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
Use a real-time PCR instrument with a standard cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Include a melt curve analysis to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each reaction.
-
Normalize the Ct values of the target transcripts to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative expression of exon 7 inclusion and exclusion transcripts using the 2-ΔΔCt method.
-
Western Blot for Protein-level Validation
Western blot analysis is used to detect and quantify specific proteins in a sample, thereby validating whether changes in mRNA levels observed with RNA-seq and qPCR translate to changes in protein expression.
Experimental Protocol: Western Blot for SMN Protein
This protocol details the detection of total SMN protein levels in response to this compound treatment.
-
Protein Extraction:
-
Lyse cells or tissues treated with this compound or a vehicle control in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMN protein (e.g., mouse anti-SMN monoclonal antibody) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the SMN protein band intensity to a loading control protein (e.g., β-actin, GAPDH).
-
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effects of this compound.
| Treatment Group | Fold Change in SMN2 Exon 7 Inclusion (mRNA) | Reference |
| Vehicle Control | 1.0 | [5] |
| This compound (low dose) | 2.5 | [5] |
| This compound (high dose) | 5.0 | [5] |
| Treatment Group | Fold Change in Full-Length SMN Protein | Reference |
| Vehicle Control | 1.0 | [5] |
| This compound (low dose) | 2.0 | [5] |
| This compound (high dose) | 4.0 | [5] |
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams were generated using the DOT language.
Experimental workflow for validating RNA-seq findings.
This compound's mechanism of action on SMN2 splicing.
Conclusion
The validation of RNA-seq data is a critical step in drug development research. This guide provides a framework for using qPCR and Western blot to confirm the effects of the splicing modulator this compound. The detailed protocols and comparative data presented herein are intended to assist researchers in designing and executing robust validation experiments, ultimately contributing to a more comprehensive understanding of this compound's mechanism of action and its therapeutic potential.
References
A Comparative Guide to the In Vivo Efficacy of Branaplam in Huntington's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of branaplam, an orally available small molecule splicing modulator, in different mouse models of Huntington's Disease (HD). While direct comparative studies are limited, this document synthesizes the available preclinical data to offer insights into its therapeutic potential.
Introduction to this compound and Huntington's Disease Mouse Models
Huntington's Disease (HD) is a progressive neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to the production of mutant huntingtin protein (mHTT). A key therapeutic strategy is the reduction of mHTT levels. This compound (formerly LMI070 or NVS-SM1) is a splicing modulator that has been investigated for its potential to lower mHTT.[1]
To evaluate the preclinical efficacy of potential HD therapies, several genetically engineered mouse models are utilized. These models typically express the human HTT gene with an expanded CAG repeat and develop HD-like symptoms. This guide will focus on the following models:
-
BacHD (Bacterial Artificial Chromosome Transgenic Mice): These mice carry the full-length human HTT gene with 97 CAG repeats. They exhibit a slowly progressing HD phenotype, including motor deficits that become apparent at later stages.[2]
-
R6/2: This transgenic model expresses exon 1 of the human HTT gene with approximately 150 CAG repeats. R6/2 mice have a severe and rapidly progressing phenotype, with motor symptoms appearing as early as 5-6 weeks of age and a shortened lifespan.[3]
-
zQ175: This knock-in model has the expanded human HTT exon 1 (~188 CAG repeats) inserted into the endogenous mouse Htt gene. The zQ175 model shows a more slowly progressing phenotype compared to R6/2 mice, with motor deficits and other HD-like symptoms appearing at around 4-6 months of age.[4]
Mechanism of Action of this compound
This compound functions as a splicing modulator. Its mechanism in the context of HD involves promoting the inclusion of a cryptic "pseudoexon" within the pre-mRNA of the HTT gene. The inclusion of this pseudoexon introduces a premature stop codon, leading to the degradation of the altered mRNA transcript through nonsense-mediated decay. This process ultimately reduces the production of the mHTT protein.[5]
Figure 1: this compound's mechanism of action on HTT pre-mRNA splicing.
Comparative In Vivo Efficacy of this compound
BacHD Mouse Model
Studies in the BacHD model have demonstrated that oral administration of this compound can effectively lower mHTT protein levels in the brain.
-
Mutant HTT Protein Reduction: Dose-dependent reductions in mHTT protein have been observed in both the striatum and cortex of BacHD mice. A study reported up to a 40-45% reduction in mHTT protein in these brain regions after three weeks of treatment.[6]
-
Motor Function: While extensive behavioral data is limited, one study indicated that this compound treatment in female BacHD mice led to an improvement in performance on the narrow beam test, suggesting a potential benefit for motor coordination.
-
Survival and Body Weight: There is currently no published data on the effects of this compound on the survival or body weight of BacHD mice.
R6/2 and zQ175 Mouse Models (Inferred Comparison)
There is no specific published data on the efficacy of this compound in the R6/2 or zQ175 mouse models. However, based on the mechanism of action and the characteristics of these models, some inferences can be made:
-
R6/2 Model: Given the rapid and severe phenotype of the R6/2 mice, this model is often used for rapid proof-of-concept studies. If this compound were to be tested in this model, key endpoints would include a delay in the onset of motor deficits (e.g., clasping, rotarod performance), attenuation of weight loss, and an extension of lifespan.[3]
-
zQ175 Model: The zQ175 model has a more slowly progressing disease course, making it suitable for longer-term studies.[4] Efficacy in this model would be assessed by improvements in progressive motor deficits, cognitive function, and potentially by measuring biomarkers of neurodegeneration over time.
It is important to emphasize that these are inferred comparisons, and dedicated studies are required to determine the actual efficacy of this compound in these models.
Summary of Quantitative Data
The following table summarizes the available quantitative data on the in vivo efficacy of this compound in the BacHD mouse model. Data for R6/2 and zQ175 models are not available.
| Parameter | Mouse Model | Treatment Details | Outcome | Reference |
| mHTT Protein Levels (Striatum) | BacHD | Thrice weekly oral doses of 12 mg/kg or 24 mg/kg for 3 weeks | Up to 40-45% reduction | [6] |
| mHTT Protein Levels (Cortex) | BacHD | Thrice weekly oral doses of 12 mg/kg or 24 mg/kg for 3 weeks | Up to 40-45% reduction | [6] |
| Motor Function (Narrow Beam Test) | BacHD (female) | Not specified | Improvement in the number of slips |
Experimental Protocols
Detailed experimental protocols from the primary literature are summarized below.
Animals
The in vivo efficacy studies of this compound for HD have utilized the BacHD mouse model, which expresses the full-length human HTT gene with 97 glutamine repeats.[6]
Drug Administration
This compound was administered orally to the BacHD mice.[6] One study protocol involved thrice-weekly dosing for a duration of one or three weeks.[6]
Figure 2: General experimental workflow for in vivo testing of this compound.
Biochemical Analysis
Following the treatment period, mice were euthanized, and brain tissues (striatum and cortex) were harvested for analysis of mHTT protein levels.[6]
Behavioral Analysis
Motor function in BacHD mice has been assessed using the narrow beam test. This test evaluates balance and coordination by measuring the number of foot slips as the mouse traverses a narrow beam.
Conclusion
The available preclinical data indicates that this compound can effectively lower mHTT protein levels in the brain of the BacHD mouse model of Huntington's Disease following oral administration.[6] There is also limited evidence suggesting a potential improvement in motor function. However, a comprehensive understanding of its in vivo efficacy is hampered by the lack of direct comparative studies in other relevant HD mouse models, such as the R6/2 and zQ175 models. Further research is necessary to fully elucidate the therapeutic potential of this compound across the spectrum of HD-related phenotypes and in different preclinical models that represent various aspects of the human disease. The clinical development of this compound for Huntington's disease was halted due to safety concerns.[7]
References
- 1. An orally available, brain penetrant, small molecule lowers huntingtin levels by enhancing pseudoexon inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An enhanced Q175 knock-in mouse model of Huntington disease with higher mutant huntingtin levels and accelerated disease phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally administered this compound does not impact neurogenesis in juvenile mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
differential gene expression analysis between branaplam and placebo-treated cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the differential gene expression in cells treated with the splicing modulator branaplam versus a placebo control. The information is compiled from publicly available experimental data to illuminate the on- and off-target effects of this therapeutic candidate.
This compound, a small molecule initially developed for spinal muscular atrophy (SMA), has demonstrated a profound impact on the transcriptome that extends beyond its primary target.[1] This guide synthesizes findings from key studies to offer a detailed overview of its effects on gene expression, the experimental protocols used to ascertain these effects, and the cellular pathways that are significantly modulated.
Quantitative Overview of Differential Gene Expression
Treatment of Type I SMA patient fibroblasts with a high concentration (40 nM) of this compound resulted in the significant differential expression of 2187 genes compared to placebo (DMSO) treated cells.[2] The effects of this compound on gene expression are dose-dependent, with lower concentrations exhibiting fewer off-target effects.[1] The following table summarizes a selection of genes identified as being differentially expressed in response to this compound treatment, as validated by qPCR in the study by Ottesen et al. (2023).
| Gene | Regulation by this compound | Function |
| ZFYVE19 | Upregulated | Zinc finger FYVE domain containing 19 |
Note: This table presents a representative example of a gene validated to be upregulated by this compound. A comprehensive list of all 2187 differentially expressed genes is available in the supplementary materials of the cited publication.
Experimental Protocols
The following is a detailed methodology for the differential gene expression analysis as described in the key cited study by Ottesen et al. (2023).
1. Cell Culture and Treatment:
-
Cell Line: Type I SMA patient fibroblasts (GM03813), which only carry the SMN2 gene.
-
Culture Conditions: Cells were cultured in a standard growth medium.
-
Treatment: Cells were treated with this compound at various concentrations (2 nM, 10 nM, and 40 nM) or with DMSO (0.1%) as a placebo control for 24 hours.[3]
2. RNA Isolation and Library Preparation:
-
Total RNA was isolated from the treated cells.
-
RNA sequencing libraries were generated from the isolated RNA.
3. High-Throughput Sequencing (RNA-Seq):
-
The prepared libraries were sequenced to generate transcriptomic data.
4. Bioinformatic Analysis:
-
Read Mapping: Sequencing reads were mapped to the human reference genome (GRCh38) using the HISAT2 alignment tool.[1]
-
Gene Expression Quantification: The number of reads corresponding to each gene was determined using featureCounts based on the Gencode v33 human transcriptome annotation.[1]
-
Differential Expression Analysis: The DESeq2 R package was used to identify genes that were significantly differentially expressed between the this compound-treated and DMSO control groups. A Benjamini and Hochberg-adjusted p-value (adj. P) < 0.05 was considered statistically significant.[1][3]
-
Pathway Analysis: Significantly enriched Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways were identified using the WEB-based Gene SeT AnaLysis Toolkit (WebGestalt).[1]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the differential gene expression analysis workflow.
Caption: Experimental workflow for differential gene expression analysis.
Impact on Cellular Signaling Pathways
This compound treatment has been shown to predominantly affect signaling pathways.[1][2] The analysis of downregulated genes in cells treated with high-dose this compound revealed an enrichment of genes involved in several key cellular signaling cascades.[3]
The diagram below illustrates the signaling pathways identified as being significantly impacted by this compound treatment.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Branaplam
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Branaplam is paramount. Adherence to proper disposal protocols minimizes environmental impact and protects laboratory personnel from potential hazards. This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting.
Chemical and Physical Properties
A clear understanding of this compound's properties is the first step in ensuring its safe handling and disposal.
| Property | Value |
| Molecular Formula | C22H27N5O2[1][2] |
| Molecular Weight | 393.48 g/mol [1] |
| CAS Number | 1562338-42-4[1][2] |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO, not in water |
| Synonyms | LMI070, NVS-SM1[1] |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Lab Coat: To protect from skin contact.
-
Eye Protection: Safety glasses or goggles.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedure for the disposal of small quantities of this compound typically used in a research laboratory.
1. Preparation for Disposal:
- Ensure all PPE is worn correctly.
- Work in a well-ventilated area, preferably a chemical fume hood.[1][3]
- Have a designated waste container ready. This should be a clearly labeled, sealable container for chemical waste.
2. Decontamination of Labware:
- Any labware (e.g., vials, spatulas, beakers) that has come into contact with this compound must be decontaminated.
- Rinse the contaminated labware with a suitable organic solvent such as ethanol or isopropanol to dissolve any remaining this compound.
- Collect the solvent rinse into a designated hazardous waste container.
- After the initial solvent rinse, wash the labware with soap and water.
3. Disposal of Unused this compound:
- Solid Waste: If you have solid this compound waste, it should be placed in a clearly labeled hazardous waste container. Do not mix with other incompatible wastes.
- Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container.
4. Final Disposal:
- All waste containing this compound must be disposed of through your institution's hazardous waste management program.[1]
- Follow all local, state, and federal regulations for the disposal of chemical waste.[1]
- Do not dispose of this compound down the drain or in regular trash.[3]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
References
Comprehensive Safety and Handling Guide for Branaplam
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for researchers, scientists, and drug development professionals handling Branaplam. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound is an investigational drug that requires careful handling due to its potential hazards.
Hazard Identification and Classification
This compound is classified with specific hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is fundamental to implementing appropriate safety measures.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2] |
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is mandatory to minimize exposure risk when handling this compound. The following table outlines the required equipment based on Safety Data Sheet (SDS) recommendations.[1][2][3]
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Protective Gloves | Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use. Follow proper glove removal procedures to avoid skin contamination. |
| Eyes/Face | Safety Goggles / Face Shield | Wear tightly fitting safety goggles with side-shields to protect against splashes.[2][3] A face shield may be required for procedures with a high splash risk. |
| Body | Protective Clothing | Wear a lab coat or impervious clothing to protect skin and street clothes.[2][3] Ensure clothing is fully buttoned. |
| Respiratory | Suitable Respirator | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If dust or aerosols may be generated, a suitable respirator (e.g., N95 or higher) is necessary. |
Operational and Disposal Plans
Standard Handling Protocol
Follow these procedural steps to ensure the safe handling of this compound during routine laboratory operations.
-
Preparation :
-
Handling :
-
Storage :
Caption: Workflow for the routine handling of this compound.
First Aid Measures
Immediate action is required in case of accidental exposure.
-
If Inhaled : Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Call a physician.[1][3]
-
In Case of Eye Contact : Rinse eyes immediately with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
If Swallowed : Do NOT induce vomiting. Wash out the mouth with water and call a physician immediately.[1][3]
Spill Management Protocol
In the event of a spill, follow these steps to contain and clean the area safely.
-
Evacuate : Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated, but avoid actions that could cause dust to become airborne.
-
Contain : Prevent further leakage or spillage. Keep the product away from drains and water courses.[1][3]
-
Absorb : For liquid spills, use a finely-powdered, liquid-binding material like diatomite or universal binders. For solid spills, carefully cover with a damp absorbent material to avoid raising dust.
-
Clean : Decontaminate surfaces and equipment by scrubbing with alcohol.[1][3]
-
Dispose : Collect all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate : Wash contaminated clothing before reuse.[1]
Caption: Step-by-step workflow for managing a this compound spill.
Waste Disposal Plan
All waste containing this compound, including contaminated PPE, empty containers, and cleanup materials, must be treated as hazardous waste.
-
Containerization : Place all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Segregation : Do not mix this compound waste with other incompatible waste streams.
-
Disposal : Arrange for disposal through a licensed hazardous waste disposal company, ensuring compliance with all local, state, and federal regulations.[1][4]
-
Empty Containers : Empty containers must be thoroughly rinsed, with the first rinse collected as hazardous waste.[5] For highly toxic compounds, the first three rinses must be collected.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
